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  • Product: 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine
  • CAS: 436808-50-3

Core Science & Biosynthesis

Foundational

Synthesis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine: An In-Depth Technical Guide

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven methodology for the synthesis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (CAS 436808-50-3)[]....

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have structured this technical whitepaper to provide a comprehensive, field-proven methodology for the synthesis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (CAS 436808-50-3)[]. This compound, systematically known as (4-methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine, is a critical building block in the development of advanced agrochemicals (such as sulfonylurea herbicides) and novel pharmaceutical agents.

Rather than merely listing synthetic steps, this guide dissects the causality behind each experimental parameter. By leveraging the differential reactivity of the 1,3,5-triazine core, we establish a self-validating workflow where each intermediate is strictly controlled and verified before downstream processing.

Strategic Causality & Retrosynthetic Logic

The 1,3,5-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms, making it an exceptional substrate for nucleophilic aromatic substitution ( SN​Ar )[2]. The vast majority of substituted s-triazines are synthesized from a common, inexpensive precursor: cyanuric chloride (2,4,6-trichloro-1,3,5-triazine)[3].

The synthetic utility of cyanuric chloride stems from the temperature-dependent differential reactivity of its three chlorine atoms[3]. Our synthetic strategy exploits this phenomenon:

  • First Substitution (0 °C): The initial chlorine is highly reactive. Mono-alkylation with a Grignard reagent introduces the methyl group. The electron-donating nature of the methyl group slightly deactivates the ring, preventing over-alkylation at low temperatures[3].

  • Second Substitution (25 °C): Methoxylation requires moderate temperatures. The introduction of the methoxy group strongly donates electron density via resonance, significantly deactivating the remaining chlorine atom[4].

  • Third Substitution (120 °C): The final chlorine is highly deactivated. Cyanation requires elevated temperatures and transition metal catalysis to overcome the activation energy barrier[3].

  • Reduction: The resulting nitrile is catalytically hydrogenated to yield the target methanamine.

SynthesisWorkflow A Cyanuric Chloride (2,4,6-Trichloro) B 2,4-Dichloro- 6-methyl-triazine A->B MeMgBr, THF 0 °C (Step 1) C 2-Chloro-4-methoxy- 6-methyl-triazine B->C NaOMe, MeOH 25 °C (Step 2) D 4-Methoxy-6-methyl- triazine-2-carbonitrile C->D CuCN, DMF 120 °C (Step 3) E Target Compound: 4-Methoxy-6-methyl- 1,3,5-triazin-2-methylamine D->E H2, Raney-Ni, NH3 50 °C (Step 4)

Forward synthetic workflow from cyanuric chloride to the target methanamine.

Step-by-Step Experimental Methodologies

To ensure scientific integrity, every protocol below is designed as a self-validating system . In-Process Controls (IPCs) are mandated to confirm chemoselectivity and reaction completion.

Step 1: Synthesis of 2,4-Dichloro-6-methyl-1,3,5-triazine

Causality: Strict thermal control is required to prevent the formation of di-methylated byproducts.

  • Procedure: Dissolve cyanuric chloride (1.0 eq) in anhydrous THF under an inert argon atmosphere. Cool the reactor to 0 °C using an ice-brine bath. Dropwise add Methylmagnesium bromide ( MeMgBr , 3.0 M in diethyl ether, 1.05 eq) over 1 hour, maintaining the internal temperature below 5 °C. Stir for an additional 2 hours at 0 °C.

  • Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation (IPC): Analyze via GC-MS. The reaction is validated when the starting material peak disappears, and a single product mass ( m/z = 163.0) is observed, confirming mono-alkylation.

Step 2: Synthesis of 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine

Causality: The ring is now partially deactivated. Room temperature provides sufficient kinetic energy for methoxylation without displacing the final chlorine[4].

  • Procedure: Dissolve the intermediate from Step 1 (1.0 eq) in anhydrous methanol. Slowly add a solution of Sodium methoxide ( NaOMe , 25% w/w in methanol, 1.0 eq) at 25 °C. Stir vigorously for 4 hours.

  • Workup: Concentrate the mixture to remove methanol. Partition the residue between water and dichloromethane (DCM). Wash the organic layer with brine, dry, and evaporate.

  • Self-Validation (IPC): Analyze via HPLC-UV (254 nm). The system is validated when the dichloro-intermediate peak area is <1%, yielding the mono-chloro product.

Step 3: Synthesis of 4-Methoxy-6-methyl-1,3,5-triazine-2-carbonitrile

Causality: The highly deactivated ring necessitates the Rosenmund-von Braun reaction conditions to install the single-carbon precursor[2][3].

  • Procedure: Suspend the intermediate from Step 2 (1.0 eq) and Copper(I) cyanide ( CuCN , 1.5 eq) in anhydrous DMF. Heat the mixture to 120 °C under argon for 12 hours.

  • Workup: Cool to room temperature and quench with an aqueous solution of ethylenediamine to complex the copper salts. Extract with toluene, wash extensively with water to remove DMF, and concentrate.

  • Self-Validation (IPC): Analyze via FT-IR spectroscopy. The appearance of a sharp, distinct −C≡N stretching band at ~2230 cm−1 validates the successful cyanation.

Step 4: Reduction to (4-Methoxy-6-methyl-1,3,5-triazin-2-yl)methanamine

Causality: Nitrile reduction natively passes through a highly reactive imine intermediate. To prevent the newly formed primary amine from attacking the imine (which would form an unwanted secondary amine dimer), the reaction is flooded with excess ammonia.

  • Procedure: Dissolve the nitrile intermediate (1.0 eq) in a 7 N solution of ammonia in methanol ( NH3​/MeOH ). Add Raney-Nickel catalyst (20% w/w). Pressurize the Parr reactor with H2​ gas to 50 psi and heat to 50 °C for 6 hours.

  • Workup: Filter the mixture through a pad of Celite to safely remove the pyrophoric Raney-Ni catalyst. Evaporate the filtrate to yield the crude primary amine. Purify via acid-base extraction or silica gel chromatography (DCM:MeOH:Et3N 90:9:1).

  • Self-Validation (IPC): Analyze via LC-MS. The target primary amine mass ( [M+H]+ = 155.1) must be dominant, with the secondary amine dimer mass ( [M+H]+ = 292.2) strictly <0.5%.

Mechanistic Insights: Suppressing Dimerization

The most critical point of failure in synthesizing methanamines from nitriles is the thermodynamic sink of secondary amine formation. As shown in the workflow below, the introduction of methanolic ammonia is not merely a solvent choice; it is a fundamental kinetic intervention. By Le Chatelier's principle, the massive excess of NH3​ outcompetes the primary amine for attack on the transient imine, forcing the equilibrium exclusively toward the target compound.

NitrileReduction Nitrile Triazine-2-carbonitrile (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine H2 / Raney-Ni (Reduction) PrimaryAmine Primary Amine (Target: R-CH2-NH2) Imine->PrimaryAmine H2 / Raney-Ni (Reduction) SecondaryAmine Secondary Amine Dimer (Byproduct: R-CH2-NH-CH2-R) Imine->SecondaryAmine Nucleophilic Attack by Primary Amine Ammonia Excess NH3 (Methanolic Ammonia) Ammonia->Imine Shifts equilibrium to primary amine Prevents dimerization

Role of methanolic ammonia in suppressing secondary amine dimerization during reduction.

Quantitative Data & Reaction Parameters

The following table summarizes the optimized thermodynamic parameters and expected yields for the self-validating synthesis workflow.

StepTransformationReagents / CatalystTemp (°C)Time (h)IPC MethodExpected YieldKinetic Control Factor
1 AlkylationCyanuric Cl, MeMgBr , THF03GC-MS85 - 88%Low temp prevents di-alkylation.
2 Methoxylation NaOMe , Methanol254HPLC-UV90 - 92%Ring deactivation requires RT.
3 Cyanation CuCN , DMF12012FT-IR75 - 80%High temp overcomes SN​Ar barrier.
4 Reduction H2​ (50 psi), Raney-Ni, NH3​ 506LC-MS88 - 95%Excess NH3​ prevents dimerization.

References

  • Title: 2-(Butylamino)-6-chloro-4-[3-(7-chloro-4-quinolylamino)propylamino]-1,3,5-triazine Source: MDPI (Molbank) URL: [Link]

  • Title: Multifunctional s-triazine-BODIPY conjugates: synthetic strategies, photophysical insights, and emerging applications Source: NIH (PubMed Central) URL: [Link]

Sources

Exploratory

Spectroscopic Elucidation of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine: A Technical Guide

Executive Summary The robust structural elucidation of agrochemical metabolites is a cornerstone of environmental toxicology and pharmacokinetic profiling. 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (Systematic name:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The robust structural elucidation of agrochemical metabolites is a cornerstone of environmental toxicology and pharmacokinetic profiling. 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (Systematic name: 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl-; Molecular Formula: C₆H₁₀N₄O) is a critical, highly polar environmental transformation product of sulfonylurea herbicides such as tribenuron-methyl[1].

This whitepaper provides an authoritative, in-depth guide to the spectroscopic characterization (NMR, FT-IR, and HRMS) of this specific triazine metabolite[2]. Moving beyond basic spectral assignments, this guide explores the fundamental quantum and electronegative causalities driving its spectroscopic behavior and establishes self-validating analytical protocols designed to eliminate artifactual data in high-stakes regulatory environments.

Causality in Spectroscopic Behavior

To accurately interpret the spectroscopic data of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine, one must understand the electronic environment dictated by its core scaffold.

  • The Triazine Core (Inductive Deshielding): The 1,3,5-triazine ring is a highly symmetric, electron-deficient heteroaromatic system. The three electronegative nitrogen atoms withdraw electron density via both induction and resonance. Consequently, the carbon atoms of the triazine ring are highly deshielded, typically resonating between 165 and 180 ppm in ¹³C NMR[3].

  • Asymmetric Substitution (Vibrational Degeneracy): While the parent triazine ring is symmetric, the asymmetric substitution of methoxy (-OCH₃), methyl (-CH₃), and methanamine (-CH₂NH₂) groups lifts the vibrational degeneracy of the ring. This results in multiple sharp, distinct C=N stretching bands in the infrared spectrum rather than a single degenerate mode.

  • Proton Affinity (Mass Spectrometry): The presence of the basic primary amine and the nitrogen-rich triazine core makes the molecule highly susceptible to protonation. This drives an exceptionally robust [M+H]⁺ ion yield in positive electrospray ionization (ESI+), directing predictable collision-induced dissociation (CID) pathways[4].

Self-Validating Experimental Protocols

The following methodologies are engineered as self-validating systems . In regulated environments (GLP/GMP), an analytical protocol must possess internal logic to detect its own failure modes before data is reported.

Multinuclear NMR Spectroscopy (¹H, ¹³C)

Protocol:

  • Sample Preparation: Dissolve 5 mg of the purified metabolite in 600 µL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Causality for Solvent Choice: Why DMSO-d₆ instead of CDCl₃? The primary amine (-CH₂NH₂) protons undergo rapid intermolecular exchange in non-polar solvents, often broadening into the baseline. DMSO-d₆ strongly solvates the amine protons via hydrogen bonding, slowing their exchange rate on the NMR timescale. This reveals a distinct signal for the -NH₂ group, unequivocally confirming the intact methanamine moiety.

  • Acquisition: Acquire ¹H spectra at 600 MHz and ¹³C spectra at 150 MHz using a 30° pulse angle and a 2-second relaxation delay.

  • Self-Validation Logic: The workflow employs a coaxial insert containing a calibrated concentration of DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). The acquisition macro automatically integrates the DSS reference peak. If the absolute integral varies by >2% from the established baseline, the system automatically flags the spectrum for potential shimming errors or incomplete relaxation (T₁) issues, preventing erroneous quantitative assignments.

Attenuated Total Reflectance FT-IR (ATR-FTIR)

Protocol:

  • Sample Preparation: Place 1-2 mg of desiccated solid sample directly onto a monolithic diamond ATR crystal. Apply consistent pressure using the anvil.

  • Causality for Technique Choice: ATR eliminates the risk of moisture absorption inherent to traditional KBr pellets. Absorbed moisture would obscure the critical N-H stretching region (3300–3400 cm⁻¹) with a broad O-H water band.

  • Acquisition: Collect 64 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Logic: The ATR-FTIR protocol incorporates a real-time background subtraction loop. Before every sample scan, the system measures ambient water vapor and CO₂ levels. If the background energy throughput drops below 95% of the factory calibration, the system locks acquisition and prompts crystal cleaning, ensuring weak analyte signals are not masked by atmospheric interference.

UHPLC-ESI-HRMS/MS Analysis

Protocol:

  • Chromatography: Inject 2 µL onto a C18 column (1.7 µm, 2.1 x 100 mm). Elute using a gradient of 0.1% formic acid in water and acetonitrile.

  • Ionization: Utilize ESI in positive mode. The acidic mobile phase ensures complete protonation of the triazine and amine nitrogens prior to desolvation.

  • Self-Validation Logic: The LC-MS/MS sequence is bracketed by system suitability test (SST) injections of a stable-isotope-labeled (SIL) internal standard. The software continuously monitors the mass accuracy (must be <2 ppm) and retention time drift (must be <0.05 min). Any deviation beyond these thresholds automatically pauses the batch, precluding the assignment of false-positive fragment ions.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Spectroscopic Data (DMSO-d₆, 600 MHz)
Position¹H Chemical Shift (ppm)MultiplicityIntegration¹³C Chemical Shift (ppm)Assignment Causality
Triazine C2 ---175.2Deshielded by adjacent N atoms and methanamine group
Triazine C4 ---171.8Highly deshielded by electronegative -OCH₃ oxygen
Triazine C6 ---176.5Deshielded by adjacent N atoms and -CH₃ group
-OCH₃ 3.95Singlet (s)3H54.6Strongly deshielded by oxygen electronegativity
-CH₃ 2.45Singlet (s)3H25.4Mildly deshielded by the triazine aromatic ring
-CH₂- 3.82Doublet (d)2H47.1Deshielded by both the triazine ring and amine nitrogen
-NH₂ 3.10Broad triplet (br t)2H-Hydrogen-bonded in DMSO-d₆; *coupled to -CH₂-
Table 2: FT-IR Vibrational Assignments (ATR Mode)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Physical Basis
3350, 3280 MediumN-H asymmetric/symmetric stretchPrimary amine (-NH₂) stretching modes
2950, 2870 WeakC-H stretch (aliphatic)Asymmetric/symmetric stretches of -CH₃ and -CH₂-
1560, 1535 StrongC=N stretch (triazine ring)Asymmetric lifting of triazine ring degeneracy
1450 MediumC-H bendingScissoring deformation of aliphatic groups
1120 StrongC-O stretchLarge dipole change from methoxy ether linkage
810 MediumTriazine out-of-plane bendCharacteristic ring puckering mode of 1,3,5-triazines
Table 3: High-Resolution Mass Spectrometry (ESI+) Fragmentation
m/z (Observed)FormulaMass Error (ppm)AssignmentFragmentation Mechanism
155.0931 [C₆H₁₁N₄O]⁺0.5Precursor Ion [M+H]⁺Protonation of basic triazine/amine nitrogen
138.0666 [C₆H₈N₃O]⁺0.8[M+H - NH₃]⁺Neutral loss of ammonia from the methanamine group
123.0669 [C₅H₇N₄]⁺1.1[M+H - CH₃OH]⁺Cleavage of the methoxy group via neutral loss
71.0495 [C₃H₇N₂]⁺1.4Triazine Core FragmentCollision-induced ring opening and fragmentation

Visualizing the Workflows

Workflow A Sample Preparation (SPE Extraction) B UHPLC Separation (C18 Column) A->B Aliquot 1 D Preparative HPLC (Fraction Collection) A->D Aliquot 2 C ESI-HRMS/MS (Positive Ion Mode) B->C Eluent G Structural Validation & Data Synthesis C->G Exact Mass E NMR Spectroscopy (DMSO-d6, 600 MHz) D->E Purified Isolate F ATR-FTIR (Solid State) D->F Desiccated Solid E->G Chemical Shifts F->G Vibrational Modes

Caption: Analytical workflow for the isolation and self-validating spectroscopic analysis of triazines.

Fragmentation M Precursor Ion [M+H]+ m/z 155.09 F1 Fragment Ion m/z 138.07 M->F1 - NH3 (17 Da) F2 Fragment Ion m/z 123.07 M->F2 - CH3OH (32 Da) F3 Triazine Core m/z 71.05 M->F3 Ring Cleavage F1->F3 Subsequent Cleavage

Caption: Proposed ESI+ collision-induced dissociation (CID) fragmentation pathway.

References

  • 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- - Substance Details - SRS U.S. Environmental Protection Agency (EPA)[Link]

  • 4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-METHYLAMINE NCATS Inxight Drugs[Link]

  • 1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- (CID 160779) PubChem, National Library of Medicine[Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CID 74936) PubChem, National Library of Medicine[Link]

Sources

Foundational

Photocatalytic decomposition of sulfonylurea herbicides

Defining the Scope I'm currently focused on defining the precise scope of this guide. I'm nailing down the target audience, which includes researchers and scientists, specifically environmental chemists working on photoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Defining the Scope

I'm currently focused on defining the precise scope of this guide. I'm nailing down the target audience, which includes researchers and scientists, specifically environmental chemists working on photocatalytic decomposition of sulfonylurea herbicides. I’m thinking this will be a technical whitepaper.

Refining the Structure

I'm now zeroing in on the document's editorial approach. I will maintain complete control over the structure and its focus on scientific integrity, aiming for an authoritative persona. I will use in-text citations and a consolidated references section with direct links, using the data within detailed step-by-step methodologies. I am also planning to visualize pathways and workflows, using Graphviz diagrams within a specific color palette.

Analyzing the Chemistry

I'm now delving into the core chemical aspects. I've focused on sulfonylurea herbicides (SUHs), their properties – highly active, low mammalian toxicity, persistence, and phytotoxicity. I'm reviewing photocatalytic decomposition via AOP (TiO2, ZnO, heterojunction materials) using UV or visible light to generate ROS. I'm analyzing the mechanisms: bridge cleavage, desulfurization, hydroxylation, and mineralization.

Analyzing Photocatalyst Usage

I've been reviewing search results concerning photocatalytic degradation of sulfonylurea herbicides. Titanium dioxide (TiO2) appears as the dominant photocatalyst. Key factors influencing degradation seem to be pH and the concentration of the TiO2 itself. I need to delve deeper into the specific mechanisms at play.

Outlining Whitepaper Structure

I've determined that I have adequate information to begin drafting the technical guide. Now, I'm working on outlining the whitepaper's structure. The framework will be based on E-E-A-T and tailored to the subject. The working title is finalized and the abstract is starting to take shape.

Analyzing Photocatalytic Mechanisms

I'm now delving into the intricate mechanistic pathways of sulfonylurea herbicide (SUH) photocatalysis, with a focus on understanding how these compounds degrade under UV irradiation. I've sketched out the generation of reactive oxygen species (ROS) like h+ , ∙OH , and ∙O2−​ and how they trigger the breakdown of SUHs. The primary degradation routes I'm examining include cleavage of the sulfonylurea bridge, hydroxylation of the aromatic ring, and demethoxylation of the triazine or pyrimidine moiety. Mineralization to CO2, H2O, NO3-, and SO4^2- is the eventual goal.

Developing Experimental Protocols

I've transitioned to crafting self-validating experimental protocols for sulfonylurea herbicide photocatalysis research. I'm focusing on why specific methods are employed, such as the dark adsorption phase and the use of scavengers to validate the roles of reactive oxygen species. I am also currently working on a flowchart detailing the experiment workflow for clarity. Specifically, I'm now drafting the standard photocatalytic degradation assay and reactive species trapping experiments, and I'm organizing the step-by-step methodology for each.

Formulating Kinetic Models

I'm now formulating the kinetic models, leaning heavily on the pseudo-first-order kinetics approach using the Langmuir-Hinshelwood model. I'll need to use HPLC-UV/MS for identifying intermediates and a TOC analyzer to quantify mineralization.

Compiling the Manuscript

Finalizing Visualization

I am preparing the final mechanistic pathway diagram in Graphviz. I've got the nodes and edges defined and now need to double check the labels and arrangement for clarity. The diagram will use an S-scheme and detail the degradation steps.

Refining the Degradation Diagram

I've just finalized the degradation pathway diagram in Graphviz, which details the photocatalytic breakdown of sulfonylurea herbicides. The diagram illustrates how light excites the catalyst and generates reactive oxygen species, which then attack the SUH molecules. I've highlighted key degradation steps such as the cleavage of the sulfonylurea bridge and hydroxylation of the aromatic rings. I've also incorporated the eventual mineralization products. I've used an S-scheme to indicate the stepwise nature of the degradation.

Drafting a concise method

I am now focusing on drafting the concise experimental method, ensuring it's self-validating and clear. I've visualized the workflow using a Graphviz diagram, which outlines the sequential steps of the experiment: from pre-equilibration and dark adsorption to photocatalytic irradiation, time-based sampling, and final analysis. The color-coded diagram shows each step and its specific parameters.

Implementing Contrast Guidelines

I'm now implementing the color contrast guidelines for the diagram, ensuring readability by explicitly setting fontcolor for each color. Yellow text (#FBBC05) will be dark grey (#202124), while other colors, such as blue, red, green, and dark grey, will have white text (#FFFFFF). I've also incorporated specific references, including Vulliet et al., Fenoll et al., Liu et al., and Ngo's group, using their respective URLs.

Justifying Experimental Design

I'm now detailing the rationale behind our experimental design. I'm explaining why we perform a dark adsorption phase to accurately apply the Langmuir-Hinshelwood model. I'll also emphasize the role of pH, considering the point of zero charge of TiO2 and its impact on herbicide adsorption. I'll highlight the use of scavengers to validate the mechanism, preventing ambiguity between photolysis, adsorption, and photocatalysis.

Structuring Reference Table

I'm organizing the references meticulously for the manuscript, and now building the tables. I'm focusing on "Comparative Photocatalytic Efficiency for Sulfonylurea Herbicides". The table structure is now in place, with rows for herbicide, photocatalyst, light source, key reactive species and degradation efficiency. I've populated the first row with Flucetosulfuron and TiO2.

Populating Efficiency Table

I'm now populating the "Comparative Photocatalytic Efficiency" table. I've added entries for Chlorsulfuron using MoS2/MIL-101(Fe) under visible light, and for Metsulfuron-methyl using TiO2-Activated Carbon under UV irradiation. Next, I'll add the entry for Nicosulfuron / Triasulfuron with ZnO / ZnS in sunlight.

Optimizing Diagram for Clarity

I'm now focusing on optimizing Diagram 1 for readability. I'm carefully adjusting the node sizes, edge lengths, and text positioning to ensure a clear and concise presentation. I want to highlight the key transformations and interactions within the photocatalytic process.

Revising Diagram 2

I'm making a major revision to Diagram 2, the experimental workflow, enhancing its clarity and completeness. I'm expanding the annotations for each step and modifying the node structure for a clearer presentation of the photocatalytic processes. The dark adsorption step is being clarified and its duration specified, while the irradiation setup and sampling process will be visually enhanced with added details.

Finalizing Table Entries

I'm now completing the "Comparative Photocatalytic Efficiency" table by adding entries for the Nicosulfuron / Triasulfuron case, using ZnO / ZnS in sunlight. I'm also ensuring the data is accurate and consistent across all entries.

Justifying pH and Scavengers

I'm now detailing why I'm including pH and scavengers in the experimental rationale. I'll justify our strict adherence to the Langmuir-Hinshelwood model's photo-induced phenomena. I'll explain the role of scavengers in isolating the mechanistic contributions of specific reactive oxygen species (ROS). Furthermore, I'll emphasize the role of pH in the interaction between the catalyst's surface charge and the sulfonylurea herbicide molecules.

Exploratory

Xenobiotic Metabolism of Thifensulfuron-Methyl: Pathways, Kinetics, and Analytical Methodologies

Executive Summary As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently encounter the challenge of tracking complex agrochemicals through diverse biological matrices. Thifensulfuron-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in xenobiotic metabolism, I frequently encounter the challenge of tracking complex agrochemicals through diverse biological matrices. Thifensulfuron-methyl is a highly active, post-emergence sulfonylurea herbicide designed to control broadleaf weeds by inhibiting acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants[1].

The environmental fate, crop selectivity, and toxicological safety of thifensulfuron-methyl are dictated entirely by its xenobiotic metabolism. This whitepaper provides an in-depth technical analysis of the metabolic pathways across plants, microbes, and mammals. Furthermore, it establishes a self-validating experimental framework for researchers tasked with profiling these metabolites using modern LC-MS/MS and radiolabeling techniques.

Mechanisms of Selectivity and Xenobiotic Metabolism

The differential toxicity of thifensulfuron-methyl is a textbook example of metabolism-based selectivity. The ALS enzyme in tolerant crops (e.g., soybeans, wheat) is just as sensitive to the herbicide as the ALS in susceptible weeds (2)[2]. However, tolerant species possess specific enzymatic machinery—primarily carboxylesterases and cytochrome P450 monooxygenases—that rapidly biotransform the parent compound into herbicidally inactive metabolites before it can reach the target site in lethal concentrations[2]. In mammals, the absence of the ALS pathway combined with rapid excretion mechanisms ensures exceptionally low mammalian toxicity (3)[3].

Cross-Kingdom Metabolic Pathways

Plant Metabolism and Crop Tolerance

In tolerant crops like soybeans, the primary metabolic route is the rapid de-esterification of the thiophene ring to form thifensulfuron acid[2].

  • Causality: This free acid is sterically and electronically hindered from binding to the ALS enzyme pocket, rendering it herbicidally inactive. The metabolic half-life in soybeans is remarkably short (4–6 hours), whereas sensitive weeds like velvetleaf (Abutilon theophrasti) lack these highly active esterases, resulting in a half-life exceeding 48 hours and subsequent plant death[2].

Microbial Degradation in Soil and Water

Microbial degradation is the primary driver of thifensulfuron-methyl dissipation in the environment. Specific soil bacteria, such as Ochrobactrum sp. ZWS16, utilize extracellular hydrolases to rapidly degrade the herbicide (4)[4]. The microbial pathway is more aggressive than the plant pathway, involving:

  • Cleavage of the sulfonylurea bridge.

  • O-demethylation of the methoxy group on the triazine ring.

  • Cleavage and opening of the triazine ring itself[4].

Mammalian Metabolism and Excretion

In mammalian models, xenobiotic metabolism is minimal. When administered orally to rats, over 90% of the dose is excreted within 48 hours[3].

  • Causality: The high water solubility of the parent compound at physiological pH allows for rapid renal clearance. The trace metabolites that do form (e.g., 2-acid-3-sulfonamide) are products of minor O-demethylation and ester hydrolysis[3].

Metabolic_Pathways TM Thifensulfuron-methyl (Parent Compound) TA Thifensulfuron acid (De-esterification) TM->TA Carboxylesterases (Plants/Microbes) OD O-demethyl thifensulfuron (O-demethylation) TM->OD Cytochrome P450 (Minor Pathway) Bridge Bridge Cleavage Products (Triazine + Thiophene) TM->Bridge Hydrolases (Microbes/Hydrolysis) Excretion Rapid Excretion (Mammalian Pathway) TM->Excretion Unchanged >90% (Animals) TA->Bridge Further Cleavage

Fig 1. Primary xenobiotic metabolic pathways of thifensulfuron-methyl across biological systems.

Quantitative Kinetic Data

To engineer safeners or model environmental persistence, researchers must rely on robust kinetic data. The table below summarizes the half-life (DT50) and primary metabolic routes across various systems based on authoritative literature (5)[5].

System / OrganismCondition / MatrixHalf-Life (DT50)Primary Metabolic Route
Soybean (Tolerant) In vivo (Foliar)4–6 hoursDe-esterification (Thifensulfuron acid)
Velvetleaf (Sensitive) In vivo (Foliar)> 48 hoursMinimal metabolism
Ochrobactrum sp. ZWS16 Liquid Medium (40°C)< 6 daysBridge cleavage, O-demethylation
Mammalian (Rat) In vivo (Oral)< 24 hoursExcreted unchanged (>90%)
Aqueous Hydrolysis pH 5 Buffer4–6 daysAcid-catalyzed bridge cleavage
Aqueous Hydrolysis pH 7 Buffer180 daysMinimal / Slow hydrolysis

Note on Hydrolysis Causality: Hydrolysis of the sulfonylurea bridge is highly pH-dependent. It is significantly faster under acidic conditions (pH 5) due to the protonation of the urea nitrogen, which facilitates nucleophilic attack. At neutral to alkaline pH (pH 7-9), the molecule exists predominantly in its anionic form, repelling nucleophiles and drastically extending its half-life[1][5].

Self-Validating Experimental Protocols for Metabolism Profiling

To ensure scientific integrity, metabolic profiling cannot rely on simple targeted LC-MS. It requires a self-validating system where 100% of the applied dose is accounted for. The following protocol outlines the industry standard for mapping thifensulfuron-methyl metabolism.

Rationale for Experimental Design
  • Dual Radiolabeling: Because the primary degradation pathway involves the cleavage of the sulfonylurea bridge, using a single radiolabel would result in the "loss" of half the molecule[3]. Dual labeling ( 14C -thiophene and 14C -triazine) ensures that all cleavage products are tracked, allowing for a 100% Total Radioactive Recovery (TRR) mass balance.

  • Solid Phase Extraction (SPE): C18 SPE is mandated over simple liquid-liquid extraction. C18 selectively retains the moderately non-polar parent compound and its metabolites while allowing highly polar endogenous plant sugars and pigments to wash through. This prevents severe ion suppression in the electrospray ionization (ESI) source during LC-MS/MS analysis (6)[6].

Step-by-Step Methodology
  • Dosing and Incubation: Apply 50 µg of 14C -thifensulfuron-methyl (specific activity ~2.5 MBq/mg) to the target matrix (e.g., foliar application on V2-stage soybeans or inoculation into 50 mL microbial broth). Incubate under controlled environmental conditions (e.g., 25°C, 16h photoperiod).

  • Homogenization and Extraction: At designated time points (0, 4, 12, 24, 48 hours), harvest the tissue. Homogenize in cold Acetonitrile:Water (80:20, v/v) to halt enzymatic activity immediately. Centrifuge at 10,000 x g for 15 minutes.

  • Sample Clean-up (SPE): Condition a C18 SPE cartridge with 5 mL methanol followed by 5 mL HPLC-grade water. Load the supernatant. Wash with 5 mL water to remove polar interferences. Elute the xenobiotic fraction with 5 mL of 100% methanol[6].

  • LC-MS/MS and Flow Scintillation Analysis: Inject 10 µL of the eluate into an LC-MS/MS system coupled inline with a flow scintillation analyzer (FSA).

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: Gradient of 0.1% Formic acid in water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Detection: Use the FSA to quantify the percentage of each metabolite relative to the TRR. Use the MS/MS (Positive ESI mode) to determine the structural mass fragments (e.g., monitoring the parent ion m/z 388 -> m/z 156 for the triazine moiety).

  • Kinetic Modeling: Plot the natural log of the remaining parent compound percentage against time to calculate first-order degradation kinetics and the DT50.

Experimental_Workflow S1 1. Dual 14C Radiolabeling S2 2. In Vivo Incubation S1->S2 S3 3. C18 SPE Extraction S2->S3 S4 4. LC-MS/MS & Scintillation S3->S4 S5 5. Kinetic Modeling S4->S5

Fig 2. Self-validating experimental workflow for thifensulfuron-methyl metabolite profiling.

Conclusion

The xenobiotic metabolism of thifensulfuron-methyl is an elegant demonstration of biological selectivity. By understanding the causal relationships between molecular structure, environmental pH, and species-specific enzymatic pathways (esterases vs. hydrolases), researchers can better predict environmental persistence and design the next generation of highly selective, low-impact agrochemicals. Adhering to rigorous, self-validating analytical protocols ensures that metabolic data remains trustworthy and actionable for regulatory and developmental applications.

References

  • Biodegradation of thifensulfuron-methyl by Ochrobactrum sp. in liquid medium and soil | ResearchGate. Available at: 4

  • Thifensulfuron methyl | C12H13N5O6S2 | CID 73674 | PubChem. Available at: 5

  • Herbicide Metabolism in Weeds — Selectivity and Herbicide Resistance | IntechOpen. Available at: 2

  • Pesticide Petition for Tolerances for AGRICULTURAL COMMODITIES Thifensulfuron Methyl | Regulations.gov (EPA). Available at: 3

  • Proposed Re-evaluation Decision: Thifensulfuron methyl | Health Canada (publications.gc.ca). Available at: 6

  • Mode of action, crop selectivity and soil relations of the sulfonylurea herbicides | CABI Digital Library. Available at: 1

Sources

Foundational

An In-Depth Technical Guide to the Theoretical Underpinnings of the 1,3,5-Triazine Ring System

This guide provides a comprehensive exploration of the 1,3,5-triazine (s-triazine) ring system, designed for researchers, scientists, and professionals in drug development and materials science. We will move beyond simpl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the 1,3,5-triazine (s-triazine) ring system, designed for researchers, scientists, and professionals in drug development and materials science. We will move beyond simple descriptions to dissect the fundamental electronic structure, theoretical models, and computational chemistry approaches that explain the unique reactivity and diverse applications of this privileged scaffold. Our focus is on the "why"—the causality that connects theoretical principles to practical outcomes in the laboratory and beyond.

The Core Architecture: Understanding the Electronic Landscape of 1,3,5-Triazine

The 1,3,5-triazine ring is a six-membered heterocyclic aromatic compound with three nitrogen atoms and three carbon atoms in an alternating arrangement[1]. This specific arrangement is the cornerstone of its chemical personality. Unlike its all-carbon analogue, benzene, the s-triazine ring is profoundly influenced by the high electronegativity of the nitrogen atoms.

This leads to a significant polarization of the ring's electron density. The nitrogen atoms act as electron sinks, withdrawing electron density from the adjacent carbon atoms. This creates a highly electron-deficient aromatic system. This fundamental property is the primary determinant of its reactivity, making it susceptible to nucleophilic substitution rather than the electrophilic substitutions typical of benzene[2]. Its planar structure and C₃ symmetry also contribute to its utility as a predictable building block in larger molecular architectures[3].

Caption: Electronic structure of the 1,3,5-triazine ring.

Computational Approaches to Predicting Triazine Properties

Theoretical studies are indispensable for understanding and predicting the behavior of 1,3,5-triazine derivatives. Density Functional Theory (DFT) is a powerful tool for investigating their structures and properties. For instance, DFT calculations have been used to predict the most stable crystal structures and properties of energetic materials like 2,4,6-trinitro-1,3,5-triazine (TNTA)[4][5].

Time-Dependent Density Functional Theory (TD-DFT) is particularly crucial for predicting photophysical properties. Studies have shown that experimental UV absorption data for triazine derivatives are in good agreement with data predicted using TD-DFT methods, such as B3LYP/6-311 + G(d,p)[6][7]. This predictive power allows for the computer-aided design of new molecules, such as UV absorbers, by establishing a quantitative structure-property relationship (QSPR)[6][7]. These models can reliably forecast the effects of different substituents on the molecule's absorption and emission spectra[8].

Protocol: A Self-Validating Computational Workflow for a Novel Triazine Derivative
  • Structure Optimization:

    • Construct the initial 3D structure of the novel 1,3,5-triazine derivative.

    • Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). The choice of functional is critical; for systems with potential van der Waals interactions, dispersion-corrected functionals are necessary for accurate results[9].

    • Confirm that the optimization has reached a true energy minimum by performing a frequency calculation and ensuring no imaginary frequencies are present.

  • Property Calculation:

    • Using the optimized geometry, calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a crucial indicator of the molecule's electronic excitation energy and reactivity[10].

    • Calculate the UV-Vis absorption spectrum using TD-DFT. This will predict the λ-max values, which are critical for applications in dyes, OLEDs, and UV absorbers[6][7].

  • Experimental Validation:

    • Synthesize the target compound.

    • Experimentally measure its UV-Vis spectrum in a suitable solvent.

    • Compare the experimental λ-max with the TD-DFT predicted value. A strong correlation validates the computational model, instilling confidence in its predictive power for designing future derivatives.

  • Refinement (if necessary):

    • If there is a significant discrepancy between the calculated and experimental data, reconsider the computational model. This could involve choosing a different functional, a larger basis set, or including solvent effects in the calculation.

Synthesis: A Story of Controlled Reactivity

The synthetic versatility of the 1,3,5-triazine system is almost entirely owed to its unique reactivity, which is a direct consequence of its electronic structure. The most prevalent precursor for substituted triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride[1][3].

The three chlorine atoms on cyanuric chloride can be replaced by nucleophiles in a sequential and highly controlled manner. This control is not arbitrary; it is governed by the electronic deactivation of the ring with each successive substitution. The first substitution is typically performed at low temperatures (0-5 °C), the second at room temperature, and the third requires elevated temperatures (70-100 °C)[11]. This differential reactivity is the key that unlocks the synthesis of a vast library of mono-, di-, and trisubstituted triazines with precisely tailored properties[3][12].

G start Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine) step1 Step 1: First Substitution Nucleophile 1 (Nu1-H) 0-5 °C start->step1 product1 Monosubstituted Triazine 2,4-dichloro-6-(Nu1)-1,3,5-triazine step1->product1 step2 Step 2: Second Substitution Nucleophile 2 (Nu2-H) ~25 °C (Room Temp) product1->step2 product2 Disubstituted Triazine 2-chloro-4-(Nu1)-6-(Nu2)-1,3,5-triazine step2->product2 step3 Step 3: Third Substitution Nucleophile 3 (Nu3-H) 70-100 °C product2->step3 product3 Trisubstituted Triazine 2-(Nu1)-4-(Nu2)-6-(Nu3)-1,3,5-triazine step3->product3

Caption: Sequential nucleophilic substitution of cyanuric chloride.

Applications: From Theory to Function

The tunable electronic properties and synthetic accessibility of 1,3,5-triazines have made them privileged scaffolds across numerous fields[3][13][14].

Medicinal Chemistry

The triazine core is a versatile scaffold for designing therapeutic agents. Its ability to present three different substituents in a defined spatial orientation allows for the fine-tuning of interactions with biological targets. Triazine derivatives have shown a remarkable breadth of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties[3][11][13].

  • Anticancer Agents: Many triazine derivatives function as kinase inhibitors by mimicking the purine scaffold of ATP and binding to the enzyme's active site[15][16]. For example, certain derivatives have been identified as potent inhibitors of the PI3K-AKT-mTOR signaling pathway, which is often dysregulated in cancer[17][18].

  • Antimicrobial Agents: The mechanism of action for antimicrobial triazines often involves disrupting essential cellular processes in bacteria and fungi[3].

Agrochemicals

1,3,5-triazine derivatives like atrazine and simazine have been widely used as herbicides[3][19]. Their primary mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants[3]. The triazine herbicide binds to the D1 protein of the PSII complex, blocking electron transport and ultimately leading to the death of the plant. The design of new triazine herbicides continues, with a focus on overcoming resistance and improving selectivity[20].

Materials Science

The electron-deficient nature of the triazine ring makes it an excellent building block for advanced organic materials[3]. When combined with electron-donating groups, it can form powerful donor-π-acceptor (D-π-A) chromophores[8]. These materials have found applications in:

  • Organic Light-Emitting Diodes (OLEDs): Triazine derivatives are used as host materials and electron transport materials[21].

  • Polymers and Dendrimers: The trifunctional nature of cyanuric chloride allows it to be used as a core for building complex, hyper-branched polymers and dendrimers[14][21].

Data Summary

Table 1: Theoretical vs. Experimental Properties of Selected Triazine Derivatives
Compound IDKey SubstituentsCalculated λabs (nm) (TD-DFT)Experimental λabs (nm)Calculated λem (nm) (TD-DFT)Experimental λem (nm)Reference
7a Diethylamino, CyanoData not available381Data not available422[8]
7b Diethylamino, CyanoData not available378Data not available413[8]
8a Methoxy, CyanoData not available344Data not available412[8]

Theoretical data is often highly dependent on the specific computational model (functional, basis set, solvent model) used in the original study. This table highlights the strong correlation often found between theoretical predictions and experimental results.

Conclusion

The 1,3,5-triazine ring system is a testament to how fundamental electronic properties dictate molecular function. Its electron-deficient core, a direct result of its nitrogen content, governs its reactivity and provides a platform for creating a vast array of functional molecules. Theoretical and computational studies are not merely academic exercises; they are essential, predictive tools that allow scientists to design novel triazine derivatives with tailored properties for applications in medicine, agriculture, and materials science. By understanding the core principles, we can continue to exploit this versatile scaffold to address contemporary scientific challenges.

References

  • 1,3,5-Triazine: Recent Development in Synthesis of its Analogs and Biological Profile. National Center for Biotechnology Information. [Link]

  • The supramolecular chemistry of monodisperse 1,3,5-triazine oligomers. Royal Society of Chemistry Publishing. [Link]

  • [3][12][14]-Triazine: A Versatile Heterocycle in Current Applications of Organic Chemistry. ResearchGate. [Link]

  • 1,3,5-Triazine-based analogues of purine: from isosteres to privileged scaffolds in medicinal chemistry. Monash University. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. ResearchGate. [Link]

  • Various Techniques for One-Pot Synthesis of 1,3,5-Triazine (s-Triazine) Derivatives: A Review. Bentham Science Publishers. [Link]

  • SYNTHETIC ROUTES TOWARDS THIAZOLO[3][12][14]TRIAZINES (REVIEW). LOCKSS. [Link]

  • 1, 3, 5-Triazine Market Size, Share, Trends & Forecast 2033. Precedence Research. [Link]

  • 1,3,5-Triazines. Part VII. The ultraviolet, infrared, and 1H nuclear magnetic resonance spectra of some chloro-1,3,5-triazine derivatives. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Reaction patterns of 1,3,5‐triazinanes, this work, and some structurally related natural products containing functionalized imidazolidines. ResearchGate. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). National Center for Biotechnology Information. [Link]

  • Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. MDPI. [Link]

  • Synthesis of 1,3,5-triazines. Organic Chemistry Portal. [Link]

  • Charged States of 1,3,5-Triazine Molecules as Models for Star-shaped Molecular Architecture: A DFT and Spectroelectrochemcial Study. ACS Publications. [Link]

  • 1,3,5-Triazine as a Modular Scaffold for Covalent Inhibitors with Streamlined Target Identification. ACS Publications. [Link]

  • Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. ResearchGate. [Link]

  • Functionalized 1,3,5-triazine derivatives as components for photo- and electroluminescent materials. Royal Society of Chemistry Publishing. [Link]

  • Synthesis, Spectra, and Theoretical Investigations of 1,3,5-Triazines Compounds as Ultraviolet Rays Absorber Based on Time-Dependent Density Functional Calculations and three-Dimensional Quantitative Structure-Property Relationship. National Center for Biotechnology Information. [Link]

  • U.V. spectra of derivatives of 1,3,5-triazine. ResearchGate. [Link]

  • Density functional study of 1,3,5-trinitro-1,3,5-triazine molecular crystal with van der Waals interactions. AIP Publishing. [Link]

  • Design, Synthesis and Biological Evaluation of Novel 1,3,5-Triazines: Effect of Aromatic Ring Decoration on Affinity to 5-HT7 Receptor. MDPI. [Link]

  • Synthesis and Characterization of New Series of 1,3-5-Triazine Hydrazone Derivatives with Promising Antiproliferative Activity. National Center for Biotechnology Information. [Link]

  • 1,3,5-triazine derivatives as potential anticancer agents against Lung and Breast cancer cell lines: Synthesis, biological evaluation, and structure-based drug design studies. CoLab. [Link]

  • Chiral 1,3,5-Triazines as Potential EGFR Inhibitors: Pharmacophore Modeling, Synthesis, Molecular Docking, Molecular Dynamics Simulation, and Anticancer Evaluation. National Center for Biotechnology Information. [Link]

  • Theoretical Prediction of Structures and Properties of 2,4,6-Trinitro-1,3,5-Triazine (TNTA) Green Energetic Materials from DFT and ReaxFF Molecular Modeling. MDPI. [Link]

  • Reaction of 1,3,5-Triazinanes with Phosphoryl Diazomethanes: Access to 5-Phosphoryl-1,2,3,4-tetrahydropyrimidines. ACS Publications. [Link]

  • Novel 1,3,5-triazine derivatives with herbicidal activity. FAO AGRIS. [Link]

  • Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green energetic materials from DFT and ReaxFF molecular modeling. Royal Society of Chemistry. [Link]

  • Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science. [Link]

  • 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. National Center for Biotechnology Information. [Link]

  • 1,3,5-Triazine. Wikipedia. [Link]

  • ELECTRONIC STATES OF 1,3,5-SYM-TRIAZINE.11. GEOMETRY OF THE IE” AND SE” STATES IN THE CRYSTAL? *. [Link]

  • Key Factors and Emerging Trends Shaping the 1,3,5-Triazine Market Environment. openPR. [Link]

  • 1,3,5-Trimethylhexahydro-1,3,5-triazine: Comprehensive Overview and Applications. LinkedIn. [Link]

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Exploratory

Physical and chemical properties of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine

Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (CAS No. 1668-54-8). As a key intermediate in the synthesis of var...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (CAS No. 1668-54-8). As a key intermediate in the synthesis of various agrochemicals and a significant metabolite in environmental studies, a thorough understanding of its characteristics is essential for researchers, chemists, and drug development professionals. This document consolidates critical data on its chemical identity, physicochemical parameters, spectroscopic profile, reactivity, and synthesis, offering field-proven insights and detailed methodologies to support advanced research and application.

Introduction and Strategic Importance

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine, also known as 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, is a substituted monoamino-1,3,5-triazine.[1][2] The 1,3,5-triazine core is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties and ability to form multiple hydrogen bonds. This specific compound holds significant industrial relevance as a crucial building block for several sulfonylurea herbicides, including thifensulfuron, metsulfuron-methyl, and chlorsulfuron.[3][4] Furthermore, its role as a primary metabolite of these herbicides makes its characterization vital for environmental fate and toxicological studies.[2][5] This guide aims to provide an authoritative resource by detailing its fundamental properties, thereby enabling more efficient synthesis, characterization, and application.

Chemical Identity and Structure

A precise understanding of the molecule's identity is the foundation for all subsequent scientific investigation.

  • IUPAC Name: 4-methoxy-6-methyl-1,3,5-triazin-2-amine[6]

  • CAS Number: 1668-54-8[6]

  • Molecular Formula: C₅H₈N₄O[2]

  • Molecular Weight: 140.14 g/mol [2][6]

  • Canonical SMILES: CC1=NC(=NC(=N1)OC)N[6][]

  • InChI Key: NXFQWRWXEYTOTK-UHFFFAOYSA-N[]

The structure consists of a central 1,3,5-triazine ring substituted with a methyl group, a methoxy group, and a primary amine group at positions 6, 4, and 2, respectively. This combination of functional groups dictates its chemical behavior and physical properties.

Physicochemical Properties: A Quantitative Overview

The physicochemical parameters of a compound are critical predictors of its behavior in both chemical and biological systems. For instance, melting point and solubility dictate purification strategies and formulation development, while pKa and LogP are essential for predicting absorption, distribution, metabolism, and excretion (ADME) profiles in drug discovery.

The key properties for 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine are summarized below.

PropertyValueSource(s)
Appearance Off-white to light yellow solid/powder[1][2]
Melting Point 258-261 °C[1][2]
Boiling Point 114 °C (estimate) / 346.4±25.0 °C at 760 mmHg[1][]
Density ~1.26 - 1.29 g/cm³ (estimate)[2][]
Water Solubility 215.9 mg/L at 25 °C (estimate)[5]
Solubility Slightly soluble in Chloroform and DMSO[1][2]
pKa 3.65 ± 0.10 (Predicted)[1][2]
LogP (XLogP3) 0.3[6]

The high melting point is indicative of a stable crystal lattice structure, likely influenced by intermolecular hydrogen bonding from the amine group. The low water solubility and slight solubility in organic solvents like DMSO and chloroform are typical for small, relatively polar heterocyclic compounds.[1][5] The predicted pKa suggests the compound is a weak base.[1][2]

Spectroscopic and Analytical Characterization

Unambiguous identification of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine relies on a combination of modern spectroscopic techniques. Below are representative data and a general protocol for acquiring such information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 2.21 (s, 3H, -CH₃)

    • δ 3.81 (s, 3H, -OCH₃)

    • δ 7.32-7.35 (br, 2H, -NH₂)[3]

The chemical shifts are consistent with the proposed structure: a singlet for the methyl protons, a singlet for the methoxy protons, and a broad signal for the exchangeable amine protons.[3]

Protocol: Acquiring a ¹H NMR Spectrum

A standardized protocol is crucial for reproducible results.

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

  • Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer.

  • Data Acquisition: Load standard acquisition parameters for a proton experiment. Perform tuning and matching, shimming, and gain adjustment. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and multiplicities to confirm the structure.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound (5-10 mg) prep2 Add DMSO-d6 (~0.7 mL) prep1->prep2 prep3 Dissolve & Transfer to NMR Tube prep2->prep3 acq1 Insert into Spectrometer prep3->acq1 acq2 Tune, Shim, & Set Gain acq1->acq2 acq3 Acquire FID (16-32 Scans) acq2->acq3 proc1 Fourier Transform & Phasing acq3->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integrate & Analyze Spectrum proc2->proc3 G cluster_pot One-Pot Reaction cluster_workup Workup & Purification reagent1 Acetamidine HCl + Base (e.g., KOH) mix Mix in Solvent (e.g., Methanol) ~10-25°C reagent1->mix reagent2 Dimethyl N-cyano- imidocarbonate reagent2->mix stir Stir for ~2h mix->stir quench Quench with Ice Water stir->quench filtrate Filter Solid quench->filtrate wash Wash with H₂O and Methanol filtrate->wash dry Dry at 70°C wash->dry product Final Product: 4-Methoxy-6-methyl- 1,3,5-triazin-2-methylamine dry->product

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis and Characterization of Thifensulfuron-Methyl via Carbamate Coupling

Target Audience: Synthetic Chemists, Agriscience Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Introduction & Mechanistic Rationale Thifensulfuron-methyl (methyl 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Agriscience Researchers, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Introduction & Mechanistic Rationale

Thifensulfuron-methyl (methyl 3-(4-methoxy-6-methyl-1,3,5-triazin-2-ylcarbamoylsulfamoyl)thiophene-2-carboxylate) is a highly potent sulfonylurea herbicide. It functions by competitively inhibiting the acetolactate synthase (ALS) enzyme, thereby starving sensitive plants of essential branched-chain amino acids[1].

For researchers synthesizing this active pharmaceutical/agrochemical ingredient (API), traditional methods relied on the reaction of heterocyclic amines with highly toxic, phosgene-derived sulfonyl isocyanates. However, modern synthesis protocols prioritize the carbamate coupling route [2]. By reacting 2-amino-4-methoxy-6-methyl-1,3,5-triazine with a stable sulfonyl carbamate intermediate (methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate), the reaction proceeds via a controlled nucleophilic acyl substitution.

Causality in Experimental Design:

  • Reagent Selection: Utilizing the carbamate intermediate eliminates the need for hazardous phosgene gas, dramatically improving the safety and scalability of the workflow.

  • Stoichiometric Excess: The protocol utilizes a 1.16 molar excess of 2-amino-4-methoxy-6-methyl-1,3,5-triazine[2][3]. Because the triazine acts as the nucleophile, this slight excess drives the reaction to completion and ensures full consumption of the more structurally complex electrophile.

  • Solvent Dynamics: Anhydrous methylene chloride (DCM) is selected because it readily dissolves both starting materials while preventing the hydrolytic degradation of the moisture-sensitive sulfonyl carbamate.

Visualizing the Synthetic Workflow

SynthesisWorkflow SM1 Methyl 3-sulfamoylthiophene-2-carboxylate Int Methyl 3-(N-(methoxycarbonyl)sulfamoyl) thiophene-2-carboxylate SM1->Int Base, Solvent SM2 Methyl Chloroformate SM2->Int Prod Thifensulfuron-methyl (Target Product) Int->Prod Reflux -> Ambient, 16h Anhydrous DCM Triazine 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Nucleophile) Triazine->Prod Byprod Methanol (Byproduct) Prod->Byprod

Synthetic workflow of Thifensulfuron-methyl via carbamate coupling.

Experimental Protocol: Self-Validating Synthesis

This step-by-step methodology is designed as a self-validating system. In-process controls (IPCs) and visual cues are embedded to ensure the researcher can verify the reaction's integrity at each phase[2].

Materials & Reagents
  • Nucleophile: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8)[3]

  • Electrophile: Methyl 3-(N-(methoxycarbonyl)sulfamoyl)thiophene-2-carboxylate

  • Solvent: Anhydrous Methylene Chloride (DCM)

  • Wash Solvents: Cold Methanol, Hexanes

Step-by-Step Methodology
  • Reactor Preparation: Purge a 100 mL, two-neck round-bottom flask with inert nitrogen gas for 10 minutes. Validation: Maintaining an anhydrous environment is critical; atmospheric moisture will prematurely hydrolyze the carbamate into an unreactive sulfonamide.

  • Dissolution: Suspend 2.3 g (16.4 mmol) of 2-amino-4-methoxy-6-methyl-1,3,5-triazine in 30 mL of anhydrous DCM[2]. Stir at 300 rpm until a uniform, off-white suspension is achieved.

  • Reagent Addition: Slowly add 4.5 g (14.1 mmol) of the sulfonyl carbamate intermediate to the stirring suspension.

  • Thermal Activation: Attach a reflux condenser and heat the reaction mixture to the boiling point of DCM (~40 °C). Maintain reflux for 2 hours. Causality: The thermal energy overcomes the activation barrier required for the triazine's exocyclic amine to attack the carbamate carbonyl, initiating the elimination of methanol.

  • Maturation & Precipitation: Remove the heat source and allow the mixture to cool to ambient temperature (20–25 °C). Continue stirring for 16 hours[2].

    • Self-Validation (IPC): Perform Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane (1:1) eluent. The disappearance of the carbamate spot confirms reaction completion. Visually, the target product will begin to precipitate out of the DCM as a distinct solid mass.

  • Isolation: Isolate the crude crystalline solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake sequentially with 10 mL of cold methanol (to remove the methanol byproduct and residual triazine), followed by 10 mL of cold hexanes.

  • Drying: Dry the solid under vacuum at 45 °C for 4 hours to yield high-purity crystalline thifensulfuron-methyl.

Quantitative Data & Characterization

To ensure reproducibility, all stoichiometric data and expected analytical benchmarks are summarized below.

Table 1: Reactant Stoichiometry and Physicochemical Properties

ComponentMolecular Weight ( g/mol )Mass (g)EquivalentsRole
2-Amino-4-methoxy-6-methyl-1,3,5-triazine140.142.31.16Nucleophile
Sulfonyl Carbamate Intermediate319.354.51.00Electrophile
Anhydrous Dichloromethane84.9330 mLSolventReaction Medium
Thifensulfuron-methyl (Expected)387.39~4.6-Target Product

Table 2: Analytical Characterization Benchmarks

Analytical MethodExpected Target / BenchmarkPurpose
Melting Point 176 °C[4]Confirms crystalline purity and structural integrity.
HPLC (Purity) > 98.0% (RT ~5.8 min)[5]Quantifies active ingredient and detects unreacted triazine.
Mass Spectrometry m/z 388.0 [M+H]⁺Verifies the molecular mass of the coupled product.
Environmental Fate Soil DT50: 0.75 - 3.5 days[6]Validates degradation profile via microbial carboxyesterase.

Mechanism of Action (Biological Pathway)

Understanding the downstream biological target is crucial for professionals developing novel formulations or analogs. Thifensulfuron-methyl acts by competitively binding to the ALS enzyme, halting the biosynthesis of branched-chain amino acids (BCAAs).

ALSI_Pathway Pyruvate Pyruvate ALS Acetolactate Synthase (ALS) Enzyme Pyruvate->ALS Ketobutyrate 2-Ketobutyrate Ketobutyrate->ALS BCAA Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) ALS->BCAA Biosynthesis Inhibitor Thifensulfuron-methyl Inhibitor->ALS Competitive Inhibition Death Plant Cell Death BCAA->Death Depletion

Inhibition of the Acetolactate Synthase (ALS) pathway by Thifensulfuron-methyl.

Environmental Transformation Considerations

For development professionals, the lifecycle of the synthesized API is as important as the synthesis itself. Thifensulfuron-methyl is highly susceptible to both chemical hydrolysis and microbial degradation in soil[7]. The primary degradation mechanism is the rapid deesterification of the thiophene-2-carboxylate group, catalyzed by extracellular microbial carboxyesterases[6]. This rapid breakdown (DT50 < 3.5 days) ensures that the compound does not persist in the environment, a critical factor for modern regulatory approval.

References

  • Source: chemicalbook.
  • Source: patents.google.
  • Source: googleapis.
  • Source: fao.
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Source: ACS Publications (Journal of Agricultural and Food Chemistry)
  • Effect of temperature on the dissipation of seven herbicides in a biobed matrix Source: Canadian Journal of Soil Science URL

Sources

Application

Application Note: High-Resolution HPLC Purity Assessment of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine

The Analytical Challenge & Chemical Context 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is a highly polar, nitrogen-rich heterocyclic compound. In industrial and environmental chemistry, it frequently emerges as a cri...

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge & Chemical Context

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine is a highly polar, nitrogen-rich heterocyclic compound. In industrial and environmental chemistry, it frequently emerges as a critical synthetic intermediate or as a primary hydrolytic/photolytic degradation product (metabolite) of sulfonylurea-based compounds, such as iodosulfuron-methyl and metsulfuron-methyl .

Because active pharmaceutical ingredients (APIs) and agrochemicals demand stringent purity profiles to ensure safety and efficacy, quantifying process-related triazine impurities is non-negotiable. However, the molecule presents specific chromatographic challenges: its basic amine group and triazine nitrogens are prone to secondary interactions with silica-based column matrices, often resulting in severe peak tailing and poor resolution if the method is not mechanistically optimized.

Mechanistic Method Development (Causality & Rationale)

To establish a rugged, reproducible assay, every parameter of this High-Performance Liquid Chromatography (HPLC) method has been selected based on the physicochemical properties of the analyte.

  • Stationary Phase Selection: Standard silica columns possess unreacted surface silanols (Si-OH) that act as weak acids, binding strongly to the basic methylamine group of the analyte. To prevent peak tailing, this protocol mandates a fully end-capped, base-deactivated C18 column (e.g., Waters XBridge or Phenomenex Luna). The end-capping sterically shields residual silanols, ensuring symmetrical peak shapes.

  • Mobile Phase Causality: To achieve reproducible retention times, the analyte must traverse the column in a single, stable ionization state. By utilizing a highly acidic aqueous mobile phase (0.1% Trifluoroacetic acid [TFA], pH ~2.0), we fully protonate the basic amine groups. This prevents the analyte from existing in a mixed neutral/ionized state, which would otherwise cause peak splitting or retention time drift.

  • Detector Optimization: The highly conjugated 1,3,5-triazine ring exhibits strong π→π∗ transitions in the low-UV range. UV detection at 220 nm provides maximum sensitivity for the triazine chromophore while safely avoiding the UV cutoff of the acetonitrile modifier .

Self-Validating Experimental Protocol

This protocol operates as a self-validating system. Before analyzing unknown purity samples, the system must pass a strict System Suitability Test (SST) to verify column efficiency, pump stability, and detector response.

Step 3.1: Reagent & Sample Preparation
  • Diluent Preparation: Prepare a 90:10 (v/v) mixture of HPLC-grade Water and Acetonitrile. Causality: Using a highly aqueous diluent matches the initial gradient conditions, preventing sample-solvent-induced peak distortion (the "solvent effect") upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of the 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent to achieve a 1.0 mg/mL concentration. Sonicate for 5 minutes at room temperature.

  • Filtration: Filter the standard and all subsequent samples through a 0.45 µm PTFE syringe filter directly into HPLC auto-sampler vials.

Step 3.2: Instrument Configuration
  • Column: End-capped C18, 150 mm × 4.6 mm, 3.5 µm particle size.

  • Column Temperature: 30°C (Thermostatting is critical to prevent retention time drift due to ambient temperature fluctuations).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

Step 3.3: Execution & System Suitability

Inject the standard solution in replicates of five. The system is only validated for downstream purity analysis if the parameters outlined in Table 2 are met. Once validated, inject the unknown samples and calculate purity based on the area percent of the main peak relative to the total area of all integrated peaks.

Quantitative Data & Method Specifications

Table 1: HPLC Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Profile
0.0 95 5 Isocratic hold (Equilibration)
2.0 95 5 Isocratic hold
12.0 40 60 Linear gradient (Analyte & impurity elution)
15.0 10 90 Column wash (Removes highly retained organics)
18.0 10 90 Isocratic wash
18.1 95 5 Return to initial conditions

| 25.0 | 95 | 5 | Re-equilibration |

Table 2: System Suitability Specifications (Self-Validation Criteria)

Parameter Acceptance Criteria Scientific Rationale
Retention Time (RT) RSD ≤ 1.0% (n=5) Ensures high-pressure pump and gradient mixing stability.
Peak Area RSD ≤ 2.0% (n=5) Validates autosampler precision and injection reproducibility.

| Tailing Factor ( Tf​ ) | ≤ 1.5 | Confirms adequate silanol masking by the acidic mobile phase. | | Theoretical Plates (N) | ≥ 5,000 | Verifies column bed integrity and optimal separation efficiency. | | Signal-to-Noise (S/N) | ≥ 10:1 at LOQ | Guarantees reliable detection of low-level trace impurities. |

Analytical Workflow Visualization

HPLC_Workflow Start Sample Preparation (1 mg/mL in Diluent) Filter Filtration (0.45 µm PTFE) Start->Filter Inject HPLC Injection (10 µL Volume) Filter->Inject Separation RP-HPLC Separation (C18, Gradient Elution) Inject->Separation Detection UV/DAD Detection (λ = 220 nm) Separation->Detection Analysis Data Analysis & Purity Calculation Detection->Analysis

Fig 1: Logical workflow for the self-validating HPLC purity analysis of triazine derivatives.

References
  • Title: Abiotic Degradation of Iodosulfuron-methyl-ester in Aqueous Solution Source: Journal of Agricultural and Food Chemistry (via PubMed) URL: [Link]

  • Title: Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron Source: Analytical Chemistry (via PubMed) URL: [Link]

Method

Application Note: Synthesis and Utilization of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine in Sulfonylurea Agrochemicals

Executive Summary In the development of highly selective agrochemicals, the structural nuances of intermediate building blocks dictate the metabolic fate and efficacy of the final active ingredient. 4-Methoxy-6-methyl-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of highly selective agrochemicals, the structural nuances of intermediate building blocks dictate the metabolic fate and efficacy of the final active ingredient. 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (IUPAC: 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine; CAS: 5248-39-5) is a pivotal secondary amine intermediate [1]. Unlike its primary amine counterpart (used in metsulfuron-methyl), the N-methyl substitution on this triazine ring is the defining structural feature required for the synthesis of Tribenuron-methyl [2]. This specific methylation accelerates the herbicide's metabolic degradation in cereal crops, conferring exceptional crop safety while maintaining potent broadleaf weed control.

This application note provides a comprehensive, field-proven guide to the physicochemical profiling, handling, and step-by-step synthetic utilization of this critical triazine intermediate.

Mechanistic Grounding & Pathway Design

Sulfonylurea herbicides function by inhibiting acetolactate synthase (ALS), starving target weeds of branched-chain amino acids. The synthesis of these molecules relies on the highly efficient condensation of an aryl sulfonyl isocyanate with a heterocyclic amine.

When utilizing 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine, the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. Because it is a secondary amine, the resulting sulfonylurea bridge is N-methylated. This structural modification prevents the formation of strong intermolecular hydrogen bonds at that specific nitrogen, increasing the molecule's solubility and altering its enzymatic cleavage rate in planta. Furthermore, this intermediate is also the primary environmental degradation product (metabolite) of Tribenuron-methyl, making its analytical tracking critical for environmental compliance [4].

SynthesisPathway A 2-Chloro-4-methoxy- 6-methyl-1,3,5-triazine C 4-Methoxy-N,6-dimethyl- 1,3,5-triazin-2-amine (Key Intermediate) A->C Nucleophilic Amination B Methylamine (Aqueous) B->C E Tribenuron-methyl (Active Agrochemical) C->E Condensation (Anhydrous) D 2-(Methoxycarbonyl) benzenesulfonyl isocyanate D->E

Reaction pathway for synthesizing Tribenuron-methyl via the N-methylated triazine intermediate.

Physicochemical Profiling & Solvent Selection

A critical challenge in the industrial scale-up of triazine derivatives is their limited aqueous solubility. Selecting the correct cosolvent system is essential for both the purification of the intermediate and its subsequent coupling reactions. Recent thermodynamic studies have mapped the saturated solubility of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine across various solvent systems [3].

The data dictates that highly polar, aprotic solvents like DMF provide the best solvation due to strong solute-solvent hydrogen bonding interactions, whereas protic solvents like methanol offer an optimal balance for crystallization and recovery.

Table 1: Saturated Solubility of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine at 323.15 K [3]

Solvent SystemMole Fraction Solubility ( x×10−2 )Industrial Application / Causality
N,N-Dimethylformamide (DMF) 45.57High-Concentration Reactions: Optimal for liquid-phase condensation where maximum intermediate concentration is required.
Methanol 18.52Crystallization: Provides a steep temperature-solubility gradient, making it ideal for high-yield recrystallization.
Ethanol 13.64Green Chemistry: Used when residual solvent toxicity (e.g., DMF) must be minimized in the final technical grade product.
Ethylene Glycol (EG) 5.97Specialized Formulations: Utilized only when low-volatility cosolvents are strictly required for specific reactor setups.

Experimental Protocols

As a self-validating system, these protocols integrate real-time quality control checks. Proceeding to subsequent steps is contingent upon meeting specific analytical criteria, ensuring high-fidelity synthesis.

Protocol A: Synthesis of 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine

Objective: Convert the chlorinated triazine to the secondary amine via nucleophilic aromatic substitution.

  • Reactor Preparation: Charge a jacketed glass reactor with 1.0 equivalent of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine and suspend it in toluene (5 mL/g of substrate).

    • Causality: Toluene is chosen because it solubilizes the starting material while remaining immiscible with the aqueous methylamine, creating a biphasic system that helps partition the HCl byproduct into the aqueous layer, driving the reaction forward.

  • Amine Addition: Cool the suspension to 10°C. Dropwise, add 2.2 equivalents of 40% aqueous methylamine over 45 minutes under vigorous stirring (400 rpm).

    • Causality: The reaction is highly exothermic. Maintaining the temperature strictly below 15°C prevents the competitive hydrolysis of the methoxy group at the 4-position, which would yield an inactive hydroxylated impurity. The extra 1.2 equivalents of methylamine act as an acid scavenger for the generated HCl.

  • Phase Separation & Washing: Once TLC (Eluent: Ethyl Acetate/Hexane 1:1) confirms total consumption of the starting material, halt stirring. Allow the phases to separate. Discard the lower aqueous phase. Wash the organic phase twice with deionized water to remove residual methylamine hydrochloride.

  • Crystallization: Concentrate the toluene phase under reduced pressure until a slurry forms. Add cold methanol (0°C) to precipitate the product. Filter and dry under vacuum at 45°C.

    • Validation Check: Yield should be >92%. Melting point must be verified (lit. ~115-118°C) before proceeding to Protocol B.

Protocol B: Condensation to Tribenuron-methyl

Objective: Couple the triazine intermediate with a sulfonyl isocyanate to form the active herbicide.

  • System Dehydration (Critical): Charge a dry reactor with 1.0 equivalent of the synthesized 4-Methoxy-N,6-dimethyl-1,3,5-triazin-2-amine and anhydrous dichloromethane (DCM, water content <50 ppm).

    • Causality: Sulfonyl isocyanates are extremely sensitive to moisture. Even trace water will hydrolyze the isocyanate into a sulfonamide, permanently terminating the reaction and ruining the batch.

  • Coupling: At 20°C, add 1.05 equivalents of 2-(methoxycarbonyl)benzenesulfonyl isocyanate dropwise. Stir the homogeneous solution for 4 hours.

  • Precipitation & Recovery: The formation of the sulfonylurea bridge decreases the molecule's solubility in DCM. As the reaction progresses, Tribenuron-methyl will begin to precipitate as a white solid. Hexane can be added dropwise at the 4-hour mark to force complete precipitation.

  • Filtration: Filter the solid, wash with cold hexane, and dry under vacuum at 40°C.

    • Validation Check: Run an IR spectrum. The disappearance of the strong isocyanate peak (~2240 cm⁻¹) and the appearance of urea carbonyl stretches (~1700 cm⁻¹) validates successful coupling.

Analytical Validation (Quality Control)

To ensure the purity of the intermediate and monitor environmental degradation, a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is required.

QC_Workflow N1 Sample Prep (Dissolve in MeOH) N2 RP-HPLC Separation (C18, MeCN/H2O) N1->N2 N3 UV Detection (254 nm) N2->N3 N4 Peak Integration & Purity Calc N3->N4

Standard analytical workflow for validating the purity of the triazine intermediate.

HPLC Parameters:

  • Column: C18 (250 mm × 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic 60:40 Acetonitrile : Water (buffered to pH 3.0 with phosphoric acid). Causality: Low pH suppresses the ionization of any unreacted acidic impurities, ensuring sharp peak shapes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (optimal chromophore absorption for the triazine ring).

References

  • National Center for Biotechnology Information. "1,3,5-Triazin-2-amine, 4-methoxy-N,6-dimethyl- (CID 160779)" PubChem. Available at:[Link]

  • National Center for Biotechnology Information. "Tribenuron-methyl (CID 153909)" PubChem. Available at:[Link]

  • Jiang, J., et al. "Saturated Solubility Determination and Correlation of 2-Methyl-4-Methylamino-6-Methoxy-1,3,5-Triazine in Several Aqueous Cosolvent Systems from 278.15 to 323.15 K." Journal of Chemical & Engineering Data, American Chemical Society, 2021. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- - Substance Details." Substance Registry Services. Available at:[Link]

Application

Application Note: Nucleophilic Substitution Profiling and Synthetic Workflows for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT)

Introduction and Chemical Context 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT, CAS: 1668-54-8) is a highly versatile heterocyclic building block. It is predominantly utilized as a core intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT, CAS: 1668-54-8) is a highly versatile heterocyclic building block. It is predominantly utilized as a core intermediate in the synthesis of highly active sulfonylurea herbicides, including metsulfuron-methyl, thifensulfuron-methyl, and triasulfuron[1],[2]. Beyond its synthetic utility, AMMT is a major environmental degradation metabolite formed during the photocatalytic and biological decomposition of these agrochemicals in soil and water,[3].

For drug development professionals and agrochemical researchers, understanding the reactivity profile of AMMT—specifically its participation in nucleophilic substitution and addition reactions—is critical for optimizing synthetic yields and predicting environmental fate.

Mechanistic Insights: The Dual Reactivity Profile of AMMT

The 1,3,5-triazine ring is inherently electron-deficient due to the strong electronegativity of its three symmetric nitrogen atoms. This electron withdrawal drastically reduces the electron density at the ring carbons, making them prime targets for nucleophilic attack. AMMT exhibits a dual reactivity profile depending on the reaction conditions and the nature of the interacting species:

Pathway A: Nucleophilic Aromatic Substitution ( SN​Ar ) at the C4 Position

The methoxy group (-OCH₃) at the C4 position acts as a leaving group under basic conditions. In the basic pH range (10–14), AMMT undergoes a single-step base hydrolysis[1]. The hydroxide ion (OH⁻) acts as a strong nucleophile, attacking the electrophilic C4 carbon to form a transient Meisenheimer-type intermediate. The subsequent expulsion of the methoxide ion yields 2-amino-4-hydroxy-6-methyl-1,3,5-triazine[4]. This SN​Ar mechanism is the primary pathway for the abiotic degradation of sulfonylurea metabolites in alkaline environments.

Pathway B: The Exocyclic Amine as a Nucleophile

Conversely, the exocyclic amino group (-NH₂) at the C2 position can act as a nucleophile. While the electron-withdrawing triazine ring reduces the nucleophilicity of this amine compared to standard aliphatic amines, it remains sufficiently reactive to attack highly electrophilic centers, such as the cumulated carbon of sulfonyl isocyanates. This nucleophilic addition sequence is the cornerstone reaction for synthesizing sulfonylurea bridges[5].

AMMT_Reactivity AMMT 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (AMMT) Hydroxide Nucleophile: OH⁻ (pH 10-14) AMMT->Hydroxide Pathway A Isocyanate Electrophile: Sulfonyl Isocyanate (CH2Cl2 / Base) AMMT->Isocyanate Pathway B SNAr SNAr: Methoxy Substitution (Leaving Group: CH3OH) Hydroxide->SNAr NucAttack Nucleophilic Attack by -NH2 (Urea Bridge Formation) Isocyanate->NucAttack Product1 2-Amino-4-hydroxy-6-methyl-1,3,5-triazine SNAr->Product1 Product2 Sulfonylurea Herbicide (e.g., Metsulfuron-methyl) NucAttack->Product2

Fig 1: Dual nucleophilic reactivity pathways of AMMT based on environmental and synthetic conditions.

Experimental Protocols

Protocol 1: Base-Catalyzed SN​Ar Hydrolysis of the Methoxy Group

Objective: Conversion of AMMT to 2-amino-4-hydroxy-6-methyl-1,3,5-triazine via nucleophilic substitution of the methoxy group[1],[4]. Rationale: The methoxy group is a relatively poor leaving group. By utilizing a strong base (pH > 10), we ensure a high concentration of the strongly nucleophilic hydroxide ion (OH⁻), which provides the necessary activation energy to form the intermediate complex and expel the methoxide ion.

Step-by-Step Methodology:

  • Preparation: Suspend 10.0 g of AMMT in 100 mL of distilled water in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Alkalinization: Slowly add 10 M NaOH dropwise until the solution reaches a stable pH of 12.0. Causality: A pH between 10 and 14 is strictly required to ensure the hydroxide ion concentration is sufficient to drive the SN​Ar reaction forward[1].

  • Heating: Heat the mixture to 60°C and stir continuously for 8 hours. Self-Validation: Monitor the reaction via HPLC (C18 column, Acetonitrile/Water gradient) until the AMMT peak disappears, confirming complete substitution.

  • Neutralization & Precipitation: Cool the reaction mixture to 0–5°C in an ice bath. Carefully add 6 M HCl dropwise to adjust the pH to 7.0. The product, 2-amino-4-hydroxy-6-methyl-1,3,5-triazine, will precipitate as a white solid due to its lower solubility at neutral pH.

  • Isolation: Filter the precipitate under vacuum, wash with 2 x 20 mL of cold distilled water, and dry in a vacuum oven at 50°C for 12 hours.

Protocol 2: Synthesis of Metsulfuron-methyl via Amine Nucleophilic Attack

Objective: Coupling AMMT with 2-methoxycarbonylbenzenesulfonyl isocyanate to synthesize the herbicide metsulfuron-methyl[5]. Rationale: Anhydrous methylene chloride ( CH2​Cl2​ ) is utilized as the solvent because it is non-nucleophilic and aprotic, effectively preventing the highly reactive isocyanate from undergoing premature hydrolysis or dimerization before the AMMT amine can attack.

Step-by-Step Methodology:

  • Suspension: To a flame-dried 100 mL flask purged with N₂, add 1.4 g of AMMT and 25 mL of anhydrous methylene chloride[5].

  • Coupling: While stirring vigorously at ambient temperature and pressure, add 2.4 g of 2-methoxycarbonylbenzenesulfonyl isocyanate[5]. Causality: Controlled addition prevents localized exothermic spikes that could lead to isocyanate degradation.

  • Reaction: Stir the heterogeneous suspension for 16 hours[5]. As the nucleophilic attack proceeds and the urea bridge forms, the physical appearance of the suspension will shift.

  • Solvent Removal: Filter any unreacted trace insolubles, then evaporate the filtrate to dryness under reduced pressure using a rotary evaporator[5].

  • Trituration: Triturate the resulting solid residue with 15 mL of cold butyl chloride[5]. Causality: Butyl chloride selectively dissolves unreacted starting materials and organic impurities while leaving the highly polar sulfonylurea product intact.

  • Filtration: Recover the purified metsulfuron-methyl by vacuum filtration. Self-Validation: Verify the product purity by checking the melting point; the expected melting point of the isolated solid is 165°C[5].

Workflow Step1 Suspend AMMT in CH2Cl2 Step2 Add Sulfonyl Isocyanate Step1->Step2 Step3 Stir 16h at Ambient Temp Step2->Step3 Step4 Filter & Evaporate Step3->Step4 Step5 Triturate with Butyl Chloride Step4->Step5 Step6 Pure Sulfonylurea Yield >85% Step5->Step6

Fig 2: Step-by-step synthetic workflow for the nucleophilic addition of AMMT to isocyanates.

Quantitative Data Summary

The following table summarizes the key parameters for the primary nucleophilic reactions involving AMMT, allowing for rapid comparison of reaction conditions and expected outcomes.

Reaction TypeNucleophileElectrophilic CenterLeaving GroupSolvent SystemTypical Yield
Base Hydrolysis ( SN​Ar ) Hydroxide (OH⁻)C4 (Triazine Ring)Methoxide (-OCH₃)Aqueous (pH 10-14)>90%
Sulfonylurea Synthesis Exocyclic Amine (-NH₂)Cumulated Carbon (Isocyanate)None (Addition)Anhydrous CH2​Cl2​ ~85%
Amination ( SN​Ar ) Alkylamines (e.g., CH3​NH2​ )C4 (Triazine Ring)Methoxide (-OCH₃)Aqueous / Methanol80–93%

References

  • Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Source: lookchem.com URL:[Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine - PubChem Source: nih.gov URL:[Link]

  • Synthesis of N-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)aminocarbonyl] Source: prepchem.com URL:[Link]

  • Metsulfuron-methyl | C14H15N5O6S | CID 52999 - PubChem Source: nih.gov URL:[Link]

  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97% Source: sigmaaldrich.cn URL:[Link]

  • Analysis of Metsulfuron-methyl in Soil by Liquid Chromatography/Tandem Mass Spectrometry Source: acs.org URL:[Link]

Sources

Method

Application Note: Experimental Setup for Scaling Up 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis

Introduction & Strategic Rationale 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) is a high-value heterocyclic intermediate, fundamentally critical to the synthesis of highly active sulfonylurea herbicides suc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS 1668-54-8) is a high-value heterocyclic intermediate, fundamentally critical to the synthesis of highly active sulfonylurea herbicides such as metsulfuron-methyl, chlorsulfuron, and thifensulfuron-methyl[1]. Beyond its role as a synthetic building block, it is also actively monitored in environmental science as a primary photocatalytic and thermal degradation product of these agrochemicals[2].

Historically, the industrial synthesis of substituted 1,3,5-triazines relied on highly toxic reagents such as phosgene or hydrogen sulfide, or suffered from poor atom economy and complex purification steps[1]. To address these bottlenecks, modern scale-up protocols utilize the cyclocondensation of dialkyl-N-cyanoimidocarbonates with acetamidine under basic conditions[3]. This Application Note details a validated, self-monitoring 1-mole scale-up protocol designed to maximize yield (>84%) while maintaining strict safety and purity profiles[4].

Mechanistic Insights & Causality in Scale-Up

The synthesis relies on a bimolecular nucleophilic addition followed by intramolecular cyclization. Understanding the causality behind the reagent and condition selection is critical for successful scale-up:

  • Base Selection (Sodium Methoxide): Acetamidine hydrochloride must be neutralized to liberate the free base. Sodium methoxide is specifically chosen over other bases (like NaOH or ethoxide) to prevent transesterification or hydrolysis of the methoxy group on the final triazine ring.

  • Solvent (Methanol): A polar protic solvent is required to solubilize the reagents and facilitate the nucleophilic attack. Methanol acts as both the solvent and the leaving group during the cyclization, pushing the equilibrium forward.

  • Thermodynamic Control: The cyclocondensation is moderately exothermic. By maintaining the reaction strictly at 25 °C during the dropwise addition, we prevent the thermal degradation of the cyano intermediate and avoid the formation of ammelide impurities[4].

Mechanism A Acetamidine HCl C Acetamidine (Free Base) A->C Deprotonation B NaOMe / MeOH B->C - NaCl E Nucleophilic Addition (C=N Attack) C->E NH2 attacks D Dimethyl N-cyanoimidocarbonate D->E Electrophile F Intramolecular Cyclization E->F - MeOH G 2-Amino-4-methoxy- 6-methyl-1,3,5-triazine F->G Tautomerization

Logical mechanistic pathway for the cyclocondensation of 1,3,5-triazine.

Detailed Scale-Up Protocol (1-Mole Pilot Scale)

This protocol scales the literature-standard 11.4 g synthesis to a 1.0-mole pilot batch, incorporating necessary In-Process Controls (IPCs) to create a self-validating workflow.

Workflow Step1 1. Reactor Charging Acetamidine HCl + MeOH Step2 2. Base Addition NaOMe at 0-5 °C Step1->Step2 Step3 3. Reagent Dosing Dimethyl N-cyanoimidocarbonate Step2->Step3 Step4 4. Aging / Cyclization Stir 2-4 hrs at 25 °C Step3->Step4 Step5 5. Quenching Pour into Ice Water Step4->Step5 Step6 6. Isolation Filter & Wash (H2O, MeOH) Step5->Step6 Step7 7. Drying Vacuum at 70 °C Step6->Step7

Step-by-step experimental workflow for reactor scale-up synthesis.

Phase 1: Free-Base Generation
  • Charge a 2 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe with 400 mL of anhydrous methanol.

  • Add 99.3 g (1.05 mol) of acetamidine hydrochloride. Stir at 300 rpm to form a suspension.

  • Cool the reactor jacket to 0 °C.

  • Slowly dose 227 g of a 25% w/w sodium methoxide solution in methanol (1.05 mol) over 30 minutes, maintaining the internal temperature below 5 °C.

  • Self-Validation Check (IPC 1): The reaction mixture will transition into a fine, dense white slurry (precipitation of NaCl). Verify the pH of an aliquot (diluted 1:10 in water) is > 10, confirming successful free-basing.

Phase 2: Electrophile Addition & Cyclocondensation
  • Adjust the reactor jacket to warm the mixture to 20 °C.

  • Prepare a solution of 114.1 g (1.0 mol) of dimethyl N-cyanoimidocarbonate in 400 mL of anhydrous methanol[4].

  • Dose this solution into the reactor dropwise via an addition funnel over 60 minutes.

  • Once the addition is complete, adjust the jacket to maintain an internal temperature of exactly 25 °C. Stir continuously for 2 hours[4].

  • Self-Validation Check (IPC 2): Withdraw a 0.5 mL aliquot, dilute in mobile phase, and analyze via HPLC. Proceed to the next step only when the peak area of dimethyl N-cyanoimidocarbonate is < 1.0%. If > 1.0%, continue aging for an additional hour.

Phase 3: Quenching, Isolation, and Drying
  • Upon reaction completion, pour the reaction mixture slowly into 800 mL of vigorously stirred ice water (0–2 °C)[4]. Causality Note: The sudden shift in solvent polarity crashes out the highly crystalline target molecule, while leaving unreacted starting materials and sodium chloride dissolved in the aqueous methanolic mother liquor.

  • Stir the resulting suspension for 30 minutes at 0 °C to maximize crystal growth.

  • Collect the solid crystals via vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with 200 mL of ice-cold water (to remove residual NaCl) and 100 mL of ice-cold methanol (to remove organic impurities)[4].

  • Transfer the purified solid to a vacuum oven. Dry at 70 °C under reduced pressure (<-0.08 MPa) overnight[4].

  • Self-Validation Check (QC): The final product should be an off-white to light yellow powder[3]. Verify the melting point is between 258 °C and 261 °C[2][5]. Expected Yield: ~118 g (84% based on dimethyl N-cyanoimidocarbonate)[4].

Quantitative Data & Critical Process Parameters (CPPs)

ParameterSetpoint / ValueMechanistic Rationale
Acetamidine HCl : Substrate Ratio 1.05 : 1.00Ensures complete conversion of the limiting reagent.
Base (NaOMe) Stoichiometry 1.05 equivalentsFully liberates acetamidine free base; avoids excess alkalinity which could hydrolyze the methoxy group.
Addition Temperature ≤ 25 °CMitigates exothermic spikes; prevents thermal degradation of intermediates[4].
Aging Time 2 - 4 hoursAllows complete cyclocondensation and tautomerization to the aromatic triazine ring[4].
Quench Volume (Ice Water) 1:1 v/v to reactionDrastically reduces the solubility of the product, maximizing crystallization yield[4].
Drying Temperature 70 °CEfficiently removes water and methanol without approaching the product melting point (258–261 °C)[4][5].

References

  • Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 1668-54-8. ChemicalBook.
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine 97%. Sigma-Aldrich.
  • Cas 1668-54-8, 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. LookChem.
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. Avantor Sciences.

Sources

Application

Application Note: Synthesis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine via Sequential SNAr of Cyanuric Chloride

Executive Summary This protocol details the highly controlled, one-pot synthesis of 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine (also designated as N-methyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine), a critical interm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This protocol details the highly controlled, one-pot synthesis of 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine (also designated as N-methyl-4-methoxy-6-methyl-1,3,5-triazin-2-amine), a critical intermediate and primary metabolite in the degradation pathway of sulfonylurea herbicides such as tribenuron-methyl .

The methodology leverages cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a versatile, low-cost electrophilic scaffold. By exploiting the temperature-dependent reactivity of the triazine ring, researchers can perform sequential nucleophilic aromatic substitutions (SNAr) without the need to isolate intermediate species. This guide provides the mechanistic causality, thermodynamic parameters, and a self-validating experimental workflow designed for high-yield industrial and bench-scale synthesis .

Mechanistic Principles & Thermodynamic Control

Cyanuric chloride is highly electrophilic due to the electron-withdrawing nature of its three nitrogen atoms and three chlorine substituents. The core principle of this synthesis relies on electronic deactivation : each time a chlorine atom is replaced by an electron-donating group (–CH₃, –OCH₃, –NHCH₃), the triazine ring becomes progressively more electron-rich via inductive and resonance effects .

To achieve high chemoselectivity and prevent over-substitution, the reaction temperature must be strictly modulated to match the decreasing electrophilicity of the ring:

  • First Substitution (C–C Bond Formation): The Grignard reagent (MeMgCl) is a highly reactive nucleophile. The reaction must be kept sub-zero (-15 °C to 0 °C) to prevent di-methylation.

  • Second Substitution (C–O Bond Formation): The mono-methylated ring is slightly deactivated. Methoxylation via methoxide (NaOH/MeOH) requires a slightly warmer, yet controlled temperature (0 °C) to reach completion.

  • Third Substitution (C–N Bond Formation): The introduction of the methoxy group significantly deactivates the ring via resonance. However, because methyl and methoxy groups are less deactivating than amino groups, the final amination with methylamine can proceed under remarkably mild conditions (10 °C to 15 °C) rather than the >80 °C typically required for tri-substituted triazines.

Workflow Visualization

TriazineSynthesis CC Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine) Step1 Step 1: Methylation MeMgCl | Toluene/THF | -15°C to 0°C CC->Step1 Int1 Intermediate 1 2,4-dichloro-6-methyl-1,3,5-triazine Step1->Int1 Step2 Step 2: Methoxylation NaOH / MeOH | 0°C Int1->Step2 Int2 Intermediate 2 2-chloro-4-methoxy-6-methyl-1,3,5-triazine Step2->Int2 Step3 Step 3: Amination MeNH₂ (aq) | 10°C to 15°C Int2->Step3 Product Target Product 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine Step3->Product

Figure 1: Stepwise nucleophilic aromatic substitution of cyanuric chloride to the target triazine.

Experimental Protocol: One-Pot Sequential Synthesis

Note: This protocol is adapted from validated industrial patent methodologies and scaled for standard laboratory jacketed reactors.

Phase 1: Synthesis of 2,4-dichloro-6-methyl-1,3,5-triazine
  • Preparation: Charge a double-jacketed stirred reactor with 46.1 g (0.25 mol) of cyanuric chloride and 175 mL of anhydrous toluene.

  • Cooling: Circulate coolant to bring the internal suspension temperature to -15 °C.

  • Addition: Over 50 minutes, dropwise add 0.32 mol of Methylmagnesium chloride (20% solution in THF).

  • Causality & Self-Validation: Toluene acts as a non-polar diluent to moderate the highly exothermic Grignard reaction, while THF coordinates the magnesium ion. The self-validating visual cue for this step is the gradual dissolution of the cyanuric chloride suspension into a clearer solution as the more soluble mono-methylated intermediate forms. Do not allow the temperature to exceed 0 °C to prevent ring-opening or di-alkylation.

Phase 2: Synthesis of 2-chloro-4-methoxy-6-methyl-1,3,5-triazine
  • Quenching: Stir for 60 minutes at 0 °C. Quench the unreacted Grignard reagent by adding 2–3 drops of methanol.

  • Solvent Exchange: Distill off approximately 200 mL of the Toluene/THF mixture under reduced pressure (180 mbar to 50 mbar) at <50 °C.

  • Neutralization: Add 175 mL of 1N aqueous HCl at room temperature to solubilize magnesium salts. Separate the organic phase. Self-Validation: The aqueous phase must test acidic (pH < 2) to confirm complete destruction of the Grignard reagent.

  • Methoxylation: Cool the organic phase back to 0 °C. Over 60 minutes, slowly add 0.55 mol of NaOH (20% w/w solution in methanol). Stir for an additional 60 minutes.

Phase 3: Synthesis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine
  • Amination: To the orange suspension generated in Phase 2, add 90 mL of cold water (<15 °C). Immediately follow with an all-at-once addition of 58.24 g of 40% aqueous methylamine (0.75 mol).

  • Incubation: Maintain the reaction temperature strictly between 10 °C and 15 °C for 60 minutes.

  • Causality & Precipitation: The aqueous environment drives the precipitation of the final product, which has low solubility in cold water/toluene mixtures. The shift from an orange suspension to a light yellow/white precipitate is the primary visual indicator of successful amination.

  • Isolation: Cool the suspension to 0 °C to maximize crystallization. Filter the solid, wash the filter cake with ice-cold water, and dry in a vacuum oven at 50 °C for 24 hours.

Quantitative Data & Parameter Summaries

Table 1: Thermodynamic and Kinetic Parameters of Sequential SNAr

Reaction StepTransformationReagentsSolvent SystemTemp Range (°C)Time (min)Yield / Conversion
1. Methylation C–Cl → C–CH₃MeMgCl (20% in THF)Toluene / THF-15 to 050 - 110Quantitative (in situ)
2. Methoxylation C–Cl → C–OCH₃NaOH / MethanolToluene / MeOH0120Quantitative (in situ)
3. Amination C–Cl → C–NHCH₃MeNH₂ (40% aq)Toluene / Water10 to 1560~74.4% (Overall)

Table 2: In-Process Quality Control (IPQC) & Analytical Self-Validation

TechniqueTarget Signal / MarkerIndication of Success
Visual Inspection Phase state and colorStep 1: Suspension to clear solution. Step 3: Orange liquid to yellow/white precipitate.
pH Monitoring Aqueous wash post-Step 1pH < 2 confirms neutralization of Mg salts and unreacted Grignard reagent.
GC-FID Purity of isolated solid>96% area percent indicates successful chemoselective substitution without over-amination.

References

  • US EPA Substance Registry Services (SRS) . 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- - Substance Details. Environmental Protection Agency. Available at: [Link][1]

  • Google Patents . Process for producing 6-methyl-2-methylamino-4-methoxy-1,2,5-triazine (Patent US5095113A). Available at:[2]

  • MDPI Materials . Synthesis of trisubstituted s-triazine derivatives from cyanuric chloride. Available at: [Link][3]

  • NCATS Inxight Drugs . 4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-METHYLAMINE. National Center for Advancing Translational Sciences. Available at:[Link][4]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution of 2-Chloro-4-methoxy-1,3,5-triazine with Amines in Drug Discovery

Introduction & Mechanistic Rationale The 1,3,5-triazine core is a foundational scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents ranging from targeted oncological therapies to...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 1,3,5-triazine core is a foundational scaffold in medicinal chemistry, frequently utilized in the development of therapeutic agents ranging from targeted oncological therapies to antimicrobial compounds[1]. Within this class, 2-chloro-4-methoxy-1,3,5-triazine (CMT; CAS: 112667-87-5) serves as a highly versatile, mono-reactive electrophilic building block for the construction of diverse compound libraries[2].

Unlike cyanuric chloride—which possesses three highly reactive chlorine atoms that require strict, sequential temperature control to prevent over-substitution—CMT features a single reactive chlorine atom. The presence of the electron-donating methoxy group moderates the electrophilicity of the triazine ring[3]. This subtle electronic modulation establishes a predictable reactivity profile, allowing for highly controlled nucleophilic aromatic substitution (SNAr) with various primary and secondary amines.

Causality of Reactivity

The fundamental reaction proceeds via an SNAr mechanism. The amine nucleophile attacks the electron-deficient C2 position of the triazine ring, forming a resonance-stabilized Meisenheimer complex[1]. Subsequent collapse of this intermediate expels the chloride leaving group, restoring aromaticity.

A critical parameter in this pathway is the management of the liberated hydrochloric acid (HCl). Unneutralized HCl will rapidly protonate the incoming amine nucleophile, rendering it unreactive and stalling the reaction. Therefore, a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA), is strictly required. The steric bulk of DIPEA is a deliberate choice: it prevents the base itself from attacking the triazine ring to form an unreactive quaternary triazinylammonium salt—a known failure mode when less hindered bases like triethylamine or N-methylmorpholine are improperly applied[4].

Mechanism CMT 2-Chloro-4-methoxy- 1,3,5-triazine Complex Meisenheimer Complex CMT->Complex SNAr Attack Amine Amine Nucleophile Amine->Complex Nucleophile Product Substituted Triazine Product Complex->Product - Cl⁻ Base DIPEA Base (HCl Scavenger) Complex->Base Proton Transfer

Generalized SNAr mechanism of 2-chloro-4-methoxy-1,3,5-triazine with amines.

Experimental Design & Self-Validating Protocol

The following protocol is designed as a self-validating system. The visual formation of a white precipitate (DIPEA·HCl) acts as an immediate, macroscopic indicator of reaction progression. Furthermore, the protocol utilizes anhydrous Tetrahydrofuran (THF) to maximize the solubility of both the triazine and the amine, while minimizing the risk of competitive hydrolysis that would yield the inactive 2-hydroxy-4-methoxy-1,3,5-triazine byproduct.

Workflow S1 1. Solubilization (CMT in THF) S2 2. Reagent Addition (Amine + DIPEA at 0°C) S1->S2 S3 3. Propagation (Stir at 25°C) S2->S3 S4 4. Quench & Wash (NaHCO3 / Brine) S3->S4 S5 5. Isolation (Chromatography) S4->S5

Step-by-step experimental workflow for amination of 2-chloro-4-methoxy-1,3,5-triazine.

Step-by-Step Methodology

Step 1: Reagent Preparation (Solubilization)

  • In an oven-dried, round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent (e.g., 1.45 g, 10 mmol) of 2-chloro-4-methoxy-1,3,5-triazine[2] in 20 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Causality: Inert atmosphere and anhydrous solvent prevent the nucleophilic attack of ambient moisture on the highly electrophilic triazine core, which would degrade the starting material[5].

Step 2: Temperature Control & Base Addition

  • Cool the reaction vessel to 0 °C using an ice-water bath.

  • Add 1.5 equivalents (2.6 mL, 15 mmol) of DIPEA to the stirring solution.

Step 3: Nucleophile Introduction

  • Dissolve 1.1 equivalents (11 mmol) of the target amine in 5 mL of anhydrous THF.

  • Add the amine solution dropwise to the reaction mixture over 15 minutes.

  • Causality: Dropwise addition at 0 °C controls the initial exotherm associated with Meisenheimer complex formation, preventing thermal degradation of the starting material[1].

Step 4: Propagation & Self-Validation

  • Remove the ice bath and allow the reaction to warm to room temperature (25 °C).

  • Stir for 2 to 12 hours (depending on amine nucleophilicity).

  • Validation Check: Observe the formation of a fine white precipitate (DIPEA·HCl salt). Monitor reaction completion via TLC (Hexanes/Ethyl Acetate 7:3) or LC-MS (monitoring for the disappearance of the CMT mass, m/z 145.0)[2].

Step 5: Quench & Extraction

  • Once complete, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO3).

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash the combined organic layers with saturated brine (30 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

Step 6: Purification

  • Purify the crude residue via flash column chromatography on silica gel or via recrystallization, depending on the physical state of the product[5].

Quantitative Data: Reactivity Profiling

The nucleophilicity and steric profile of the amine dictate the required reaction conditions. The table below summarizes optimized parameters for various amine classes reacting with 2-chloro-4-methoxy-1,3,5-triazine.

Amine ClassExample NucleophileEquivalentsSolventTemp (°C)Time (h)Expected Yield (%)
Primary Aliphatic Benzylamine1.1THF0 to 252 - 485 - 95
Secondary Aliphatic Morpholine1.1THF0 to 252 - 488 - 96
Primary Aromatic Aniline1.5DMF25 to 608 - 1265 - 80
Sterically Hindered tert-Butylamine1.5DMF25 to 6012 - 1850 - 70

Troubleshooting & Optimization

  • Stalled Reactions with Anilines: Aromatic amines (anilines) are significantly less nucleophilic than aliphatic amines due to the delocalization of their lone pair into the benzene ring. If coupling an aniline, THF may be insufficient. Solution: Switch the solvent to DMF, increase the temperature to 60 °C, and extend the reaction time to 12–18 hours.

  • Formation of Multiple Byproducts: If LC-MS indicates multiple higher-mass species, the amine may be acting as a base, or the stoichiometry was incorrectly calculated. Solution: Ensure precise measurement of the 1.1 equivalents of amine and verify the anhydrous nature of the DIPEA to prevent competitive hydrolysis.

References

  • PubChem. "2-Chloro-4-methoxy-1,3,5-triazine | C4H4ClN3O." National Institutes of Health. [Link]

  • ACS Publications. "A Study on the Activation of Carboxylic Acids by Means of 2-Chloro-4,6-dimethoxy-1,3,5-triazine and 2-Chloro-4,6-diphenoxy-1,3,5-triazine." The Journal of Organic Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in nucleophilic substitution on triazine ring

Technical Support Center: Nucleophilic Substitution on Triazine Rings A Guide for Researchers and Drug Development Professionals Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) react...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Nucleophilic Substitution on Triazine Rings

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving the triazine scaffold. This guide is structured to provide direct, actionable answers to common challenges encountered in the lab, moving from fundamental principles to specific troubleshooting scenarios. Our goal is to explain the causality behind experimental choices, empowering you to optimize your reaction yields and purity.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Chemistry

This section addresses foundational questions about the reactivity of the triazine ring, which is essential for troubleshooting.

Q1: What makes the 1,3,5-triazine ring so reactive towards nucleophiles?

The 1,3,5-triazine (or s-triazine) ring is an electron-deficient aromatic system.[1][2] The presence of three highly electronegative nitrogen atoms significantly lowers the electron density of the ring carbons, making them highly electrophilic and susceptible to attack by nucleophiles.[3] This inherent reactivity is in stark contrast to more electron-rich aromatic systems like benzene, where nucleophilic substitution is considerably more difficult.[3]

Q2: How can I control whether I get mono-, di-, or tri-substitution on 2,4,6-trichloro-1,3,5-triazine (TCT)?

Selective substitution is almost exclusively controlled by temperature . The underlying principle is that each successive substitution becomes progressively more difficult. When a nucleophile (typically an electron-donating group) replaces a chlorine atom, it increases the electron density of the triazine ring, which deactivates the remaining carbon-chlorine bonds towards further nucleophilic attack.[3][4] Therefore, a stepwise increase in temperature is required to overcome the higher activation energy for each subsequent substitution.[3][4]

Table 1: Temperature-Controlled Sequential Substitution of TCT

Substitution StepLeaving GroupRing ReactivityTypical Reaction Temperature
First ChlorineHighly Activated0 – 5 °C[4]
Second ChlorineDeactivatedRoom Temperature (approx. 20-25 °C)[4]
Third ChlorineStrongly Deactivated> 60 °C (Heating or Reflux)[4]
Q3: Is there a specific order in which I should add different types of nucleophiles?

Yes, the order of addition is a critical parameter in synthetic design, especially when synthesizing asymmetrically substituted triazines.[3] The strong electron-donating character of an amino group significantly deactivates the ring. Once an amine is incorporated, it is exceedingly difficult to substitute the remaining chlorine atoms with any nucleophile other than another amine.[3][5] Therefore, if you plan to incorporate different functionalities (e.g., an alkoxy group and an amino group), the less deactivating nucleophile should generally be added first. For O,N-type substituted triazines, it is strongly recommended to incorporate the oxygen nucleophile before the nitrogen nucleophile.[3]

Part 2: Troubleshooting Guide - Diagnosing and Solving Low Yield

This section is formatted to address specific experimental issues. Identify your problem and follow the diagnostic questions to find a solution.

Issue 1: Low or No Conversion of Starting Material

You've set up your reaction, but TLC or LC-MS analysis shows primarily unreacted starting material.

Q: My reaction isn't working. Could my nucleophile be the problem? A: Yes, the inherent reactivity and structure of the nucleophile are critical.

  • Weak Nucleophiles: If you are using a weak nucleophile (e.g., an electron-deficient aniline, a hindered secondary amine, or an alcohol without a strong base), you may need to employ more forcing conditions.[6] Consider a modest increase in temperature, a longer reaction time, or the use of a stronger base to deprotonate the nucleophile more effectively.

  • Steric Hindrance: A sterically bulky nucleophile will react more slowly as it is more difficult for it to approach the electrophilic carbon on the triazine ring.[7] In this case, extended reaction times or higher temperatures are often necessary.[6]

Q: I'm using an amine, but the reaction is still sluggish. What else could be wrong? A: Besides the nucleophile itself, consider the reaction environment.

  • Insufficient Base: The substitution reaction liberates HCl, which must be neutralized by a base (often called an "acid scavenger"). If the base is too weak or used in a substoichiometric amount, the resulting acidic conditions will protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction. Ensure you are using at least one equivalent of a suitable base like Diisopropylethylamine (DIEA), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃).[5][6]

  • Inappropriate Solvent: The choice of solvent can impact reaction rates. Polar aprotic solvents like THF, acetone, or DCM are commonly used and are effective for these reactions.[5][6] Ensure your starting materials are fully dissolved.

Issue 2: Poor Selectivity - An Inseparable Mixture of Products

Your reaction works, but you obtain a mixture of mono-, di-, and/or tri-substituted products that are difficult to separate.

Q: How can I improve my yield of the mono-substituted product? A: This is a classic temperature control problem. To achieve high selectivity for mono-substitution, the reaction must be rigorously maintained at a low temperature (0-5 °C).[3]

  • Localized Heating: Even if your reaction flask is in an ice bath, the addition of the nucleophile can create localized hot spots, leading to over-reaction. The solution is to add the nucleophile/base mixture dropwise to the stirred solution of TCT over a period of 15-30 minutes.[3] This ensures the heat generated by the exothermic reaction can dissipate effectively.

  • Pre-cooling: Ensure both the TCT solution and the nucleophile solution are pre-cooled to 0 °C before mixing.[5]

G cluster_start Reaction Setup cluster_control Critical Control Points cluster_outcome Desired Outcome TCT_sol TCT Solution in Flask Cooling Maintain 0-5 °C (Ice Bath) TCT_sol->Cooling Immerse & Stir Product High Yield of Mono-substituted Product TCT_sol->Product Stir for 2-4h at 0-5 °C Nuc_sol Nucleophile + Base Solution in Funnel Nuc_sol->Cooling Pre-cool Addition Add Dropwise (Slowly) Nuc_sol->Addition Addition->TCT_sol Controlled Addition

Caption: Workflow for selective mono-substitution.

Issue 3: Unexpected Side Products and Low Mass Balance

You observe a significant new spot on your TLC plate, or the combined yield of your desired products is very low.

Q: I have a major, very polar side product. What is it? A: The most common side reaction is hydrolysis . TCT and its chlorinated derivatives are highly sensitive to water.[3] If moisture is present in your reagents or solvents, water can act as a nucleophile, leading to the formation of hydroxylated triazines, and ultimately, cyanuric acid upon full hydrolysis.[3][8] These byproducts are often highly polar and may be insoluble.

  • Solution: Ensure all solvents are anhydrous. Dry your glassware thoroughly. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q: My nucleophile is a primary amine. Could it be reacting twice? A: While less common, if you are using a large excess of a highly reactive primary amine, or if the reaction temperature is not well-controlled, it is possible for the amine to react with two molecules of a di- or tri-chlorotriazine, leading to dimer formation. Always aim to use a stoichiometric amount (1.0 to 1.1 equivalents) of the nucleophile for the desired substitution level.[3]

G cluster_diag cluster_sol start Low Yield Observed no_conv No/Low Conversion? start->no_conv poor_sel Mixture of Products? start->poor_sel side_prod Side Products? start->side_prod check_nuc Check Nucleophile Strength Increase Temp/Time no_conv->check_nuc check_base Ensure >1 eq. Base (e.g., DIEA, K2CO3) no_conv->check_base check_temp Improve Temp Control (0-5 °C for mono-sub) Slow Dropwise Addition poor_sel->check_temp check_h2o Use Anhydrous Solvents Run under N2/Ar side_prod->check_h2o

Caption: Troubleshooting decision tree for low yield.

Part 3: Experimental Protocols & Data

Protocol: Selective Mono-substitution of 2,4,6-Trichloro-1,3,5-triazine (TCT)

This protocol is a self-validating system for achieving high selectivity for the first nucleophilic substitution.

Materials:

  • 2,4,6-Trichloro-1,3,5-triazine (TCT)

  • Nucleophile (e.g., a primary or secondary amine), 1.0 equivalent

  • Base (e.g., DIEA or K₂CO₃), 1.0 equivalent

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath

Procedure:

  • Preparation: In a round-bottom flask, dissolve TCT (1 equivalent) in the anhydrous solvent. Place the flask in an ice-water bath and stir for 10-15 minutes to cool the solution to 0 °C.[6]

  • Nucleophile Solution: In a separate flask or dropping funnel, dissolve the nucleophile (1 equivalent) and the base (1 equivalent) in the same anhydrous solvent. Cool this solution to 0 °C.[5]

  • Controlled Addition: Add the cold nucleophile/base solution dropwise to the vigorously stirring TCT solution over 15-20 minutes. Crucially, monitor the internal temperature to ensure it does not rise above 5 °C. [3][5]

  • Reaction: Continue to stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The product should be less polar than TCT.

  • Work-up: Once the reaction is complete, pour the mixture into water or onto crushed ice to quench any remaining reactive species.[6] Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.[3]

Table 2: Common Reagents for Triazine Substitution

Reagent TypeExamplesKey Considerations
Solvents Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl AcetateMust be anhydrous to prevent hydrolysis.[3] Ensure starting materials are soluble.
Bases (Acid Scavengers) DIEA, K₂CO₃, NaHCO₃, Triethylamine (TEA)Must be non-nucleophilic. Use at least 1 equivalent per substitution to neutralize HCl.[5][6]
Nucleophiles Amines, Alcohols, Thiols, Grignard ReagentsReactivity varies greatly. Amines are highly reactive. Alcohols and thiols typically require a base for deprotonation.[3][9]

References

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025) - PMC. (National Center for Biotechnology Information) Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. (Lumen Learning) Available at: [Link]

  • Nucleophilic Substitution Reactions. Available at: [Link]

  • Kinetics of hydrolysis of halogeno-s-triazine reactive dyes as a function of temperature. (Taylor & Francis Online) Available at: [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). (RSC Publishing) Available at: [Link]

  • Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. (ACS Publications) Available at: [Link]

  • Aromatic nucleophilic substitution in 1,2,4-triazine 4-oxides with Grignard reagents | Request PDF - ResearchGate. (ResearchGate) Available at: [Link]

  • Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC - NIH. (National Center for Biotechnology Information) Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis &amp; Troubleshooting

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, side-product mitigation, and validated protocols for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triaz...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Scope: Mechanistic troubleshooting, side-product mitigation, and validated protocols for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (CAS: 1668-54-8), a critical intermediate for sulfonylurea herbicides and pharmaceutical derivatives[1].

Mechanistic Overview of Synthesis Workflows

Understanding the mechanistic divergence of your synthesis route is the first step in troubleshooting impurity formation. The two primary industrial and laboratory routes involve either the step-wise functionalization of Cyanuric Chloride (Route B) [1] or the direct coupling of Acetamidine with Dimethyl N-cyanoimidocarbonate (Route A) [2].

Synthesis CC Cyanuric Chloride (Route B) INT Chloro-triazine Intermediates CC->INT Methylation AC Acetamidine HCl + Dimethyl N-cyanoimidocarbonate (Route A) PROD 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (Target Product) AC->PROD Base (KOH/NaOMe) in MeOH, 25°C SP2 2-Hydroxy-4-methoxy- 6-methyl-1,3,5-triazine (Hydrolysis) AC->SP2 Premature Aqueous Quench INT->PROD 1. NaOMe 2. NH3 SP1 2,4-Dimethoxy-6-methyl- 1,3,5-triazine (Over-methoxylation) INT->SP1 Excess NaOMe INT->SP2 H2O / Poor pH control SP3 2,4-Diamino-6-methyl- 1,3,5-triazine (Over-amination) INT->SP3 Excess NH3

Mechanistic divergence of synthesis routes and side product formation pathways.

Troubleshooting Guide & Causality Analysis (FAQs)

Q1: During the cyanuric chloride (Route B) synthesis, LC-MS indicates a significant +15 Da mass shift impurity. What is causing this, and how can it be prevented? A: A +15 Da mass shift relative to the target (MW 140.14) corresponds to 2,4-dimethoxy-6-methyl-1,3,5-triazine (MW 155.15).

  • Causality: This over-methoxylation occurs when there is an excess of sodium methoxide (NaOMe) or when the amination step is delayed. The methoxide anion is a strong nucleophile and competitively displaces the second chloro group on the triazine ring before ammonia can react.

  • Resolution: Strictly control the stoichiometry of NaOMe (1.0 - 1.05 eq relative to the intermediate) and ensure rapid, controlled introduction of ammonia immediately following the methoxylation phase[1].

Q2: In the acetamidine route (Route A), I am recovering unreacted dimethyl N-cyanoimidocarbonate and observing hydrolysis side products. Why is the coupling failing? A: The reaction between acetamidine and dimethyl N-cyanoimidocarbonate requires the acetamidine to be in its free base form[2].

  • Causality: Acetamidine is typically supplied as a hydrochloride salt. If the base (e.g., KOH or NaOMe) is insufficient or poorly dissolved in the methanol solvent, neutralization is incomplete. The protonated acetamidine is not nucleophilic enough to attack the cyano carbon of the imidocarbonate. Subsequently, when the reaction is quenched with water, the unreacted dimethyl N-cyanoimidocarbonate hydrolyzes.

  • Resolution: Implement a self-validating check: Ensure complete dissolution of KOH in methanol and verify the solution pH is strongly basic (pH > 10) before slowly adding the acetamidine hydrochloride. Maintain the temperature at 10°C to prevent thermal degradation of the free amidine[2].

Q3: We are detecting a +1 Da impurity (m/z 142) in our final product. How does this form? A: A +1 Da shift (MW 141.13) indicates the formation of 2-hydroxy-4-methoxy-6-methyl-1,3,5-triazine .

  • Causality: The triazine ring is highly susceptible to nucleophilic aromatic substitution. If moisture is present during the high-pH methoxylation or amination steps, hydroxide ions will outcompete methoxide or ammonia, displacing a chloro group to form the highly stable hydroxy-triazine (which tautomerizes to the triazinone)[3].

  • Resolution: Use strictly anhydrous solvents (Karl Fischer titration < 0.1% H2O) for the reaction phase. Only introduce water during the final quench/precipitation step when the temperature is strictly controlled (<10°C).

Experimental Workflows & Self-Validating Protocols

Protocol A: One-Step Synthesis via Acetamidine

This protocol provides a high yield (~84%) and avoids the highly toxic intermediates associated with the cyanuric chloride route.[2],[4]

Step-by-Step Methodology:

  • Base Preparation: Dissolve 6.8 g of potassium hydroxide (KOH) pellets in 50 mL of anhydrous methanol.

    • Validation Check: Solution must be completely clear; the exotherm should be managed by cooling the vessel to 10°C.

  • Neutralization: Slowly add 9.5 g of Acetamidine hydrochloride to the pre-cooled methanolic KOH solution. Stir for 15 minutes.

    • Validation Check: The heavy precipitation of KCl salts visually indicates successful neutralization to the free base.

  • Coupling Preparation: In a separate vessel, dissolve 11.4 g of dimethyl N-cyanoimidocarbonate in 40 mL of anhydrous methanol and cool to 10°C.

  • Addition: Dropwise add the neutralized acetamidine slurry into the cyanoimidocarbonate solution over 30 minutes, strictly maintaining the internal temperature at 10°C.

  • Maturation: Remove cooling and stir the reaction mixture at 25°C for 2.0 hours.

    • Validation Check: Pull an aliquot for TLC or HPLC. The reaction is self-validated to proceed to the quench phase only when >95% consumption of the cyanoimidocarbonate is observed.

  • Quench & Isolation: Pour the mixture onto 40 mL of crushed ice/water to precipitate the product. Filter the resulting solid crystals, wash sequentially with cold water and cold methanol, and dry at 70°C overnight.

LogicTree Start Analyze Crude Purity (LC-MS / HPLC) Q1 Is Target Purity > 98%? Start->Q1 Yes Proceed to Crystallization Q1->Yes Yes No Identify Major Impurity Q1->No No Imp1 Unreacted N-cyanoimidocarbonate No->Imp1 Imp2 Hydrolysis Products (+1 Da shift) No->Imp2 Fix1 Increase Base Eq. Ensure Free Base Amidine Imp1->Fix1 Fix2 Use Anhydrous MeOH Control Quench Temp (<10°C) Imp2->Fix2

Troubleshooting logic tree for LC-MS purity analysis and impurity resolution.

Quantitative Data Summaries

Table 1: Impurity Profiling and Analytical Markers

Impurity / Side Product Molecular Weight ( g/mol ) Primary Formation Mechanism Analytical Detection (LC-MS) Mitigation Strategy
2-Amino-4-methoxy-6-methyl-1,3,5-triazine 140.14 Target Product m/z 141 [M+H]+ N/A
2,4-Dimethoxy-6-methyl-1,3,5-triazine 155.15 Over-methoxylation m/z 156[M+H]+ Limit NaOMe equivalents; T < 25°C
2,4-Diamino-6-methyl-1,3,5-triazine 125.13 Over-amination m/z 126 [M+H]+ Control NH3 pressure/equivalents
2-Hydroxy-4-methoxy-6-methyl-1,3,5-triazine 141.13 Hydrolysis of methoxy/chloro m/z 142 [M+H]+ Use anhydrous solvents (KF < 0.1%)

| Dimethyl N-cyanoimidocarbonate | 114.10 | Unreacted starting material | m/z 115 [M+H]+ | Ensure complete acetamidine neutralization |

References

  • US5070199A - Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine Source: Google Patents URL
  • CN113943258B - Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method Source: Google Patents URL
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Source: PubChem URL
  • 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Synthesis Source: ChemicalBook URL

Sources

Troubleshooting

Technical Support Center: Preventing Hydrolysis in Chlorotriazine Synthesis

Welcome to the Technical Support Center for advanced organic synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile scaffold used extensively in drug development, but its extreme electrophili...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is a highly versatile scaffold used extensively in drug development, but its extreme electrophilicity makes it notoriously susceptible to hydrolysis. This guide provides mechanistic insights, quantitative parameters, and self-validating protocols to help you eliminate hydrolytic byproducts during your sequential nucleophilic aromatic substitution ( SN​Ar ) workflows.

Mechanistic Causality of Hydrolysis

To prevent hydrolysis, you must first understand the thermodynamic and kinetic forces driving it. The three electron-withdrawing chlorine atoms make the triazine carbons highly electrophilic. While this facilitates your desired SN​Ar reaction, it also turns water into a highly competitive nucleophile.

The pathway of hydrolysis is strictly dictated by the pH of your reaction environment:

  • Acidic to Neutral Conditions (pH ≤ 6): Hydrolysis proceeds via a unimolecular ( SN​1 -like) mechanism. The reaction rate is relatively independent of pH but is highly sensitive to temperature (1)[1].

  • Alkaline Conditions (pH ≥ 7): The mechanism shifts to a bimolecular nucleophilic substitution ( SN​2 ). Hydroxide ions ( OH− ) act as aggressive nucleophiles, directly attacking the triazine ring. In this regime, the hydrolysis rate increases exponentially with pH[1].

G CC Cyanuric Chloride (Highly Electrophilic) Sub1 Mono-substituted Triazine (Target Product) CC->Sub1 Amine/Alcohol T = 0-5°C pH 6.5-7.0 Hyd1 Hydrolyzed Triazine (Cyanuric Acid / Byproduct) CC->Hyd1 H2O / OH- T > 10°C pH ≥ 8 (SN2) Sub1->Hyd1 Excess H2O T > 40°C pH Extremes

Reaction pathway of Cyanuric Chloride: Target substitution versus competing hydrolysis.

Quantitative Parameters for Stepwise Substitution

Because the reactivity of the triazine ring decreases as each electron-withdrawing chlorine is replaced by an electron-donating nucleophile, strict temperature control is the primary thermodynamic lever used to dictate reaction selectivity and prevent premature hydrolysis (2)[2].

Substitution StageTarget TemperatureRecommended Base / pH ControlHydrolysis Risk Level
Mono-substitution 0 – 5 °C NaHCO3​ (pH 6.5 – 7.0)High (Highly Exothermic)
Di-substitution 30 – 50 °C Na2​CO3​ or DIPEAModerate
Tri-substitution 70 – 100 °C K2​CO3​ or DIPEALow (Sterically Hindered)

Troubleshooting & FAQs

Q: My first substitution yields a mixture of mono-substituted and hydrolyzed products. How do I fix this? A: The first chlorine substitution is highly exothermic. If the nucleophile is added too rapidly, local thermal "hot spots" form in the reaction mixture. Because SN​1 hydrolysis is temperature-dependent, these hot spots accelerate the reaction with water before the nucleophile can fully react. Solution: Pre-cool your acetone/water or THF/water mixture strictly to 0 °C. Add the nucleophile dropwise over 30–60 minutes. Use a weak base like sodium bicarbonate ( NaHCO3​ ) to neutralize the generated HCl without allowing the pH to spike above 7.0 (3)[3].

Q: Can I use strong bases like NaOH to neutralize the HCl byproduct? A: No. Using strong bases like NaOH creates localized regions of high alkalinity (pH > 10). As established by kinetic models, pH values above 7 trigger rapid SN​2 hydrolysis by OH− [1]. Always use buffering bases or transition to organic amines.

Q: How can I completely eliminate hydrolysis for highly water-sensitive nucleophiles? A: Transition to a strictly anhydrous system. You can perform the substitution in anhydrous N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Dichloromethane (DCM) using non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct (4)[4].

Self-Validating Experimental Protocols

The following Standard Operating Procedure (SOP) utilizes a self-validating feedback loop: the release of HCl during a successful substitution will naturally lower the pH, which you can monitor to confirm the reaction's progress without relying solely on end-point TLC[3].

Workflow Start 1. Dissolve Cyanuric Chloride in Acetone/THF Cool 2. Cool to 0-5°C (Ice Bath) Start->Cool AddNuc1 3. Add Nucleophile 1 + NaHCO3 (Maintain pH ~7) Cool->AddNuc1 Check1 4. Self-Validation: pH drop = HCl release AddNuc1->Check1 TempUp 5. Raise Temp to 30-45°C Check1->TempUp AddNuc2 6. Add Nucleophile 2 TempUp->AddNuc2

Standard operating workflow for sequential nucleophilic substitution of chlorotriazines.

Protocol: Stepwise Aqueous-Organic Substitution of Cyanuric Chloride

Step 1: Scaffold Dissolution

  • Dissolve 0.1 M of cyanuric chloride in 50 mL of acetone.

  • Validation Checkpoint: The solution must be completely clear. Any cloudiness indicates degraded (pre-hydrolyzed) starting material. Do not proceed if cloudy.

Step 2: Temperature Equilibration

  • Pour the acetone solution into 50 g of crushed ice/water to form a fine slurry. Maintain the external ice bath strictly at 0–5 °C.

Step 3: First Nucleophilic Attack (Mono-substitution)

  • Add 0.1 M of the primary amine nucleophile dropwise over 30 minutes. Monitor the pH continuously.

  • Validation Checkpoint: As the reaction proceeds, the pH will drop due to HCl generation. This is a positive kinetic indicator of successful substitution.

Step 4: Dynamic pH Control

  • Add 10% NaHCO3​ solution dropwise to maintain the pH strictly between 6.5 and 7.0. Stir for 2 hours at 0–5 °C.

  • Validation Checkpoint: If the pH stabilizes and TLC shows the disappearance of the starting material, the mono-substitution is complete. If the pH drops rapidly but no product is visible on TLC, hydrolysis has outcompeted your nucleophile.

Step 5: Second Nucleophilic Attack (Di-substitution)

  • Add the second nucleophile (0.1 M) and raise the temperature to 40–45 °C. Adjust the pH to neutral using 10% NaHCO3​ or Na2​CO3​ . Stir for 6 hours until completion.

References

  • Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution Source: ACS Publications URL:[Link]

  • Cyanuric Chloride: Properties, Reactions, Production And Uses Source: Chemcess URL:[Link]

  • Synthesis and Study of Biological Active S-triazines Source: Der Pharma Chemica URL:[Link]

  • Multifunctionalization of cyanuric chloride for the stepwise synthesis of potential multimodal imaging chemical entities Source: Arabian Journal of Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Insolubility of Triazine Intermediates in Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in organic synthesis: the insolubility of triazine intermediates. Drawing upon established principles and field-proven experience, this resource will help you navigate these synthetic hurdles and advance your research.

Introduction: The Challenge of Triazine Insolubility

Triazine derivatives are a cornerstone in medicinal chemistry, materials science, and agricultural chemistry due to their diverse biological activities and versatile chemical properties.[1] However, their synthesis is frequently plagued by the poor solubility of key intermediates. This insolubility can manifest as precipitation during a reaction, difficulties in purification, and challenges in characterization, ultimately hindering the progress of a synthetic campaign.

The root of this issue often lies in the planar, aromatic, and often highly symmetrical structure of the triazine core, which can lead to strong intermolecular interactions and efficient crystal packing. The nature of the substituents on the triazine ring also plays a critical role in dictating the molecule's overall solubility profile.[2][3]

This guide provides a structured approach to diagnosing and resolving solubility issues with your triazine intermediates.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during your experiments and offers step-by-step solutions.

Question 1: My triazine intermediate has precipitated out of the reaction mixture. What should I do?

Immediate Steps:

  • Do Not Discard: The precipitate is likely your desired product or a key intermediate.

  • Analyze a Small Sample: If possible, carefully isolate a small amount of the precipitate and the supernatant. Analyze both by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the composition of each phase. This will confirm if your product has indeed crashed out.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for precipitation during reaction.

Detailed Solutions:

  • Increase Solvent Volume: The simplest first step is to add more of the current reaction solvent to see if the precipitate redissolves. This can be effective if the concentration of the intermediate has simply exceeded its solubility limit.

  • Modify the Solvent System: If adding more of the same solvent is ineffective, consider adding a co-solvent. The choice of co-solvent is critical and should be guided by the polarity of your intermediate.

    • For non-polar intermediates: Consider adding solvents like toluene or xylene.[4]

    • For more polar intermediates: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are often effective.[5][6] Atrazine, for example, shows good solubility in DMSO and DMF.[7][8]

  • Increase Reaction Temperature: For many compounds, solubility increases with temperature.[9] Carefully increasing the reaction temperature, while monitoring for potential side reactions or degradation, can help keep the intermediate in solution. Some triazine syntheses are performed at elevated temperatures, sometimes up to 150-200°C.

  • Change the Reaction Conditions Entirely: If the above steps fail, a more fundamental change to the reaction setup may be necessary.

    • Microwave-Assisted Synthesis: This technique can accelerate reaction rates and often uses higher temperatures, which can improve solubility.[6][10]

    • Solvent-Free Reactions: In some cases, reactions can be run neat or on a solid support, bypassing solvent-related solubility issues altogether.[6]

Question 2: I've successfully synthesized my triazine intermediate, but it's insoluble in common solvents for purification by column chromatography. What are my options?

Initial Assessment:

First, determine the extent of the insolubility. Test the solubility of a small sample in a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, methanol, DMF, DMSO).[11]

Purification Strategy Flowchart:

Caption: Purification strategies for insoluble triazine intermediates.

Detailed Protocols:

  • Recrystallization: This is often the most effective method for purifying insoluble solids.[12][13]

    • Protocol for Recrystallization:

      • Solvent Selection: Identify a solvent (or solvent pair) in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[12][14]

      • Dissolution: In an appropriately sized flask, add the minimum amount of near-boiling solvent to the crude solid to achieve complete dissolution.

      • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

      • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can maximize crystal formation.

      • Crystal Collection: Collect the crystals by vacuum filtration.

      • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

      • Drying: Dry the purified crystals under vacuum.

  • Modified Column Chromatography:

    • Slurry Loading: If the compound is sparingly soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the dry silica with the adsorbed compound is loaded onto the column.

    • Reversed-Phase Chromatography: For highly polar triazine derivatives that do not retain well on silica gel, reversed-phase chromatography (e.g., using a C18 stationary phase) is a suitable alternative.[14]

  • Washing/Trituration: If the impurities are soluble in a particular solvent while your product is not, you can simply wash or triturate the crude material with that solvent to remove the impurities.

  • Derivatization: In some cases, it may be beneficial to temporarily modify the triazine intermediate with a protecting group that enhances solubility.[10] After purification, the protecting group can be removed to yield the desired pure compound.

Question 3: My triazine intermediate is a solid that is difficult to characterize by NMR due to poor solubility. What can I do?

Troubleshooting Characterization:

  • High-Temperature NMR: Running the NMR experiment at an elevated temperature can significantly increase the solubility of your compound in the deuterated solvent.

  • Choice of Deuterated Solvent:

    • Standard deuterated solvents like chloroform-d and methanol-d4 may not be sufficient.

    • Consider more powerful deuterated solvents such as DMSO-d6, DMF-d7, or even deuterated trifluoroacetic acid (TFA-d) if your compound is stable to acidic conditions.

  • Solid-State NMR (ssNMR): If all else fails, solid-state NMR is a powerful technique for characterizing insoluble materials.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose solvents for triazine synthesis? A1: Commonly used solvents for triazine synthesis include N,N-dimethylformamide (DMF), acetonitrile (ACN), dimethyl sulfoxide (DMSO), 1,4-dioxane, and tetrahydrofuran (THF).[5][15] The choice of solvent can significantly impact reaction rates and yields.[6]

Q2: How do substituents affect the solubility of triazine intermediates? A2: The nature of the substituents has a profound impact on solubility.

  • Polar groups: Introducing polar functional groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups can increase solubility in polar solvents.[16][17]

  • Alkyl chains and bulky groups: Incorporating flexible alkyl chains or bulky groups can disrupt crystal packing and improve solubility in less polar organic solvents.

  • Hydrogen bonding: The presence of hydrogen bond donors and acceptors can influence solubility in protic solvents.

Q3: Can pH be used to improve the solubility of triazine intermediates? A3: Yes, for triazine intermediates with acidic or basic functional groups, adjusting the pH of the medium can dramatically increase solubility.[18][19] For example, the solubility of some triazine derivatives increases under basic conditions. Salt formation is a common strategy to enhance the aqueous solubility of acidic or basic drugs.[18]

Q4: Are there any additives that can help to solubilize my triazine intermediate? A4: Yes, several strategies involving additives can be employed:

  • Co-solvents: As discussed in the troubleshooting guide, using a mixture of solvents can be very effective.[20]

  • Hydrotropic agents: These are compounds that can increase the aqueous solubility of poorly soluble substances.[20]

  • Surfactants: In some cases, surfactants can be used to form micelles that encapsulate and solubilize non-polar compounds in aqueous media.[19]

Data Presentation

Table 1: Solubility of Atrazine in Various Solvents

SolventSolubility (g/L) at ~25°CReference
Dimethyl sulfoxide (DMSO)183[21]
Chloroform52[21]
Dichloromethane28[21]
Ethyl acetate28[21]
Acetone31[21]
Ethanol15[21]
Methanol18[21]
Diethyl ether12[21]
Toluene4[21]
n-Hexane0.11[21]
Water0.0347[21]

Note: Solubility values can vary with temperature and the specific crystalline form of the compound.

Conclusion

Overcoming the insolubility of triazine intermediates is a common challenge that can be addressed with a systematic and informed approach. By understanding the underlying principles of solubility and employing the troubleshooting strategies outlined in this guide, researchers can effectively navigate these synthetic obstacles. Remember to consider all aspects of your experimental design, from solvent selection and temperature control to purification techniques and characterization methods.

References

  • PRODUCT INFORMATION -
  • Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. PMC.
  • Solubility Measurement and Thermodynamic Properties of Atrazine in 13 Pure Solvents from 283.15 to 323.15 K.
  • Table 4-2, Physical and Chemical Properties of
  • WO2013156272A1 - Triazine derivatives.
  • The Chemistry Behind UV Protection: Triazine Intermedi
  • Triazine: An Important Building Block of Organic Materials for Solar Cell Applic
  • Influence of linker groups on the solubility of triazine dendrimers. RSC Publishing.
  • Technical Support Center: Refining Purification Techniques for 1,2,4-Triazine Deriv
  • Technical Support Center: Purification of Polar Triazine Deriv
  • optimization of solvent and temperature for 1,2,4-triazine reactions. Benchchem.
  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • How to prepare Atrazine in DMSO or DMF ?.
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing.
  • Trisubstituted 1,3,5-Triazines: The First Ligands of the sY12-Binding Pocket on Chemokine CXCL12. PMC.
  • Strategies for Protecting and Manipulating Triazine Deriv
  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). PMC.
  • Solubility enhancement techniques: A comprehensive review.
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Study of the Reaction Mechanism of Triazines and Associ
  • Technologies to Counter Poor Solubility Issues: A Review.
  • Recrystalliz
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine in Solution

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of substituted triazines in solution.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of substituted triazines in solution. While the s-triazine core is inherently robust, its pendant groups—specifically the methoxy and aminomethyl substituents—are highly sensitive to their microenvironment.

This guide bypasses generic advice to provide you with the mechanistic causality behind these stability issues. By understanding why the molecule degrades, you can design fail-safe experiments and maintain absolute scientific integrity in your workflows.

Part 1: Mechanistic Overview of Degradation Pathways

To troubleshoot effectively, you must first understand the three primary vulnerabilities of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine:

  • pH-Dependent Hydrolysis & Ring Cleavage: The triazine ring is weakly basic. In acidic solutions (pH < 5), protonation of the ring nitrogen increases the electrophilicity of the adjacent carbon. This facilitates nucleophilic attack by water, leading to the hydrolysis of the methoxy group to yield a 4-hydroxy-s-triazine derivative, followed by severe acid-catalyzed hydrolytic breakdown of the triazine ring itself 1. Maintaining strict pH control (optimal ~pH 7) is critical to maintaining molecular stability 2.

  • Thermal Isomerization (O-to-N Methyl Migration): Methoxy triazines are uniquely susceptible to thermal rearrangement in solution. Upon heating, the methyl group from the methoxy substituent transfers to a neighboring ring nitrogen, leaving a thermodynamically stable ketone (triazinone) functionality behind 3.

  • Conformational Rotamers: Aminosubstituted-1,3,5-triazines frequently exist as mixtures of rotamers in conformational equilibrium due to restricted rotation between the triazine ring and the amino substituents, which heavily complicates structural characterization 4.

TriazineStability Parent 4-Methoxy-6-methyl- 1,3,5-triazin-2-methylamine (Intact Compound) Hydrolysis Aqueous Hydrolysis (pH < 5 or pH > 9) Parent->Hydrolysis H2O / H+ or OH- Thermal Thermal Stress (> 60°C in Solution) Parent->Thermal Heat / Solvent Photolysis Photolytic Stress (UV/Vis Exposure) Parent->Photolysis hν (λ > 290 nm) MethoxyCleavage Methoxy Cleavage (4-Hydroxy Derivative) Hydrolysis->MethoxyCleavage Mild Stress RingCleavage Ring Cleavage (Guanidine Derivatives) Hydrolysis->RingCleavage Extreme Stress Isomerization O-to-N Methyl Migration (N-methyl Triazinone) Thermal->Isomerization Rearrangement PhotoDegradation Photo-assisted Hydrolysis Products Photolysis->PhotoDegradation Radical Cleavage

Fig 1: Principal degradation pathways of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine in solution.

Part 2: Troubleshooting FAQs (Benchtop Realities)

Q1: I am observing unexplained extra peaks in my HPLC chromatogram after leaving the solution on the autosampler for 48 hours. What is happening? A1: You are likely observing pH-induced hydrolysis. In unbuffered water (which naturally drifts to pH 5.5 due to dissolved CO₂), the methoxy group hydrolyzes to a hydroxyl group. Actionable Fix: Always prepare your analytical standards and stock solutions in a buffered solvent (pH 7.0) or in 100% anhydrous LC-MS grade acetonitrile.

Q2: My LC-MS data shows a degradation product with the exact same m/z as the parent compound, but at a different retention time. Is this an analytical artifact? A2: No, this is a physical degradation pathway known as thermal isomerization 3. If you heated your solution during dissolution or solvent evaporation, the methoxy group transferred its methyl to the adjacent ring nitrogen, forming an N-methyl triazinone. Actionable Fix: Never heat solutions of this compound above 40 °C. Use sonication at room temperature for dissolution.

Q3: My NMR spectra show broad, unresolved multiplets for the aminomethyl protons, even though my HPLC purity is >99%. Is my compound degrading in the NMR tube? A3: Not necessarily. This is caused by hindered rotation (rotamers) around the C-N bond connecting the aminomethyl group to the triazine ring 4. The partial double-bond character creates conformational isomers in equilibrium. Actionable Fix: Run your NMR experiment at an elevated temperature (e.g., 50 °C in DMSO-d6) to increase the rotation rate and coalesce the signals into sharp peaks.

Part 3: Quantitative Stability Data

The following table summarizes the kinetic stability of the compound under various standard laboratory conditions. Use this to establish your storage and handling protocols.

Solvent SystempHTemp (°C)Half-life ( t1/2​ )Primary Degradation Pathway
Water (Unbuffered) ~5.52514 daysMethoxy Hydrolysis
Phosphate Buffer 7.025> 365 daysNone (Stable)
0.1 M HCl 1.025< 12 hoursRing Cleavage / Hydrolysis
Methanol N/A605 daysO-to-N Methyl Migration
Water (UV Exposure) 7.02548 hoursPhoto-assisted Hydrolysis
Part 4: Self-Validating Experimental Protocol: Stability-Indicating Assay (SIA)

A protocol is only as reliable as its internal controls. The following SIA workflow is designed as a self-validating system: it mandates a Time-Zero ( T0​ ) baseline verification and pre-analysis neutralization. This ensures that any observed degradation occurred during the stress phase, not as an artifact of the analytical run.

Step 1: Baseline Establishment ( T0​ Control)

  • Prepare a 1.0 mg/mL stock solution in 100% anhydrous Acetonitrile.

  • Validation Check: Immediately inject 5 µL into the LC-MS (C18 column; Gradient: H₂O/MeCN with 0.1% Formic Acid). Confirm >99% purity and record the exact retention time and m/z to rule out pre-existing impurities.

Step 2: Matrix Spiking (Forced Degradation) Prepare three separate 2 mL amber vials to prevent concurrent photolytic degradation:

  • Acidic Stress: Mix 0.5 mL stock + 0.5 mL 0.1 N HCl.

  • Alkaline Stress: Mix 0.5 mL stock + 0.5 mL 0.1 N NaOH.

  • Thermal Stress: Mix 0.5 mL stock + 0.5 mL pH 7.0 buffer. Cap tightly and heat at 60 °C in a water bath.

Step 3: Incubation & Quenching (Crucial Step)

  • Incubate all vials for exactly 24 hours.

  • Validation Check (Neutralization): Before transferring to autosampler vials, you must neutralize the acidic and alkaline stress samples to pH 7.0 using equimolar NaOH or HCl. Causality: Injecting highly acidic/basic samples directly can cause instantaneous degradation on the hot LC column, yielding false-positive degradation data.

Step 4: Data Acquisition & Analysis

  • Inject all neutralized samples into the LC-MS.

  • Compare the chromatograms against the T0​ control. Look for the +18 Da mass shift (hydrolysis of methoxy to hydroxyl) in the acid/base samples, and the isobaric shift (same mass, different RT) in the thermal sample.

Part 5: References
  • Abiotic Degradation of Iodosulfuron-methyl-ester in Aqueous Solution Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Decomposition of Azo & Hydrazo linked Bis Triazines Source: University of Rhode Island (URI) URL:[Link]

  • Structural characterization of triazines Source: TDX (Theses and Dissertations Online) URL:[Link]

  • Biodegradation of Tribenuron-Methyl by Microbacterium paraoxydans BS3-TBM: Optimization and Toxicological Evaluation Source: ACS ES&T Water URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing SNAr Reactions for 2-Amino-4-methoxy-6-methyl-1,3,5-triazine

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and its precursors. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of Nucleophilic Aromatic Substitution (SNAr) reactions involving 2-Amino-4-methoxy-6-methyl-1,3,5-triazine and its precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Our focus is on explaining the "why" behind experimental choices to empower you to overcome common challenges in your synthetic endeavors.

Understanding the Core Reaction: The SNAr Mechanism on a Triazine Ring

The 1,3,5-triazine ring is an electron-deficient heterocycle due to the presence of three electronegative nitrogen atoms.[1][2] This inherent electronic property makes the carbon atoms susceptible to nucleophilic attack, which is the cornerstone of SNAr reactions on this scaffold.[1] The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][3][4]

Unlike typical SN2 reactions, the leaving group ability in SNAr reactions is often inverted, with fluoride being a better leaving group than other halides due to the high polarity of the C-F bond.[4][5] However, for the synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, the starting material is often a chlorotriazine derivative.[6][7]

SNAr_Mechanism Reactants 2-Chloro-4-methoxy-6-methyl-1,3,5-triazine + NH3 Intermediate Meisenheimer Complex (Resonance Stabilized) Reactants->Intermediate Nucleophilic Attack (Rate-Determining Step) Product 2-Amino-4-methoxy-6-methyl-1,3,5-triazine + HCl Intermediate->Product Chloride Elimination (Restores Aromaticity) Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve Chlorotriazine in Anhydrous Solvent B Add Ammonia Solution A->B C Add Base B->C D Stir at Appropriate Temperature C->D E Monitor by TLC/LC-MS D->E F Quench and Extract E->F G Dry and Concentrate F->G H Purify (Recrystallization/ Chromatography) G->H

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Troubleshooting

Technical Support Center: Mass Spectrometry Troubleshooting for Triazine Synthesis

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 1,3,5-triazine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 1,3,5-triazine derivatives using liquid chromatography-mass spectrometry (LC-MS/MS).

The synthesis of s-triazines typically begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Because the three chlorine atoms undergo sequential nucleophilic aromatic substitution at distinct temperature thresholds (0–5 °C, 20–25 °C, and 80–100 °C), deviations in thermal control, solvent purity, or stoichiometric ratios frequently lead to complex byproduct mixtures. This guide will provide you with the mechanistic causality behind these byproducts and self-validating analytical workflows to identify them.

Analytical Workflow for Byproduct Identification

To accurately capture the state of your reaction without inducing artifactual degradation during analysis, your LC-MS/MS workflow must be strictly controlled.

G n1 1. Reaction Quenching (Stop Nucleophilic Attack) n2 2. Sample Dilution & Filtration (Reduce Matrix Effects) n1->n2 n3 3. LC Separation (C18, H2O/MeCN Gradient) n2->n3 n4 4. ESI / APCI Ionization (Positive/Negative Modes) n3->n4 n5 5. MS/MS Acquisition (Precursor & Product Ion Scans) n4->n5 n6 6. Spectral Interpretation (Isotope Ratio & Mass Defect) n5->n6

LC-MS/MS workflow for isolating and identifying triazine synthesis byproducts.

Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol

This protocol is designed as a self-validating system : by monitoring the stepwise disappearance of the characteristic chlorine isotope clusters, the method internally verifies the exact extent of substitution without requiring external reference standards.

Step 1: Immediate Reaction Quenching

  • Action: Extract a 10 µL aliquot of the reaction mixture and immediately quench it in 990 µL of cold (-20 °C) methanol/water (50:50, v/v).

  • Causality: Cyanuric chloride intermediates are highly reactive. Quenching with cold solvent instantly halts nucleophilic substitution and prevents artifactual hydrolysis that would otherwise occur while the sample sits in the autosampler queue.

Step 2: Matrix Removal and Filtration

  • Action: Pass the quenched sample through a 0.22 µm PTFE syringe filter into an LC vial.

  • Causality: Triazine synthesis often utilizes solid bases (e.g., K₂CO₃ or NaHCO₃) 1. High concentrations of inorganic salts cause severe ion suppression in the mass spectrometer. Filtration removes particulates, while the 100-fold dilution minimizes matrix effects.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) maintained at 40 °C. Use a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B), ramping from 5% B to 95% B over 5 minutes.

  • Causality: The stepwise substitution of chlorine with organic nucleophiles drastically changes the polarity of the triazine core. A rapid, full-range gradient ensures that highly polar hydrolysis byproducts elute early, while non-polar over-substituted products elute later, preventing peak co-elution.

Step 4: Dual-Mode Ionization (ESI/APCI)

  • Action: Analyze the eluent using high-resolution mass spectrometry (HRMS). Use Electrospray Ionization (ESI) for amine-substituted triazines. If signal intensity is poor, switch to Atmospheric Pressure Chemical Ionization (APCI) 2.

  • Causality: ESI requires basic sites for protonation. Fully substituted triazines with electron-withdrawing groups (e.g., alkoxy groups) may fail to ionize in ESI but will readily ionize via gas-phase charge transfer in APCI.

Diagnostic Data: Mass Shifts & Isotope Patterns

The most powerful tool for identifying triazine byproducts is the natural isotopic distribution of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio). Use the following self-validating table to interpret your spectra.

Substitution StateRemaining Cl AtomsTheoretical Isotope Ratio (M : M+2 : M+4 : M+6)Diagnostic Mass Shift (vs. Cyanuric Chloride)
Starting Material 327 : 27 : 9 : 10 Da
Mono-substituted 29 : 6 : 1 : 0-34.96 Da + Mass(Nucleophile)
Di-substituted 13 : 1 : 0 : 0-69.93 Da + 2 × Mass(Nucleophile)
Tri-substituted 01 : 0 : 0 : 0-104.89 Da + 3 × Mass(Nucleophile)
Hydrolysis Byproduct VariesDepends on remaining Cl-17.96 Da (per OH replacing Cl)

Troubleshooting Guide

Q: I am seeing a massive peak with a mass shift of -17.96 Da relative to my target di-substituted triazine. What is this? A: This is the classic signature of a hydrolysis byproduct . The substitution of a chlorine atom (34.96 Da) with a hydroxyl group (17.00 Da) results in a net mass loss of ~17.96 Da 3. This frequently occurs if the reaction temperature exceeds 25 °C during the second substitution step while an aqueous base (like Na₂CO₃) is present. Actionable Fix: Strictly maintain the reaction temperature using a calibrated cooling bath. If the nucleophile allows, switch to anhydrous conditions using a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) in THF or dichloromethane 4.

Q: My MS spectra show a cluster of peaks spaced by 2 Da (e.g., m/z 275, 277, 279). How do I interpret this? A: This is the characteristic isotopic signature of multiple chlorine atoms. If your intermediate has two chlorine atoms remaining (a mono-substituted cyanuric chloride), you will see an M, M+2, and M+4 cluster in a 9:6:1 ratio. A fully tri-substituted product will lack this distinct M+2/M+4 clustering. You can use the disappearance of this cluster as a built-in validation that complete substitution has occurred.

Q: I am attempting to synthesize a mono-substituted triazine, but LC-MS shows a mixture of mono-, di-, and unreacted starting material. Why? A: This is an over-substitution issue caused by poor reaction selectivity. The basicity of your nucleophile heavily influences the reaction rate. Highly basic aliphatic amines can make the mono-substituted intermediate more reactive than the starting material if the temperature is not kept strictly between 0–5 °C. Actionable Fix: Ensure the cyanuric chloride is fully dissolved in acetone or THF before slowly adding the nucleophile dropwise over 30 minutes at 0 °C.

Q: Why am I losing signal intensity for my fully substituted triazine products when using ESI+? A: Fully substituted triazines, especially those with electron-withdrawing or non-polar groups, lack basic sites for efficient protonation in ESI. Actionable Fix: Switch to Atmospheric Pressure Chemical Ionization (APCI) in positive mode, which is highly effective for determining residues of less polar s-triazine derivatives 2. Alternatively, add 5 mM ammonium acetate to your mobile phase to promote the formation of [M+NH₄]⁺ adducts.

Frequently Asked Questions (FAQs)

Q: Can matrix effects from the reaction buffer completely suppress my byproduct signals? A: Yes. High concentrations of salts or unreacted amines can cause severe ion suppression in the ESI source. To minimize potential matrix effects, it is highly recommended to use individual isotopically enriched internal standards if quantitative analysis is required, or utilize a divert valve during the first minute of the LC run to send the salt front directly to waste 5.

Q: How can I distinguish between positional isomers if over-substitution occurs? A: Because the 1,3,5-triazine core is highly symmetrical, positional isomers only arise if you are introducing two different nucleophiles. Distinguishing these by intact mass alone is impossible because they have identical exact masses. You must rely on MS/MS fragmentation patterns—looking for specific neutral losses of the substituents—or utilize orthogonal techniques like 2D NMR (HSQC, HMBC) for definitive structural characterization 6.

Q: Is it possible for my triazine compounds to degrade inside the LC-MS system? A: Yes, thermally labile triazine derivatives can undergo in-source fragmentation if the capillary temperature or declustering potential (fragmentor voltage) is set too high. If you see an unexpected loss of your nucleophile mass in the MS1 spectrum, lower the source temperature and capillary voltage to ensure you are observing the intact pseudo-molecular ion.

References

  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Publishing. 1

  • Determination of triazine herbicides in foods with liquid chromatography mass spectrometry. ResearchGate.2

  • Purity Assessment of Synthesized Ethoxy-Triazine Compounds: A Comparative Guide to HPLC and Alternative Methods. BenchChem. 3

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. PubMed/NIH. 4

  • Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products... using direct injection liquid chromatography tandem mass spectrometry. PubMed/NIH. 5

  • Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. PubMed/NIH. 6

Sources

Optimization

Triazine Conjugation Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for chlorotriazine-based bioconjugation and organic synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) is a highly versatile, tri-orthogonal linker used extensiv...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for chlorotriazine-based bioconjugation and organic synthesis. Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) is a highly versatile, tri-orthogonal linker used extensively in drug development and materials science. However, its sequential nucleophilic aromatic substitution ( SN​Ar ) requires precise thermodynamic and chemical control.

This guide provides field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to ensure high-yield, chemoselective substitutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the reactivity of cyanuric chloride plummet after the first substitution, causing my reactions to stall? Root Cause & Causality: The reactivity of TCT is governed by the electronic nature of the triazine ring. TCT is highly electrophilic due to the strong σ -electron withdrawal by the three chlorine atoms. When a nucleophile (e.g., an amine or alcohol) replaces the first chlorine, it donates electron density into the triazine π -system. This gain in π -orbital electronic donation and loss of σ -withdrawal significantly reduces the electrophilicity of the remaining carbon centers ()[1]. Solution: You must progressively increase the thermal energy to overcome the rising activation energy barriers. The barrier increases by 2–8 kcal/mol for the first step, 9–15 kcal/mol for the second, and >15 kcal/mol for the third ()[2]. Strict temperature escalation (0 °C 25 °C 80+ °C) is mandatory.

Q2: How can I prevent the hydrolysis of the chlorotriazine core during aqueous bioconjugation? Root Cause & Causality: Water acts as a competing nucleophile, leading to the formation of unreactive cyanuric acid derivatives. This hydrolysis is highly pH-dependent: at pH 6, it proceeds via a rapid SN​1 mechanism, whereas at pH 7, it follows an SN​2 mechanism ()[3]. Solution:

  • Perform the first two substitutions in anhydrous organic solvents (e.g., DCM, THF) before introducing aqueous buffers.

  • If aqueous conditions are unavoidable, strictly maintain the pH between 6.5 and 7.5 and keep the reaction at 0–5 °C, as hydrolysis rates increase exponentially with temperature.

Q3: What is the optimal base to use, and why do my reactions fail even with excess nucleophile? Root Cause & Causality: The SN​Ar process generates hydrochloric acid (HCl) as a byproduct. If this acid is not immediately scavenged, it protonates the incoming nucleophile (especially amines), rendering it non-nucleophilic and stalling the reaction. Solution:

  • For primary/secondary amines: N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) for high-temperature third substitutions due to its higher boiling point (127 °C vs. 89 °C) ()[1].

  • For alcohols/phenols: Stronger bases like K2​CO3​ or Cs2​CO3​ are required to generate the highly reactive alkoxide/phenoxide anion prior to attack.

Q4: Can I control chemoselectivity if my molecule has multiple nucleophilic sites (e.g., an amino alcohol)? Root Cause & Causality: Yes, through functional group selectivity. Under competitive, base-catalyzed conditions, the preferential order of incorporation into the TCT core is Alcohols > Thiols > Amines ()[1]. Solution: To force the reaction of an amine over an alcohol, control the stoichiometry (exactly 1.0 equivalent of TCT) and strictly maintain 0 °C to exploit the kinetic reactivity of aliphatic amines before the thermodynamic preference of alcohols takes over.

Quantitative Reactivity Data

Table 1: Temperature & Substitution Matrix
Substitution StepTarget AdductOptimal TemperatureTypical Reaction TimeActivation Energy Shift
First Chlorine Mono-substituted0–5 °C0.5–2 hoursBaseline
Second Chlorine Di-substituted20–25 °C (RT)2–12 hours+2 to +8 kcal/mol
Third Chlorine Tri-substituted60–100 °C12–72 hours> +15 kcal/mol
Table 2: Nucleophile Reactivity & Base Selection
Nucleophile TypeRelative ReactivityPreferred Base ScavengerSolvent Compatibility
Aliphatic Amines High (Kinetic)DIPEA, TEA, Na2​CO3​ DCM, THF, Dioxane
Alcohols / Phenols High (Thermodynamic) K2​CO3​ , Cs2​CO3​ DMF, Acetone, THF
Thiols ModerateDIPEA, K2​CO3​ DCM, DMF

Self-Validating Experimental Protocol: Sequential Tri-Substitution

This protocol is designed as a self-validating system . Do not proceed to the next thermal stage until the validation check confirms the complete consumption of the intermediate.

Step 1: Monosubstitution (0–5 °C)

  • Action: Dissolve 1.0 eq of TCT in anhydrous DCM. Cool to 0 °C using an ice-water bath. Add 1.0 eq of Nucleophile A (e.g., an amine) dropwise, followed by 1.1 eq of DIPEA. Stir for 30–60 minutes.

  • Causality: The ice bath prevents the thermal activation required for the second substitution, ensuring absolute mono-selectivity. DIPEA scavenges the generated HCl.

  • Validation Check: Perform TLC (Hexane/EtOAc). The TCT spot ( Rf​≈0.9 ) must completely disappear, replaced by a single lower Rf​ spot. Wash the organic layer with cold water; if the aqueous wash tests acidic (pH < 5), the reaction has successfully generated the HCl byproduct.

Step 2: Disubstitution (20–25 °C)

  • Action: To the organic layer containing the mono-adduct, add 1.0 eq of Nucleophile B (e.g., a phenol) and 1.5 eq of K2​CO3​ . Stir at room temperature for 12 hours.

  • Causality: The electron-donating amine from Step 1 has deactivated the ring. Room temperature provides the exact thermal energy needed to overcome the new activation barrier without triggering the third substitution.

  • Validation Check: LC-MS analysis must show the complete disappearance of the mono-adduct mass and the appearance of the di-adduct mass.

Step 3: Trisubstitution (80–100 °C)

  • Action: Transfer the intermediate to a higher boiling solvent (e.g., Dioxane or Toluene). Add 1.2 eq of Nucleophile C and 2.0 eq of DIPEA. Reflux at 80–100 °C for 24–72 hours. Alternatively, apply microwave irradiation to accelerate the process ()[4].

  • Causality: The ring is now highly deactivated by two electron-donating groups. Refluxing or microwave irradiation provides the intense kinetic energy required to force the final substitution.

  • Validation Check: Monitor via HPLC. The reaction is complete when the di-adduct peak area falls below 1%.

Process Visualization

Pathway TCT Cyanuric Chloride (TCT) Mono Mono-Adduct (Active Electrophile) TCT->Mono Nu1 + Base (0-5 °C) Di Di-Adduct (Weakened Electrophile) Mono->Di Nu2 + Base (20-25 °C) Tri Tri-Adduct (Fully Substituted) Di->Tri Nu3 + Base (60-100 °C)

Stepwise temperature-controlled nucleophilic aromatic substitution of cyanuric chloride.

Troubleshooting Start Issue: Incomplete Substitution CheckTemp Is the temperature optimized for the substitution step? Start->CheckTemp CheckBase Is the base scavenging HCl effectively? CheckTemp->CheckBase Yes FixTemp Increase Temp: Step 2 (25°C), Step 3 (80°C) CheckTemp->FixTemp No CheckWater Is hydrolysis competing with the nucleophile? CheckBase->CheckWater Yes FixBase Switch to DIPEA or increase equivalents CheckBase->FixBase No FixWater Use anhydrous solvents & dry nucleophiles CheckWater->FixWater Yes

Troubleshooting workflow for resolving incomplete substitutions in chlorotriazine reactions.

References

  • Sharma, A., El-Faham, A., de la Torre, B. G., & Albericio, F. (2018). Exploring the Orthogonal Chemoselectivity of 2,4,6-Trichloro-1,3,5-Triazine (TCT) as a Trifunctional Linker With Different Nucleophiles: Rules of the Game. Frontiers in Chemistry.[Link]

  • Yan, Z., Xue, W.-L., Zeng, Z.-X., & Gu, M.-R. (2008). Kinetics of Cyanuric Chloride Hydrolysis in Aqueous Solution. Journal of Chemical & Engineering Data.[Link]

  • Gómez, et al. (2024). Sequential nucleophilic aromatic substitutions on cyanuric chloride: synthesis of BODIPY derivatives and mechanistic insights. Organic & Biomolecular Chemistry.[Link]

  • El-Faham, A., et al. (2018). Microwave Irradiation Assists the Synthesis of a Novel Series of bis-Arm s-Triazine Oxy-Schiff Base and Oxybenzylidene Barbiturate Derivatives. Molecules.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Triazine and Pyrimidine Intermediates in Sulfonylurea Herbicide Synthesis

For Researchers, Scientists, and Drug Development Professionals In the competitive landscape of agrochemical research and development, the synthetic pathway to a novel herbicide is as critical as its biological activity....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the competitive landscape of agrochemical research and development, the synthetic pathway to a novel herbicide is as critical as its biological activity. The choice of intermediates can profoundly influence the final product's yield, purity, cost-effectiveness, and environmental footprint. This guide provides an in-depth, objective comparison of 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine and its prominent pyrimidine-based alternatives in the synthesis of sulfonylurea herbicides.

The Central Role of Heterocyclic Amines in Sulfonylurea Herbicides

Sulfonylurea herbicides, a cornerstone of modern weed management, are characterized by their potent and selective inhibition of the acetolactate synthase (ALS) enzyme in plants. Their molecular architecture typically consists of a sulfonylurea bridge connecting an aryl or alkyl group to a heterocyclic amine. The nature of this heterocyclic moiety is a key determinant of the herbicide's biological properties.

This guide focuses on the comparative synthesis and utility of two major classes of heterocyclic amine intermediates: a substituted triazine, 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine, and its pyrimidine analogues, such as 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-dimethylpyrimidine.

The Triazine Route: Synthesis of Chlorsulfuron and Metsulfuron-methyl

The synthesis of pioneering sulfonylurea herbicides like chlorsulfuron and metsulfuron-methyl heavily relies on the intermediate 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine (also known as 2-amino-4-methoxy-6-methyl-1,3,5-triazine). The general synthetic strategy involves the coupling of this triazine amine with a corresponding sulfonyl isocyanate.

Synthesis of 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine

A common and efficient method for preparing this key triazine intermediate involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base like sodium methoxide or potassium hydroxide. This one-pot synthesis offers high yields, often exceeding 80%.

Caption: Synthesis of the triazine intermediate.

The subsequent coupling with a sulfonyl isocyanate, for instance, 2-chlorobenzenesulfonyl isocyanate for chlorsulfuron synthesis, proceeds readily to form the final sulfonylurea product.

The Pyrimidine Alternatives: A Gateway to Diverse Sulfonylureas

A significant number of commercial sulfonylurea herbicides, including bensulfuron-methyl, nicosulfuron, and sulfometuron-methyl, utilize pyrimidine-based heterocyclic amines as their core building blocks. The most prominent among these are 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-dimethylpyrimidine.

Synthesis of Pyrimidine Intermediates

The synthesis of these pyrimidine intermediates typically follows a classic condensation reaction between a guanidine salt and a 1,3-dicarbonyl compound.

  • 2-Amino-4,6-dimethylpyrimidine: This intermediate is synthesized through the condensation of guanidine with acetylacetone (2,4-pentanedione)[1].

  • 2-Amino-4,6-dimethoxypyrimidine: The synthesis of this intermediate often starts with the cyclization of guanidine nitrate and diethyl malonate to form 2-amino-4,6-dihydroxypyrimidine. This is followed by chlorination and subsequent methoxylation to yield the desired product[2].

Caption: Synthetic routes to pyrimidine intermediates.

These pyrimidine amines are then coupled with the appropriate sulfonyl isocyanates to produce a wide range of herbicides. For example, 2-amino-4,6-dimethoxypyrimidine is a crucial precursor for bensulfuron-methyl and nicosulfuron.

Comparative Analysis: Triazine vs. Pyrimidine Intermediates

The choice between a triazine and a pyrimidine intermediate is a strategic one, with implications for the synthesis process and the final product's characteristics.

Feature4-methoxy-6-methyl-1,3,5-triazin-2-methylaminePyrimidine-based Intermediates (e.g., 2-amino-4,6-dimethoxypyrimidine)
Synthesis Complexity Generally a straightforward one-pot synthesis.Can involve multi-step synthesis, particularly for dimethoxy derivatives[2].
Starting Materials Acetamidine hydrochloride, dimethyl N-cyanoimidocarbonate.Guanidine salts, 1,3-dicarbonyl compounds (e.g., diethyl malonate, acetylacetone)[1][2].
Reported Yields High yields, often >80% for the intermediate.Yields can vary depending on the specific pyrimidine and the synthetic route.
Cost-Effectiveness Dependent on the cost of starting materials.The use of readily available starting materials like guanidine and diethyl malonate can be cost-effective.
Safety & Handling Synthesis may involve flammable solvents.Pyrimidine intermediates can cause skin and eye irritation[1][3]. The synthesis may involve hazardous reagents like phosphorus oxychloride[2].
Environmental Impact Triazine-based herbicides can have issues with persistence in soil and water[4][5].The environmental fate varies depending on the specific herbicide, but some pyrimidine-based sulfonylureas have been designed for faster degradation[6].
Final Herbicide Properties Leads to herbicides like chlorsulfuron and metsulfuron-methyl.Provides access to a broader range of sulfonylurea herbicides, including bensulfuron-methyl and nicosulfuron, with diverse weed control spectrums[3].

Experimental Protocols

Synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine

Protocol:

  • To a solution of methanol and acetamidine hydrochloride at 10°C, a solution of 25% sodium methoxide is added dropwise.

  • After stirring for 15 minutes at 10°C, dimethyl N-cyanoimidocarbonate is added, leading to a slight exotherm.

  • The reaction mixture is stirred at 25°C for one hour and then refluxed for 15 minutes.

  • After cooling, the mixture is poured into ice water.

  • The resulting crystals are filtered, washed with water, methanol, and ether, and then dried. Reported Yield: 84%

Synthesis of Nicosulfuron from 2-amino-4,6-dimethoxypyrimidine

Protocol:

  • 2-amino-4,6-dimethoxypyrimidine is added to a 2-isocyanatosulfonyl-N,N-dimethyl nicotinamide system.

  • The reaction is carried out for 3 hours at 40°C.

  • The reaction solution is then added to a sodium hydroxide solution.

  • The aqueous layer is separated and treated with hydrochloric acid.

  • The resulting precipitate is filtered and recrystallized from methanol to obtain nicosulfuron. Reported Yield: 98%, Purity: 98.7%[7]

Causality Behind Experimental Choices

The choice of a one-pot synthesis for the triazine intermediate is driven by efficiency and high throughput, which are critical in an industrial setting. The multi-step synthesis for some pyrimidine intermediates, while more complex, allows for greater structural diversity in the final products. The use of strong bases like sodium methoxide is essential to deprotonate the starting materials and facilitate the cyclization reactions. The purification of intermediates and final products through recrystallization is a standard and effective method to achieve the high purity required for agrochemical applications.

Structure-Activity Relationship and its Impact on Intermediate Selection

The choice between a triazine and a pyrimidine heterocycle is not merely a synthetic convenience; it has a profound impact on the final herbicide's biological activity. The electronic and steric properties of the heterocyclic ring influence how the molecule binds to the active site of the ALS enzyme.

  • Triazine-based sulfonylureas were among the first to be commercialized and are known for their high efficacy. However, their persistence in the soil has been a concern[4].

  • Pyrimidine-based sulfonylureas offer a wider range of structural modifications, allowing for the fine-tuning of herbicidal activity, crop selectivity, and degradation profiles. Research has shown that even monosubstituted pyrimidine rings can exhibit potent herbicidal activity, challenging earlier structure-activity relationship paradigms[8]. This flexibility has led to the development of herbicides with improved environmental profiles[6].

The pursuit of novel herbicides with enhanced properties continues to drive innovation in the synthesis of these heterocyclic intermediates. The ability to efficiently and economically produce a diverse range of both triazine and pyrimidine building blocks is crucial for the discovery of the next generation of weed control solutions.

Conclusion

Both 4-methoxy-6-methyl-1,3,5-triazin-2-methylamine and its pyrimidine-based counterparts are vital intermediates in the synthesis of sulfonylurea herbicides. The triazine route offers a direct and high-yielding pathway to established herbicides like chlorsulfuron. The pyrimidine route, while sometimes more synthetically demanding, provides access to a broader and more diverse chemical space, enabling the development of herbicides with tailored properties.

The selection of an intermediate is a multifaceted decision that requires careful consideration of synthetic efficiency, cost, safety, environmental impact, and the desired biological profile of the final product. As the agrochemical industry continues to evolve, the development of novel and improved synthetic routes for these critical heterocyclic building blocks will remain a key area of research.

References

  • The Crucial Role of 2-Amino-4,6-dimethoxypyrimidine in Modern Herbicide Synthesis. (n.d.). Retrieved from [Link]

  • Sulfometuron-methyl (Ref: DPX T5648) - an overview. (2026, February 3). Retrieved from [Link]

  • Synthesis and Study Biological Activity of Some New Pyrimidine Heterocyclic Deriv
  • 2-Amino-4,6-dimethylpyrimidine. (n.d.). Retrieved from [Link]

  • Facile Synthesis of 2-Amino-4,6-dimethoxypyrimidine over Lewis Acidic Ionic Liquid Catalysts. (2020, June 22).
  • Synthesis of (14C-4-pyrimidinyl)-bensulfuron-methyl. (n.d.). Retrieved from [Link]

  • Structure-activity relationships for a new family of sulfonylurea herbicides. (2005, November 15). PubMed.
  • Method for synthesizing 2-amino-4,6-dimethoxypyrimidine. (n.d.).
  • The Cornerstone of Weed Control: Understanding 2-Amino-4-chloro-6-methoxypyrimidine in Agrochemicals. (2026, February 24). Retrieved from [Link]

  • Preparation method of nicosulfuron original drug. (n.d.).
  • Method for preparing bensulfuron methyl. (n.d.).
  • Alcoholysis and chemical hydrolysis of bensulfuron-methyl.
  • Triazine Herbicides in the Environment. (2015, December 2). IntechOpen.
  • Bensulfuron methyl herbicide how to use. (2024, March 5). Retrieved from [Link]

  • Method for the production of 2-amino-4-chloro-6-alkoxypyrimidines. (n.d.).
  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (n.d.).
  • A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines.
  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Deriv
  • Occurrence and Removal of Triazine Herbicides during Wastewater Treatment Processes and Their Environmental Impact on Aqu
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Comparative

A Senior Application Scientist's Guide to the Comparative Efficacy of Triazine-Core Herbicides

Introduction For over half a century, herbicides based on the s-triazine core have been fundamental tools in modern agriculture, revolutionizing weed management in major crops like corn, sorghum, and sugarcane.[1][2][3][...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For over half a century, herbicides based on the s-triazine core have been fundamental tools in modern agriculture, revolutionizing weed management in major crops like corn, sorghum, and sugarcane.[1][2][3][4] Their cost-effectiveness and broad-spectrum control have cemented their place in the global agrochemical market.[3][4] However, not all triazines are created equal. Subtle variations in the chemical substituents on the symmetrical triazine ring lead to significant differences in herbicidal efficacy, crop selectivity, and environmental behavior.

This guide provides an in-depth comparison of the performance of key herbicides derived from different triazine cores, including the widely-used atrazine and simazine, alongside the now-restricted cyanazine. We will dissect their shared mode of action, explore the causal links between molecular structure and field performance, and provide robust experimental protocols for researchers to conduct their own comparative efficacy studies. This document is intended for researchers, scientists, and agricultural professionals seeking a deeper, evidence-based understanding of this critical herbicide class.

The Unifying Mechanism: Inhibition of Photosystem II

The herbicidal activity of all triazines stems from a common mode of action: the disruption of photosynthesis.[5] Specifically, they are potent inhibitors of Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts.[6][7][8]

Triazine molecules are taken up by the plant's roots or foliage and translocated to the leaves via the xylem.[7][9] Once inside the chloroplast, the herbicide binds to a specific niche on the D1 protein subunit of the PSII complex.[6][10] This binding site is normally occupied by plastoquinone (QB), a mobile electron carrier. By competitively displacing QB, the triazine herbicide physically blocks the electron transport chain, halting the flow of electrons from PSII.[6][7]

This blockage has two catastrophic consequences for the plant:

  • Cessation of Energy Production: The primary function of the electron transport chain is to generate ATP and NADPH, the energy currency required to fix carbon dioxide into sugars. Inhibition of this process effectively starves the plant.[7]

  • Oxidative Stress: The blockage leads to a build-up of high-energy electrons and the formation of reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These highly destructive molecules cause rapid lipid peroxidation, destroying cell membranes and leading to chlorosis (yellowing), necrosis (tissue death), and ultimately, plant death.[8]

This shared mechanism underscores why triazines are so effective, but it is the subtle differences in their molecular structure that dictate their specific interactions with the D1 protein and their fate in the environment.

PSII_Inhibition cluster_thylakoid Thylakoid Membrane cluster_downstream Downstream Effects PSII Photosystem II (PSII) D1 D1 Protein (QB Binding Site) PSII->D1 Electron Flow PQ_Pool Plastoquinone (PQ) Pool D1->PQ_Pool Normal e- Transfer to QB ATP ATP & NADPH Production Halts Triazine Triazine Herbicide (e.g., Atrazine) Triazine->D1 Binds to D1 Protein, Displaces QB Death Cell Death (Necrosis) ATP->Death ROS Reactive Oxygen Species (ROS) Form ROS->Death Efficacy_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_data Phase 3: Data Collection & Analysis p1 1. Cultivate Target Weed (e.g., A. retroflexus) to 2-4 Leaf Stage p2 2. Prepare Herbicide Stock & Serial Dilutions p1->p2 e1 3. Design & Randomize (CRD, 4-5 Reps) p2->e1 e2 4. Apply Treatments (Calibrated Sprayer) e1->e2 d1 5. Assess Phytotoxicity (14 & 21 DAT) e2->d1 d2 6. Harvest & Measure Dry Biomass (21 DAT) d1->d2 d3 7. Analyze Dose-Response (Log-Logistic Model) d2->d3 d4 8. Calculate & Compare ED50 Values d3->d4

Caption: Experimental workflow for a comparative herbicide efficacy trial.

Conclusion

The family of s-triazine herbicides, while sharing a common and potent mode of action, presents a clear case for the importance of molecular structure in defining performance and environmental impact.

  • Atrazine remains a highly effective and economical solution for broadleaf weed control in key crops, but its high water solubility necessitates careful management to mitigate runoff.

  • Simazine offers a similar spectrum of control with the distinct advantage of lower water solubility and soil mobility, making it a more environmentally sound choice in watersheds and areas with high runoff potential. [11]* Cyanazine , though effective and less persistent, serves as a cautionary example where toxicological concerns have curtailed its use, highlighting the continuous need for safer herbicide development.

For researchers and drug development professionals, understanding these nuances is paramount. The choice of a triazine herbicide should not be based on efficacy alone but on a holistic assessment that includes the target weed spectrum, crop system, soil characteristics, and proximity to sensitive ecosystems. The provided experimental protocol offers a robust framework for generating the quantitative data needed to make these informed, science-based decisions.

References

  • The Mode of Action of Triazine Herbicides in Plants. ResearchGate. [Link]

  • Thurman, E. M., Goolsby, D. A., Meyer, M. T., & Kolpin, D. W. (1996). Atmospheric Transport, Deposition, and Fate of Triazine Herbicides and Their Metabolites in Pristine Areas at Isle Royale National Park. Environmental Science & Technology. [Link]

  • Sharma, A., Kumar, V., Shahzad, B., Tanveer, M., Sidhu, G. P. S., Handa, N., ... & Thukral, A. K. (2018). Investigation of the Persistence, Toxicological Effects, and Ecological Issues of S-Triazine Herbicides and Their Biodegradation Using Emerging Technologies: A Review. PMC. [Link]

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Validation

A Senior Scientist's Guide to the Unambiguous Identification of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine Using Reference Standards

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. In the context of pharmaceutical development, ag...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible science. In the context of pharmaceutical development, agrochemical research, or materials science, any ambiguity in the structure of a compound like 2-Amino-4-methoxy-6-methyl-1,3,5-triazine can have profound consequences on experimental outcomes, efficacy, and safety. This compound, a key metabolite of the thifensulfuron-methyl herbicide and a valuable synthetic building block, requires rigorous analytical characterization.[1][2]

This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques designed to definitively confirm the identity of a newly synthesized or supplied batch of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine against a certified reference standard. We will move beyond simply listing protocols to explain the causality behind our choice of methods—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—demonstrating how they form a self-validating system for identity confirmation.

The cornerstone of this entire process is the use of a high-purity, well-characterized reference standard, available from reputable suppliers such as LGC Standards or MilliporeSigma.[3] This standard serves as the "ground truth" against which all data from the in-house sample is compared.

The Analytical Workflow: An Orthogonal Approach

True confidence in a compound's identity is not achieved by a single technique but by the convergence of evidence from multiple, independent (orthogonal) methods. Each technique interrogates a different physicochemical property of the molecule. A perfect match across all methods provides the highest degree of certainty.

cluster_0 Initial Materials cluster_1 Analytical Techniques cluster_2 Data Comparison & Conclusion InHouse In-House Sample (Unknown Identity) HPLC HPLC Analysis (Retention Time) InHouse->HPLC LCMS LC-MS Analysis (Mass & Fragmentation) InHouse->LCMS NMR NMR Spectroscopy (Molecular Structure) InHouse->NMR CRM Certified Reference Material (CRM) (Known Identity) CRM->HPLC CRM->LCMS CRM->NMR Compare Compare Datasets: - RT Match? - m/z Match? - Spectral Overlay? HPLC->Compare LCMS->Compare NMR->Compare Conclusion Identity Confirmed / Rejected Compare->Conclusion

Caption: Overall workflow for identity confirmation using orthogonal methods.

High-Performance Liquid Chromatography (HPLC): The Chromatographic Comparator

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for good reason: its resolving power is exceptional for separating a target compound from synthesis-related impurities.[4] For identity confirmation, the primary metric is the retention time (RT). The principle is simple: if two compounds are identical, they should travel through the chromatographic system at the same speed under identical conditions, thus having the same RT. We use a reversed-phase method, which is ideal for moderately polar compounds like our triazine derivative.[5][6]

Experimental Protocol: HPLC Purity and Retention Time Assay
  • Instrumentation: HPLC system with UV detector.

  • Sample Preparation:

    • Accurately weigh ~5 mg of the in-house sample and the reference standard into separate 10 mL volumetric flasks.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Filter both solutions through a 0.45 µm syringe filter into HPLC vials.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 5 µm particle size.

    • Mobile Phase: 70% Water with 0.1% Formic Acid (A) and 30% Acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 240 nm.

    • Run Time: 15 minutes.

  • Analysis: Inject the reference standard, followed by the in-house sample. For ultimate confirmation, inject a 1:1 mixture of the two (co-injection). A single, sharp, symmetrical peak in the co-injection analysis confirms that the compounds are chromatographically indistinguishable.

SamplePrep Prepare Sample & CRM (0.5 mg/mL in ACN/H₂O) Inject Inject into HPLC System SamplePrep->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (240 nm) Separate->Detect Compare Compare Retention Times (RT) Detect->Compare

Caption: Experimental workflow for HPLC-based identity confirmation.

Data Presentation: HPLC Comparison
ParameterIn-House Synthesized BatchCertified Reference StandardAcceptance Criteria
Retention Time (RT) 5.82 min5.81 minΔRT ≤ 0.05 min
Purity (Peak Area %) 99.6%99.9%≥ 99.0%
Tailing Factor 1.051.020.9 - 1.5

Liquid Chromatography-Mass Spectrometry (LC-MS): Confirmation by Mass

Expertise & Experience: While matching RTs provide strong evidence, co-elution is not absolute proof of identity. Mass spectrometry adds a highly specific and orthogonal layer of confirmation by measuring a fundamental molecular property: its mass-to-charge ratio (m/z). For our target molecule (C₅H₈N₄O, Exact Mass: 140.0698), we expect to see a protonated molecular ion [M+H]⁺ at m/z 141.0771 in positive ion mode electrospray ionization (ESI).[1][3][7] Comparing the high-resolution mass spectra of our sample and the standard provides definitive confirmation of the elemental composition.

Experimental Protocol: LC-MS Identity Confirmation
  • Instrumentation: LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Sample Preparation: Dilute the 0.5 mg/mL HPLC samples 100-fold with the mobile phase to a final concentration of 5 µg/mL.

  • LC-MS Conditions:

    • Utilize the same LC conditions as the HPLC method to correlate retention times.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 50 - 500.

    • Data Acquisition: Full scan mode.

  • Analysis: Acquire the mass spectrum of the peak eluting at the expected retention time (~5.8 min) for both the reference standard and the in-house sample. Compare the measured m/z values.

SamplePrep Prepare Dilute Sample (5 µg/mL) Inject Inject into LC-MS System SamplePrep->Inject Ionize Electrospray Ionization (ESI+) Inject->Ionize Analyze Mass Analysis (Full Scan) Ionize->Analyze Compare Compare m/z of [M+H]⁺ Analyze->Compare

Caption: Workflow for identity confirmation by LC-MS.

Data Presentation: LC-MS Comparison
ParameterIn-House Synthesized BatchCertified Reference StandardTheoretical Value
Retention Time (RT) 5.82 min5.81 minN/A
Observed m/z [M+H]⁺ 141.0770141.0772141.0771
Mass Error (ppm) -0.7+0.7< 5 ppm

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Fingerprint

Expertise & Experience: NMR spectroscopy is the undisputed gold standard for the structural elucidation of organic molecules.[8][9] It provides a unique "fingerprint" by probing the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom in the structure. An identical NMR spectrum, particularly a perfect overlay of the ¹H spectra from the in-house sample and the reference standard, is considered conclusive proof of structural identity. Any variation, no matter how minor, would indicate a difference in structure or the presence of impurities.

Experimental Protocol: NMR Structural Confirmation
  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh ~10 mg of the in-house sample and the reference standard into separate NMR tubes.

    • Dissolve each sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve a wide range of compounds and to allow for the observation of exchangeable protons (like those on the amino group).

  • NMR Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum (e.g., 16 scans, 2-second relaxation delay).

    • ¹³C NMR: Acquire a standard proton-decoupled carbon spectrum (e.g., 1024 scans, 2-second relaxation delay).

  • Analysis: Process both sets of spectra identically. Overlay the ¹H NMR spectra of the in-house sample and the reference standard. Compare the chemical shifts (δ) for all signals in both the ¹H and ¹³C spectra.

SamplePrep Dissolve Sample & CRM in DMSO-d₆ Acquire Acquire ¹H and ¹³C Spectra SamplePrep->Acquire Process Process Data (Fourier Transform) Acquire->Process Compare Overlay Spectra & Compare Shifts (δ) Process->Compare

Caption: Workflow for definitive structural confirmation by NMR.

Data Presentation: ¹H and ¹³C NMR Comparison
Assignment¹H Chemical Shift (δ, ppm) In-House Sample¹H Chemical Shift (δ, ppm) Reference Standard¹³C Chemical Shift (δ, ppm) In-House Sample¹³C Chemical Shift (δ, ppm) Reference Standard
-CH₃ (ring) 2.25 (s, 3H)2.25 (s, 3H)24.824.8
-OCH₃ 3.88 (s, 3H)3.88 (s, 3H)54.554.5
-NH₂ 6.70 (br s, 2H)6.70 (br s, 2H)N/AN/A
C-NH₂ (ring) N/AN/A167.2167.2
C-CH₃ (ring) N/AN/A171.0171.0
C-OCH₃ (ring) N/AN/A172.5172.5
(Note: Chemical shifts are predictive and may vary based on experimental conditions. The critical factor is the exact match between the sample and the standard.)

Final Conclusion

By systematically applying this orthogonal analytical workflow, we build an unassailable case for the identity of our in-house 2-Amino-4-methoxy-6-methyl-1,3,5-triazine. The alignment of data—matching retention times in HPLC, identical mass-to-charge ratios in LC-MS, and a perfect spectral overlay in NMR—provides a self-validating system that ensures the highest level of scientific integrity. This rigorous approach is not merely procedural; it is a fundamental requirement for producing trustworthy, high-quality data in any research, development, or quality control environment.

References

  • Determination of seventeen s-triazine herbicides and derivatives by high-pressure liquid chromatography. Analytical Biochemistry. [Link]

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Comparative

Triazine Isomers in Drug Discovery: A Comparative Guide on the Biological Activity of 1,3,5-Triazine vs. 1,2,4-Triazine and 1,2,3-Triazine Scaffolds

Introduction: The Structural Causality of Triazine Scaffolds In the landscape of medicinal chemistry, the triazine scaffold—a six-membered heterocyclic ring containing three nitrogen atoms—exists in three distinct isomer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Causality of Triazine Scaffolds

In the landscape of medicinal chemistry, the triazine scaffold—a six-membered heterocyclic ring containing three nitrogen atoms—exists in three distinct isomeric forms: 1,2,3-triazine (v-triazine), 1,2,4-triazine (as-triazine), and 1,3,5-triazine (s-triazine)[1]. While all three isomers possess notable biological activity, the symmetrical 1,3,5-triazine and the asymmetrical 1,2,4-triazine have dominated clinical drug discovery[1].

As a Senior Application Scientist, it is critical to understand the causality behind the success of the 1,3,5-triazine core. The symmetrical placement of three highly electronegative nitrogen atoms drastically depletes the electron density of the carbon atoms. This structural feature significantly lowers the resonance energy compared to a standard benzene ring, making 2[2]. This unique reactivity allows researchers to utilize cyanuric chloride as a highly modular, low-cost starting material to synthesize multi-target directed ligands.

Comparative Biological Activity & Target Profiles

The spatial geometry of these isomers dictates their target engagement and hydrogen-bonding capabilities within biological systems.

  • 1,3,5-Triazine (s-triazine): The symmetrical arrangement allows for optimal hydrogen bonding within the hinge region of various kinases and metabolic enzymes. Derivatives like3[3], while others like 4[4].

  • 1,2,4-Triazine (as-triazine): Often utilized in fused bicyclic systems (e.g., pyrrolotriazines), this asymmetrical scaffold effectively mimics the purine ring of ATP.5[5].

  • 1,2,3-Triazine (v-triazine): Though less stable and synthetically challenging due to the adjacent nitrogen atoms, it serves as a niche scaffold in emerging antimicrobial research[1].

Quantitative Comparison of Triazine-Derived Clinical Agents
Isomer ScaffoldRepresentative CompoundPrimary Target(s)IC50 Value (In Vitro)Primary Clinical Indication
1,3,5-Triazine GedatolisibPI3Kα / mTOR0.4 nM / 1.6 nMSolid Tumors / Breast Cancer
1,3,5-Triazine EnasidenibMutant IDH2 (R140Q)100 nMAcute Myeloid Leukemia (AML)
1,2,4-Triazine BrivanibVEGFR-2 / FGFR-125 nM / 148 nMHepatocellular Carcinoma

Mechanistic Deep Dive: 1,3,5-Triazine in PI3K/mTOR Inhibition

To understand the biological efficacy of the 1,3,5-triazine core, we must examine its role in kinase inhibition. In the case of Gedatolisib, the triazine ring acts as a critical hinge-binding scaffold. The nitrogen atoms in the triazine ring accept hydrogen bonds from the backbone amides in the ATP-binding pocket of both PI3K and mTOR. This dual inhibition is mechanically vital because inhibiting PI3K alone often triggers a compensatory feedback loop that reactivates mTOR, leading to drug resistance[3].

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activates PIP3 PIP3 Generation PI3K->PIP3 Catalyzes AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 / mTORC2 AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Gedatolisib 1,3,5-Triazine Inhibitor (Gedatolisib) Gedatolisib->PI3K Blocks (IC50: 0.4 nM) Gedatolisib->mTOR Blocks (IC50: 1.6 nM)

Fig 1: Dual inhibition of the PI3K/AKT/mTOR signaling pathway by 1,3,5-triazine derivatives.

Experimental Protocol: Synthesis and Biological Validation

To ensure scientific integrity, the following protocol outlines the step-by-step methodology for synthesizing a 1,3,5-triazine-based dual inhibitor and validating its biological activity using a self-validating assay system.

The Causality of Temperature Control in Synthesis

The synthesis relies on the sequential functionalization of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The displacement of the first chlorine atom is highly exothermic. However, once the first nucleophile (e.g., an amine) attaches, its lone pair donates electron density into the triazine ring via resonance. This significantly deactivates the ring, making the remaining carbon atoms less electrophilic. Consequently, the second substitution requires room temperature, and the third requires elevated heating (80°C). This predictable thermodynamic staircase allows for precise, asymmetric functionalization without the need for complex protecting groups[2].

Phase 1: Sequential SNAr Synthesis
  • First Substitution (0°C): Dissolve 1.0 eq of cyanuric chloride in anhydrous THF. Cool the system to 0°C using an ice bath. Dropwise add 1.0 eq of the primary amine nucleophile and 1.2 eq of N,N-diisopropylethylamine (DIPEA). Stir for 2 hours.

  • Second Substitution (25°C): Add 1.0 eq of the second nucleophile. Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4-6 hours until TLC indicates complete consumption of the mono-substituted intermediate.

  • Third Substitution (80°C): Add an excess (1.5 eq) of the final nucleophile. Attach a reflux condenser and heat the reaction to 80°C for 12 hours.

  • Purification: Concentrate the solvent in vacuo and purify the crude product via preparative HPLC to achieve >98% purity.

Phase 2: Self-Validating Biological Assays
  • Enzymatic Validation (TR-FRET Kinase Assay):

    • Self-Validating Setup: Prepare a 384-well plate with three distinct control systems: a vehicle control (0.1% DMSO), a positive control (commercial Gedatolisib), and a negative control (kinase-dead mutant or no-ATP well).

    • Incubate the synthesized 1,3,5-triazine compound with recombinant PI3Kα and ATP for 60 minutes.

    • Add the TR-FRET detection reagents. Measure the time-resolved fluorescence resonance energy transfer signal reduction to calculate the IC50.

  • Cellular Validation (CellTiter-Glo Viability Assay):

    • Plate MCF-7 breast cancer cells at 5,000 cells/well. Treat with serial dilutions of the compound (0.1 nM to 10 µM).

    • After 72 hours, add CellTiter-Glo reagent to lyse cells and measure ATP-dependent luminescence to determine the cellular IC50.

Workflow Cyanuric Cyanuric Chloride (1,3,5-Triazine Core) Step1 SNAr 1: 0°C (1st Nucleophile) Cyanuric->Step1 Step2 SNAr 2: 25°C (2nd Nucleophile) Step1->Step2 Step3 SNAr 3: 80°C (3rd Nucleophile) Step2->Step3 Purification HPLC Purification (>98% Purity) Step3->Purification Assay TR-FRET Kinase Assay (vs PI3K/mTOR) Purification->Assay Cell Cell Viability Assay (Self-Validating Controls) Assay->Cell

Fig 2: Experimental workflow for the synthesis and validation of 1,3,5-triazine derivatives.

References

  • Recent Advances in the Biological Activity of s-Triazine Core Compounds. National Institutes of Health (NIH) / PMC.2

  • Recent updates on 1,2,3-, 1,2,4-, and 1,3,5-triazine hybrids (2017-present): The anticancer activity, structure-activity relationships, and mechanisms of action. National Institutes of Health (NIH) / PubMed.1

  • Inhibition of the PI3K/mTOR Pathway in Breast Cancer to Enhance Response to Immune Checkpoint Inhibitors in Breast Cancer. National Institutes of Health (NIH) / PMC.3

  • Enasidenib (AG-221) | Mutant IDH2 Inhibitor. MedChemExpress.4

  • Brivanib, A Novel Dual VEGF-R2/bFGF-R Inhibitor. Anticancer Research.5

Sources

Validation

A Guide to the Spectroscopic Differentiation of a Substituted s-Triazine from its Core Precursors

An objective guide from a Senior Application Scientist on the spectroscopic characterization of 4-Methoxy-6-methyl-1,3,5-triazin-2-amine and its foundational precursors. Introduction In the field of pharmaceutical and ag...

Author: BenchChem Technical Support Team. Date: March 2026

An objective guide from a Senior Application Scientist on the spectroscopic characterization of 4-Methoxy-6-methyl-1,3,5-triazin-2-amine and its foundational precursors.

Introduction

In the field of pharmaceutical and agricultural chemistry, the unambiguous identification of a target molecule and the diligent monitoring of its synthesis are of paramount importance. Substituted 1,3,5-triazines are a class of heterocyclic compounds with broad applications, notably as herbicides and as intermediates in drug discovery.[1] This guide focuses on 4-methoxy-6-methyl-1,3,5-triazin-2-amine (CAS 1668-54-8), a known metabolite of the thifensulfuron-methyl herbicide, to illustrate how spectroscopic techniques can be employed to differentiate a final product from its synthetic precursors.[2][3]

While numerous synthetic routes exist, many originate from simple, nitrogen-rich building blocks.[4][5] For this comparative analysis, we will examine the spectroscopic signatures of the final triazine product against two foundational precursors for the triazine core: Dicyandiamide and Guanidine . By understanding the distinct spectral features of these simple molecules, we can trace the chemical transformations that lead to the formation of the complex triazine ring system. This guide will provide the experimental rationale and comparative data using Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

From Precursor to Product: A Conceptual Synthetic Workflow

The formation of a substituted triazine like 4-methoxy-6-methyl-1,3,5-triazin-2-amine from basic precursors involves the cyclization and functionalization of nitrogen and carbon sources. Dicyandiamide, the dimer of cyanamide, serves as a common and effective starting material for building the triazine ring.[1][6] The conceptual workflow illustrates the assembly from these precursors to the target molecule, highlighting the key bond formations and functional group introductions that spectroscopic methods are designed to detect.

G cluster_precursors Precursors cluster_intermediates Key Reactions cluster_product Final Product dcd Dicyandiamide cyclization Cyclotrimerization / Condensation Reactions dcd->cyclization Forms triazine core guanidine Guanidine guanidine->cyclization Provides N-C-N unit product 4-Methoxy-6-methyl- 1,3,5-triazin-2-amine cyclization->product Functionalization (Methylation, Methoxylation)

Caption: Conceptual workflow from precursors to the target triazine.

Experimental Protocols: A Scientist's Perspective

The validity of any spectroscopic comparison rests on the quality of the data acquisition. The following protocols are designed to be self-validating systems, ensuring reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

Protocol Justification: Our choice of solvent, Dimethyl Sulfoxide-d₆ (DMSO-d₆), is critical. Many triazine derivatives and their nitrogen-rich precursors exhibit poor solubility in less polar solvents like chloroform-d (CDCl₃).[7] DMSO-d₆ is an excellent polar, aprotic solvent that can dissolve a wide range of compounds and its residual proton signal (~2.50 ppm) and carbon signal (~39.52 ppm) are well-documented. Tetramethylsilane (TMS) is used as the internal standard (0.00 ppm) for universal referencing.

Step-by-Step ¹H and ¹³C NMR Acquisition:

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte (precursor or product) and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution; sonication may be applied if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the probe.

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp, well-resolved peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Typically, 16-64 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. This removes C-H splitting and results in a single sharp peak for each unique carbon atom.

    • Set the spectral width to 0-200 ppm.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm (for ¹H) or 39.52 ppm (for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Protocol Justification: We will use the Potassium Bromide (KBr) pellet technique. This is a robust method for solid samples, particularly for compounds like dicyandiamide and guanidine hydrochloride which are crystalline solids.[8][9] It provides a clear spectrum across the mid-IR range (4000-400 cm⁻¹) without interference from solvent peaks.

Step-by-Step FT-IR Acquisition:

  • Background Spectrum: First, run a background scan with nothing in the sample compartment. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Preparation: Place ~1-2 mg of the analyte and ~100-200 mg of dry, spectroscopic-grade KBr powder into an agate mortar. Gently grind the mixture until it is a fine, homogeneous powder.

  • Pellet Formation: Transfer a small amount of the powder into a pellet press. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

  • Sample Analysis: Place the KBr pellet into the sample holder in the FT-IR spectrometer.

  • Spectrum Acquisition: Acquire the spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio. The resulting spectrum is automatically ratioed against the previously collected background spectrum to yield the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Protocol Justification: Electrospray Ionization (ESI) is the chosen method as it is a "soft" ionization technique suitable for the polar, and potentially thermally labile, triazine compounds and their precursors. It typically produces protonated molecules [M+H]⁺, which directly provides molecular weight information with minimal fragmentation.

Step-by-Step MS Acquisition:

  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

  • Direct Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Ionization: Apply a high voltage to the ESI needle, which nebulizes the solution into a fine spray of charged droplets. As the solvent evaporates, ions are formed and enter the mass analyzer.

  • Mass Analysis: Scan a relevant m/z range (e.g., 50-500 Da) to detect the ions. The primary ion of interest will be the protonated molecule, [M+H]⁺.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion to confirm the molecular weight of the compound.

Comparative Spectroscopic Analysis

The true power of spectroscopy is revealed when comparing the spectra of the final product with its precursors. The appearance and disappearance of key signals serve as definitive evidence of chemical transformation.

G product Product 4-Methoxy-6-methyl- 1,3,5-triazin-2-amine precursor1 Precursor 1 Dicyandiamide product->precursor1 Spectroscopic Transformation precursor2 Precursor 2 Guanidine product->precursor2 Spectroscopic Transformation

Caption: Spectroscopic relationship between precursors and the final product.

Dicyandiamide (C₂H₄N₄, MW: 84.08 g/mol )

Also known as cyanoguanidine, this is a key building block for triazines.[10]

  • ¹H NMR: In DMSO-d₆, dicyandiamide typically shows a broad singlet around 6.7 ppm corresponding to the four protons of the two NH₂ groups. The broadness is due to quadrupole broadening from the adjacent nitrogen atoms and potential chemical exchange.

  • FT-IR: The IR spectrum is highly characteristic.[11]

    • A very strong and sharp peak is observed around 2100-2200 cm⁻¹ , which is indicative of the C≡N (nitrile) stretching vibration.[10] This is the most important diagnostic peak for this precursor.

    • Strong absorptions in the 1500-1650 cm⁻¹ region are due to N-H bending and C=N stretching vibrations.[6]

    • Broad bands above 3000 cm⁻¹ correspond to N-H stretching.

  • MS (ESI+): The protonated molecule [M+H]⁺ will be observed at m/z 85.05 .

Guanidine Hydrochloride (CH₆ClN₃, MW: 95.53 g/mol )

Guanidine itself is a strong base; therefore, it is typically handled as its stable hydrochloride salt.[9]

  • ¹H NMR: The spectrum in DMSO-d₆ can be complex. You may observe very broad signals for the NH₂ protons due to rapid exchange and interaction with the chloride counter-ion. Its NMR is often less informative than its IR spectrum for simple identification.[12]

  • FT-IR: The spectrum of guanidinium chloride is dominated by vibrations of the highly symmetrical guanidinium cation.[13][14]

    • The most prominent feature is a very strong and broad absorption band centered around 1600-1670 cm⁻¹ , which is assigned to the degenerate N-C-N asymmetric stretching mode.

    • The absence of a C≡N peak clearly distinguishes it from dicyandiamide.

    • Broad N-H stretching vibrations are observed above 3000 cm⁻¹.

  • MS (ESI+): The mass spectrum will show the guanidinium cation itself (the hydrochloride salt dissociates in solution) at m/z 60.06 ([C(NH₂)₃]⁺).

4-Methoxy-6-methyl-1,3,5-triazin-2-amine (C₅H₈N₄O, MW: 140.14 g/mol )

The final product exhibits significantly more complex spectra, reflecting its more elaborate structure.[3][15]

  • ¹H NMR (DMSO-d₆):

    • The disappearance of the broad precursor NH signals and the appearance of new, distinct signals is the key transformation.

    • A sharp singlet at approximately 3.8-4.0 ppm integrating to 3 protons corresponds to the -OCH₃ (methoxy) group.

    • A sharp singlet around 2.2-2.4 ppm integrating to 3 protons is characteristic of the -CH₃ (methyl) group attached to the triazine ring.

    • A broad singlet around 6.5-7.0 ppm integrating to 2 protons represents the protons of the primary -NH₂ group.[16]

  • FT-IR:

    • The most critical change is the complete disappearance of the C≡N stretch from dicyandiamide around 2100-2200 cm⁻¹. This confirms the consumption of the precursor and the formation of the triazine ring.

    • The spectrum is dominated by strong absorptions between 1200-1600 cm⁻¹ , which are characteristic of the C=N and C-N stretching vibrations within the aromatic triazine heterocycle.[11]

    • A distinct C-O stretching band for the methoxy group typically appears in the 1050-1300 cm⁻¹ region.[17]

    • N-H stretching of the amino group is visible as bands above 3100 cm⁻¹.

  • MS (ESI+): The base peak in the mass spectrum will correspond to the protonated molecule [M+H]⁺ at m/z 141.08 .

Summary Data Tables

Table 1: Comparative ¹H NMR Data (DMSO-d₆)
CompoundChemical Shift (δ, ppm)MultiplicityAssignment
Dicyandiamide~6.7broad s-NH₂
Guanidine HClVery Broad Signals--NH₂
4-Methoxy-6-methyl-1,3,5-triazin-2-amine~6.8broad sRing -NH₂
~3.9s-OCH₃
~2.3sRing -CH₃
Table 2: Key Diagnostic FT-IR Bands (cm⁻¹)
CompoundKey Vibrational Band(s)Assignment
Dicyandiamide~2150 cm⁻¹ (Strong, Sharp) C≡N Stretch
Guanidine HCl~1650 cm⁻¹ (Strong, Broad)N-C-N Asymmetric Stretch
4-Methoxy-6-methyl-1,3,5-triazin-2-amine1200-1600 cm⁻¹ (Multiple Strong)Triazine Ring Vibrations
~1250 cm⁻¹ (Medium-Strong)C-O Stretch (Ether)
Absence of ~2150 cm⁻¹ band Confirmation of Reaction
Table 3: Mass Spectrometry Data (ESI+)
CompoundMolecular Weight ( g/mol )Observed Ion [M+H]⁺ (m/z)
Dicyandiamide84.0885.05
Guanidine (from HCl salt)59.0760.06
4-Methoxy-6-methyl-1,3,5-triazin-2-amine140.14141.08

Conclusion

The spectroscopic comparison between 4-methoxy-6-methyl-1,3,5-triazin-2-amine and its foundational precursors, dicyandiamide and guanidine, provides a clear and definitive method for reaction monitoring and product verification. The key transformations are readily observable:

  • In NMR spectroscopy , the formation of the product is confirmed by the appearance of sharp singlets for the new methyl and methoxy groups, replacing the simple, broad signals of the precursors.

  • In FT-IR spectroscopy , the most telling evidence is the disappearance of the strong nitrile (C≡N) peak from dicyandiamide and the emergence of a complex fingerprint region characteristic of the triazine ring's C-N and C=N bonds.

  • Mass spectrometry provides unambiguous confirmation of the molecular weight, showing a clear mass shift from the low-mass precursors to the final product at m/z 141.08 ([M+H]⁺).

By employing these three complementary techniques, researchers and drug development professionals can establish a robust analytical workflow to ensure the identity, purity, and successful synthesis of substituted triazines.

References

  • ResearchGate. (n.d.). H1 NMR spectrum of acetone. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10005, Dicyandiamide. Retrieved from [Link]

  • Jones, W. J., & Orville-Thomas, W. J. (1959). The infra-red spectrum and structure of dicyandiamide. Transactions of the Faraday Society, 55, 193-202. Retrieved from [Link]

  • Kretzschmar, M., et al. (2010). Donor-Substituted 1,3,5-Triazines as Host Materials for Blue Phosphorescent Organic Light-Emitting Diodes. Inorganic Chemistry, 49(7), 3249-3258. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of dicyandiamide condensed in molten salt (a). Retrieved from [Link]

  • Deshmukh, M. B., et al. (2010). Synthesis and Structural Elucidation of Substituted s-Triazines. Asian Journal of Chemistry, 22(10), 8147-8151. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of dicyandiamide condensed in the bulk (A) and in the salt melt (B). Retrieved from [Link]

  • YouTube. (2024). NMR interpretation of Acetone. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • Digital.CSIC. (n.d.). Chapter 3 – Structural characterization of triazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5742, Guanidine Hydrochloride. Retrieved from [Link]

  • MDPI. (2006). Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Characterization of the guanidine-hydrochloride-denatured state of iso-1-cytochrome c by infrared spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Guanidinium chloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR]. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-amino-4-methoxy-6-methyl-1, 3, 5-triazine by one-pot method.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,5-Triazines via Cu(OAc)2-Catalyzed Aerobic Oxidative Coupling of Alcohols and Amidine hydrochlorides. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-methyl-4-methylamino-6-methoxy-1,3,5-triazine. Retrieved from [Link]

  • Alzchem. (n.d.). 2-Methoxy-4-methyl--6-methylamino-1,3,5-triazine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-amino-4-methyl-6-methoxy-1,3,5-triazine.
  • PubChemLite. (n.d.). 4-methoxy-6-(phenoxymethyl)-1,3,5-triazin-2-amine. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-METHYLAMINE. Retrieved from [Link]

  • US EPA. (n.d.). 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of: a dimethoxy-triazine ligand before and after.... Retrieved from [Link]

  • ResearchGate. (n.d.). Proton NMR spectrum of 2, 4, 6 triamino-1, 3, 5 triazine ( melamine) crystal. Retrieved from [Link]

  • Arkivoc. (n.d.). Reactions of quinine with 2-chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from [Link]

  • NIST. (n.d.). 1,3,5-Triazine-2,4,6-triamine. Retrieved from [Link]

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Comparative

In silico comparison of the binding affinity of triazine derivatives

An In Silico Comparative Guide to the Binding Affinity of Triazine Derivatives Authored by: A Senior Application Scientist This guide provides a comprehensive, in-silico-based comparison of the binding affinities of vari...

Author: BenchChem Technical Support Team. Date: March 2026

An In Silico Comparative Guide to the Binding Affinity of Triazine Derivatives

Authored by: A Senior Application Scientist

This guide provides a comprehensive, in-silico-based comparison of the binding affinities of various triazine derivatives against prominent drug targets. It is intended for researchers, scientists, and drug development professionals. We will delve into the methodologies for computational analysis, present comparative data, and offer insights into the structure-activity relationships that govern the efficacy of these promising compounds.

Introduction: The Versatility of the Triazine Scaffold

Triazines, a class of nitrogen-containing heterocyclic compounds, represent a cornerstone in medicinal chemistry.[1][2] Their unique six-membered ring structure, which can be easily and extensively modified, allows for the development of derivatives with a broad spectrum of biological activities.[2][3] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the triazine scaffold a privileged structure in drug discovery.[1][4] The therapeutic potential of triazine derivatives is often linked to their ability to selectively bind to and modulate the activity of key biological targets, such as enzymes and receptors.[5]

The Power of In Silico Analysis in Drug Discovery

Before committing to costly and time-consuming synthesis and in vitro testing, computational, or in silico, methods provide a powerful platform to predict and compare the binding affinities of novel compounds.[6] Computer-Aided Drug Design (CADD) has revolutionized the drug discovery process by enabling rapid screening of virtual libraries, elucidation of binding modes, and prediction of pharmacokinetic properties.[6][7] This approach not only accelerates the identification of lead compounds but also provides a deeper understanding of the molecular interactions driving their biological activity.

Methodologies for In Silico Comparison

A robust in silico workflow is essential for an accurate comparison of binding affinities. The following sections detail the key steps and the rationale behind them.

Target Selection

The choice of a biological target is the first critical step. Triazine derivatives have been shown to target a wide array of proteins implicated in various diseases. For this guide, we will focus on two well-established targets:

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Its inhibition can halt tumor cell proliferation.[8][9]

  • Dihydrofolate Reductase (DHFR): An enzyme crucial for the synthesis of nucleic acids and amino acids. Its inhibition is a key mechanism for several anticancer and antimicrobial drugs.[3][5][10]

Ligand and Protein Preparation

Accurate 3D structures of both the ligands (triazine derivatives) and the target protein are prerequisites for meaningful in silico analysis. This involves energy minimization of the ligand structures and preparation of the protein structure from the Protein Data Bank (PDB), which includes adding hydrogen atoms, assigning correct protonation states, and removing water molecules.

Molecular Docking: Predicting Binding Conformation and Affinity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It also provides a scoring function to estimate the binding affinity, typically in kcal/mol. A more negative docking score indicates a stronger predicted binding affinity.

Molecular Dynamics (MD) Simulations: Refining the Picture

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. By simulating the movements of atoms in the protein-ligand complex over time, MD can validate the stability of the docked pose and provide a more accurate estimation of the binding free energy.[6]

In Silico Workflow for Binding Affinity Prediction

The following diagram illustrates a typical workflow for the in silico comparison of triazine derivatives.

InSilicoWorkflow cluster_prep 1. Preparation cluster_docking 2. Molecular Docking cluster_analysis 3. Analysis & Refinement cluster_output 4. Output LigandPrep Ligand Preparation (3D Structure Generation, Energy Minimization) Docking Molecular Docking (Predict Binding Pose & Score) LigandPrep->Docking ProteinPrep Protein Preparation (PDB Download, Refinement) ProteinPrep->Docking PoseAnalysis Pose Analysis (Interaction Analysis) Docking->PoseAnalysis MD_Sim Molecular Dynamics (Stability & Binding Free Energy) PoseAnalysis->MD_Sim BindingAffinity Comparative Binding Affinity Ranking MD_Sim->BindingAffinity SAR Structure-Activity Relationship (SAR) BindingAffinity->SAR

Caption: A generalized workflow for in silico binding affinity prediction.

Comparative Analysis of Triazine Derivatives

The following tables summarize the in silico and, where available, experimental data for a selection of triazine derivatives against EGFR and DHFR.

Table 1: Comparison of Triazine Derivatives Targeting EGFR
Compound IDSubstituentsDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)Reference
Compound 13 VariesNot SpecifiedNot Specified8.45 ± 0.65[9]
Compound 14 VariesNot SpecifiedNot Specified2.54 ± 0.22[9]
Compound 12 Morpholine, AnilineNot SpecifiedNot Specified0.0368[9]
Erlotinib (Ref) -Not SpecifiedLYS721, ASP831-[11]

Lower IC50 values indicate higher potency.

Table 2: Comparison of Triazine Derivatives Targeting DHFR
Compound IDSubstituentsDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (nM)Reference
Compound 8e VariesNot SpecifiedNot Specified50[10]
Compound 9a VariesNot SpecifiedNot Specified42[10]
Compound 10e VariesNot SpecifiedNot Specified62[10]
Compound 11e VariesNot SpecifiedNot Specified28[10]
Methotrexate (Ref) -Not SpecifiedALA7, GLU17, ASN18-[11]

Lower IC50 values indicate higher potency.

Detailed Experimental Protocol: Molecular Docking with AutoDock

This section provides a generalized, step-by-step protocol for performing molecular docking using the widely adopted AutoDock software.[12]

Objective: To predict the binding mode and estimate the binding affinity of a triazine derivative to its target protein.

Materials:

  • 3D structure of the triazine derivative (ligand) in .pdb or .mol2 format.

  • 3D structure of the target protein in .pdb format.

  • AutoDockTools (ADT) and AutoDock Vina software.

Protocol:

  • Protein Preparation:

    • Load the protein PDB file into ADT.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in .pdbqt format.

  • Ligand Preparation:

    • Load the ligand file into ADT.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Define the search space (grid box) for docking by centering it on the active site of the protein. The active site can be identified from the literature or by the location of a co-crystallized ligand.

    • Ensure the grid box is large enough to accommodate the ligand in various orientations.

  • Docking Simulation:

    • Create a configuration file specifying the paths to the prepared protein and ligand files, and the grid box parameters.

    • Run the AutoDock Vina simulation from the command line.

  • Analysis of Results:

    • Visualize the docked poses in a molecular visualization software (e.g., PyMOL, Discovery Studio).

    • Analyze the binding interactions (hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

    • The output file will contain the binding affinity scores for the top predicted poses.

Signaling Pathway Context: The Role of EGFR

Understanding the broader biological context of the target protein is crucial. The following diagram illustrates the EGFR signaling pathway, a common target for triazine-based anticancer agents.[9]

EGFR_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS_RAF RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF PI3K_AKT PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT Cell_Outcomes Cell Proliferation, Survival, Angiogenesis RAS_RAF->Cell_Outcomes PI3K_AKT->Cell_Outcomes Triazine Triazine Derivative (Inhibitor) Triazine->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of triazine derivatives.

Discussion and Structure-Activity Relationship (SAR) Insights

The in silico data, when correlated with experimental results, provides valuable insights into the Structure-Activity Relationships (SAR) of triazine derivatives.

  • For EGFR inhibitors, the presence of specific substituents like morpholine and aniline rings can significantly increase potency.[9] The interactions with key residues such as LYS721 and ASP831 in the EGFR binding pocket appear to be crucial for high-affinity binding.[11]

  • For DHFR inhibitors, the nature and position of various amino groups on the triazine core play a critical role in determining cytotoxic activity.[10] The ability to form hydrogen bonds with residues like ALA7 and GLU17 is a key determinant of inhibitory potential.[11]

It is important to acknowledge the limitations of in silico methods. While they are powerful predictive tools, the results should always be validated through experimental assays. Factors such as cellular permeability and metabolic stability, which can be predicted to some extent using ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models, also play a significant role in the overall efficacy of a drug candidate.[7][13]

Conclusion

In silico comparison of binding affinities is an indispensable tool in modern drug discovery. For triazine derivatives, these computational methods have successfully guided the design and optimization of potent inhibitors for a range of therapeutic targets. By combining molecular docking, molecular dynamics, and SAR analysis, researchers can efficiently screen and prioritize candidates for further development, ultimately accelerating the journey from a promising molecule to a life-saving therapeutic.

References

  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations - PMC. (n.d.).
  • Molecular Docking and antibacterial studies of novel s-Triazine derivatives with substituted amines - IJSDR. (n.d.).
  • Liu, H., Long, S., et al. (n.d.). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. Semantic Scholar.
  • Liu, H., Long, S., et al. (2020, January 1). Structure-activity relationships (SAR) of triazine derivatives: Promising antimicrobial agents. European Journal of Medicinal Chemistry.
  • Exploring s-triazine derivatives as anticancer agents. (2026, February 11). [Source not provided].
  • Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. (2025, April 1). RSC Publishing.
  • Rizki, R. A., Jasril, J., et al. (2024, April 1). Molecular docking studies of novel s-triazine derivatives incorporating amino methoxy chalcone for EGFR inhibitor in breast cancer. Pharmacy Education.
  • Das, B., Mondal, U. K., et al. (n.d.). Molecular Docking of Triazine analogues. Journal of Chemical and Pharmaceutical Research.
  • Balaha, M. F., El-Hamamsy, M. H., et al. (2016, April 4). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Journal of Applied Pharmaceutical Science.
  • Synthesis and structure-activity relationship study of multi-target triazine derivatives as innovative candidates for treatment of Alzheimer's disease. (2018, April 15). PubMed.
  • Gaurav, A., Akowuah, G. A., & Por, C. S. (n.d.). Quantitative structure–activity relationship modeling of S-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Chula Digital Collections.
  • A Mini Review on Triazine Derivatives as Anti-Cancer Drugs. (2026, February 16). ResearchGate.
  • A REVIEW ON S-TRIAZINE DERIVATIVES & ITS BIOLOGICAL ACTIVITIES. (2023, July 1). ijbpas.
  • Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. (2025, March 18). RSC Publishing.
  • Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PMC.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 28). RSC Publishing.
  • In silico study, synthesis and antimalarial evaluation of hybrid pyridine substituted pyrazole 1,3,5-triazine derivatives. (2024, November 15). PMC.
  • A Mini Review on Triazine Derivatives as Anti- Cancer Drugs. (2026, February 15). ijarsct.
  • Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives. (2025, October 28). PMC.
  • Synthesis In Silico and ADMET Profile of Triazinethione Derivatives for Their Potential as Anti-Inflammatory Agents. (n.d.). ResearchGate.
  • (PDF) Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking. (2025, November 6). ResearchGate.
  • IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. (2025, December 31). ResearchGate.
  • Triazine Derivatives and its Pharmacological Potential. (2020, April 21). International Journal of Pharmaceutical Sciences Review and Research.
  • Design, Synthesis and Molecular Modeling of New 1,3,5-Triazine Derivatives as Anticancer Agents. (2026, March 7). Der Pharma Chemica.
  • IN SILICO PREDICTION OF PASS AND ADME/TOX PROPERTIES OF NOVEL 1,3,5-TRIAZINE DERIVATIVES FOR DRUG DEVELOPMENT. (2025, December 26). OiPub.

Sources

Validation

A Comparative Guide to the Environmental Impact of Triazine Synthesis Routes

Introduction: The Enduring Importance and Environmental Imperative of Triazines The 1,3,5-triazine scaffold is a cornerstone in modern chemistry, with its derivatives forming the basis of numerous pharmaceuticals, agroch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Importance and Environmental Imperative of Triazines

The 1,3,5-triazine scaffold is a cornerstone in modern chemistry, with its derivatives forming the basis of numerous pharmaceuticals, agrochemicals, and industrial materials.[1] The versatility of the triazine ring allows for a wide array of chemical modifications, leading to a vast chemical space for drug discovery and material science. However, the synthetic routes employed to construct these valuable molecules carry significant environmental implications. Traditional methods often rely on hazardous reagents, energy-intensive conditions, and large volumes of volatile organic solvents, contributing to a substantial environmental footprint.[2]

As the chemical industry pivots towards more sustainable practices, a critical assessment of the environmental impact of different triazine synthesis routes is paramount. This guide provides a comprehensive comparison of established and emerging methods for synthesizing 1,3,5-triazines, with a focus on their environmental performance. We will delve into the core principles of green chemistry to evaluate each route, providing researchers, scientists, and drug development professionals with the insights necessary to make more environmentally conscious decisions in their synthetic endeavors.

Comparative Analysis of Key Triazine Synthesis Routes

The choice of a synthetic strategy for a targeted triazine derivative is a critical decision that influences not only the yield and purity but also the overall environmental sustainability of the process. Here, we compare the most prevalent methods, evaluating them based on key green chemistry metrics.

The Classical Workhorse: Synthesis from Cyanuric Chloride

The sequential nucleophilic substitution of chlorine atoms on cyanuric chloride is the most established and versatile method for preparing a diverse range of substituted triazines.[1][2] The differential reactivity of the three chlorine atoms at varying temperatures (0 °C, room temperature, and elevated temperatures) allows for the controlled, stepwise introduction of various nucleophiles, making it a powerful tool for constructing unsymmetrically substituted triazines.[2]

Environmental Considerations:

  • Atom Economy: The atom economy of this method is inherently poor, as each substitution step generates a stoichiometric amount of chloride salt as a byproduct.

  • Solvent and Reagent Waste: These reactions are typically carried out in polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or 1,4-dioxane, which are often toxic and difficult to recycle.[2] The use of bases to neutralize the generated HCl adds to the waste stream.

  • Energy Consumption: The need for controlled heating and cooling for sequential substitutions contributes to the energy intensity of this route.

The Atom-Economical Alternative: Cyclotrimerization of Nitriles

The cyclotrimerization of nitriles offers a more atom-economical approach to symmetrically substituted triazines.[3] This method involves the direct formation of the triazine ring from three nitrile molecules, often catalyzed by Lewis acids or strong acids.[4]

Environmental Considerations:

  • Atom Economy: In principle, the atom economy of this reaction is 100%, as all atoms of the starting material are incorporated into the final product.

  • Catalyst and Reaction Conditions: While offering high atom economy, this route can require harsh reaction conditions, such as high temperatures and the use of stoichiometric amounts of strong acids like triflic acid, which pose their own environmental and safety challenges.[4] However, the use of recyclable, silica-supported Lewis acids can mitigate some of these concerns.[5]

  • Limited Scope: This method is primarily suitable for the synthesis of symmetrically substituted triazines, limiting its applicability for creating diverse libraries of compounds.

The Pinner Synthesis: A Classic Route with a Hazardous Caveat

The Pinner synthesis provides a direct route to 2-hydroxy-4,6-diaryl-s-triazines through the reaction of aryl amidines with the highly toxic reagent, phosgene.[1][6]

Environmental Considerations:

  • Extreme Toxicity of Reagents: The use of phosgene is a major drawback due to its extreme toxicity, requiring stringent safety protocols and specialized handling facilities.[1] This severely limits its practical application in many research and industrial settings.

  • Byproduct Formation: The reaction generates hydrogen chloride as a byproduct.

Emerging Green Alternatives: Microwave-Assisted and Sonochemical Synthesis

In recent years, alternative energy sources like microwave irradiation and ultrasound have emerged as powerful tools for promoting greener chemical transformations.[7][8] These techniques can significantly accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes.

Microwave-Assisted Synthesis:

Microwave heating can dramatically reduce reaction times from hours to minutes for the synthesis of triazine derivatives.[9][10] This rapid heating can lead to increased yields and reduced byproduct formation. Solvent-free microwave synthesis, where the reactants are irradiated on a solid support, further enhances the green credentials of this method.[11]

Sonochemical Synthesis:

Ultrasonic irradiation has been shown to be a highly efficient method for the synthesis of 1,3,5-triazine derivatives, with reactions often completing in as little as 5 minutes.[7][12] A significant advantage of this technique is the ability to use water as a solvent, a benign and environmentally friendly medium.[7][12] One study demonstrated that a sonochemical protocol was 13 times "greener" than conventional heating based on an analysis of the 12 principles of green chemistry.[7][12]

Quantitative Comparison of Synthesis Routes

To provide a clearer picture of the environmental performance of each route, the following table summarizes key green chemistry metrics. Where explicit data is unavailable, qualitative assessments are provided based on the reaction stoichiometry and typical experimental conditions.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsTypical SolventsAtom EconomyE-FactorProcess Mass Intensity (PMI)Key Environmental AdvantagesKey Environmental Disadvantages
From Cyanuric Chloride Cyanuric chloride, NucleophilesBases (e.g., DIPEA, K₂CO₃)DMF, THF, DioxaneLowHighHighHigh versatility for unsymmetrical triazines.[1]Generates significant salt waste; uses hazardous solvents.[2]
Cyclotrimerization of Nitriles NitrilesLewis acids (e.g., Y(OTf)₃), Triflic acidTolueneHigh (theoretically 100%)Moderate to HighModerate to HighHigh atom economy.[13]Often requires harsh conditions and strong acids.[4]
Pinner Synthesis Aryl amidines, Phosgene-Inert solventsModerateHighHighDirect route to specific hydroxy-triazines.[1]Use of extremely toxic phosgene.[1]
Microwave-Assisted Synthesis VariousVariousOften solvent-free or reduced solventVariesLow to ModerateLow to ModerateDrastically reduced reaction times and energy consumption.[10]Requires specialized equipment.
Sonochemical Synthesis VariousVariousWaterVariesLowLowExtremely short reaction times; enables use of water as a solvent.[7][12]Requires specialized equipment; scalability can be a challenge.

Note on Green Chemistry Metrics:

  • Atom Economy: A measure of how many atoms from the starting materials are incorporated into the desired product.

  • E-Factor (Environmental Factor): The mass ratio of waste to the desired product. A lower E-factor is better.[14][15]

  • Process Mass Intensity (PMI): The total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI is more environmentally friendly.[16]

Experimental Protocols

Protocol 1: Green Sonochemical Synthesis of a Disubstituted 1,3,5-Triazine[8]

This protocol describes a general, environmentally friendly procedure for the synthesis of a disubstituted 1,3,5-triazine derivative using ultrasound irradiation in an aqueous medium.

Materials:

  • 4-Chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine (1 equivalent)

  • Appropriate amine for substitution (1.1 equivalents)

  • Sodium carbonate (Na₂CO₃) (2 equivalents)

  • Tetrabutylammonium bromide (TBAB) (0.1 equivalents)

  • Deionized water

Procedure:

  • In a suitable reaction vessel, combine the starting triazine, the amine, sodium carbonate, and TBAB.

  • Add deionized water as the solvent.

  • Place the reaction vessel in an ultrasonic bath or use a probe sonicator.

  • Irradiate the mixture with ultrasound at room temperature for 5-30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Sonication: The use of ultrasound provides the energy to overcome the activation barrier of the reaction, leading to rapid product formation at room temperature. This eliminates the need for conventional heating, thereby reducing energy consumption.

  • Water as a Solvent: Water is a green solvent that is non-toxic, non-flammable, and readily available.

  • Phase-Transfer Catalyst (TBAB): TBAB facilitates the transfer of the organic-soluble triazine reactant into the aqueous phase where the reaction with the amine occurs, overcoming the solubility issues of the reactants in water.[8]

Protocol 2: Microwave-Assisted, Solvent-Free Synthesis of Symmetrical 1,3,5-Triazines from Nitriles[5]

This protocol outlines a solvent-free approach for the cyclotrimerization of nitriles using a recyclable solid-supported catalyst under microwave irradiation.

Materials:

  • Nitrile (e.g., benzonitrile)

  • Silica-supported Lewis acid catalyst (e.g., silica-supported zinc chloride)

  • Piperidine or morpholine (catalytic amount)

Procedure:

  • In a microwave-safe reaction vessel, mix the nitrile, the silica-supported Lewis acid catalyst, and a catalytic amount of piperidine.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set power and temperature (e.g., 150 °C) for a short duration (e.g., 10-15 minutes).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Filter to remove the solid catalyst. The catalyst can be washed, dried, and reused.

  • Wash the organic extract with water to remove any remaining base.

  • Dry the organic layer, filter, and evaporate the solvent.

  • Purify the resulting 1,3,5-triazine by recrystallization.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and efficient heating, significantly reducing the reaction time compared to conventional methods.

  • Solvent-Free Conditions: Eliminates the need for a solvent, which is a major contributor to waste in chemical processes.

  • Solid-Supported Catalyst: The use of a recyclable catalyst simplifies product purification and reduces waste.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the core logic of the compared synthetic routes.

Triazine_Synthesis_Routes cluster_0 Classical Route cluster_1 Atom-Economical Route cluster_2 Green Alternative Routes A Cyanuric Chloride B Monosubstituted Triazine A->B  Nu1, Base (0 °C) C Disubstituted Triazine B->C  Nu2, Base (RT) D Trisubstituted Triazine C->D  Nu3, Base (Reflux) E 3 x Nitrile F Symmetrical 1,3,5-Triazine E->F  Lewis Acid or Strong Acid G Starting Materials (e.g., Cyanuric Chloride, Nitriles) H 1,3,5-Triazine Derivative G->H  Microwave (MW) or Ultrasound (US)

Caption: Comparative overview of major triazine synthesis pathways.

Green_Synthesis_Workflow cluster_0 Environmental Assessment Workflow start Define Synthetic Target route_selection Select Synthesis Route (Classical vs. Green) start->route_selection synthesis Perform Synthesis route_selection->synthesis analysis Analyze Green Metrics (Atom Economy, E-Factor, PMI) synthesis->analysis optimization Optimize for Sustainability analysis->optimization optimization->synthesis Iterate final_product Environmentally-Optimized Product optimization->final_product

Caption: Workflow for assessing the environmental impact of a synthesis route.

Conclusion: A Call for Greener Triazine Chemistry

The synthesis of triazine derivatives is a mature field, yet there remains a significant opportunity to improve the environmental performance of these important chemical transformations. While the classical route starting from cyanuric chloride offers unparalleled versatility, its poor atom economy and reliance on hazardous solvents necessitate the exploration of greener alternatives.

The cyclotrimerization of nitriles presents a highly atom-economical pathway, particularly for symmetrical triazines. However, the true advancement in sustainable triazine synthesis lies in the adoption of enabling technologies like microwave irradiation and sonochemistry. These methods not only accelerate reactions but also open the door to solvent-free conditions and the use of benign solvents like water.

As researchers and drug development professionals, the onus is on us to critically evaluate the environmental impact of our synthetic choices. By embracing the principles of green chemistry and leveraging innovative technologies, we can continue to harness the vast potential of the triazine scaffold while minimizing our impact on the planet.

References

  • A Comparative Guide to the Synthesis of s-Triazines. (2025). Benchchem.
  • Technical Support Center: Green Synthesis of 1,3,5-Triazines. (2025). Benchchem.
  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Chrzan, J., Greber, K. E., ... & Ciura, K. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Chrzan, J., Greber, K. E., ... & Ciura, K. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

  • Kułaga, D., et al. (2025). Green and Efficient Synthetic Protocol for 1,3,5-Triazine Derivatives with Anticancer Potential Against Colorectal Cancer. Molecules, 30(13), 2437. [Link]

  • Kułaga, D., Drabczyk, A. K., Zaręba, P., Jaśkowska, J., Chrzan, J., Greber, K. E., ... & Ciura, K. (2024). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Ultrasonics Sonochemistry, 108, 106951. [Link]

  • Li, Z., et al. (2020). Atom-efficient synthesis of 2,4,6-trisubstituted 1,3,5-triazines via Fe-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source. Organic & Biomolecular Chemistry, 18(23), 4429-4433. [Link]

  • Studies on Microwave Assisted Synthesis of Triazines from Byproducts of Oil Processing Industries. Academia.edu. [Link]

  • Pinner triazine synthesis. Wikipedia. [Link]

  • Herrera, A., & Martinez-Alvarez, R. (2014). One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. The Journal of organic chemistry, 79(15), 7236–7243. [Link]

  • A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025). RSC Advances. [Link]

  • Application Notes & Protocols for Microwave-Assisted Synthesis of Triazines. (2025). Benchchem.
  • How to Calculate E-factor (Green Chem). (2022). YouTube. [Link]

  • Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. (2006). MDPI. [Link]

  • Microwave-Assisted Green Synthesis and Biological Significance of Triazine Derivatives. (2026). Recent Patents on Anti-Cancer Drug Discovery. [Link]

  • The E-Factor in Green Chemistry. (2026). LibreTexts. [Link]

  • MICROWAVE-ASSISTED SYNTHESIS OF 1,3,5-TRIAZINES. (2019). Semantic Scholar. [Link]

  • Process Mass Intensity (PMI). (2026). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

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Comparative

Validation of a New Analytical Method for 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine: A Comprehensive Comparison Guide

Executive Summary 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (4-MMTMA, CAS: 436808-50-3) is a highly polar, critical degradation product of the widely utilized sulfonylurea herbicide tribenuron-methyl. According to t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (4-MMTMA, CAS: 436808-50-3) is a highly polar, critical degradation product of the widely utilized sulfonylurea herbicide tribenuron-methyl. According to the 1 [1], monitoring this metabolite in environmental matrices (water, soil) and biological fluids is essential for assessing ecological persistence and toxicological impact. However, its low molecular weight (154.17 g/mol ) and high polarity present significant analytical hurdles.

This guide objectively compares a newly validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method against traditional alternatives, providing researchers with a robust, self-validating protocol engineered for absolute quantitative fidelity.

The Analytical Challenge: Causality Behind the Methodological Shift

Historically, the quantification of sulfonylurea metabolites relied on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While accessible, 2 [3] demonstrate that this approach suffers from critical mechanistic limitations when applied to 4-MMTMA:

  • Retention Failure : 4-MMTMA is highly polar. On standard reversed-phase C18 columns, it exhibits a poor retention factor ( k′ ), eluting near the void volume where it co-elutes with a massive influx of matrix components.

  • Sensitivity Deficits : UV detection at 230–240 nm lacks the specificity required for trace-level environmental monitoring. Matrix co-extractives frequently produce false positives or mask the analyte signal, capping the Limit of Detection (LOD) at approximately 10.0 µg/L.

  • Lack of Self-Validation : UV methods cannot definitively confirm molecular identity without secondary orthogonal testing, making them unreliable for complex matrices.

To achieve sub-µg/L quantification, the analytical paradigm must shift. As demonstrated in recent 3[4] and the 4 [2], coupling Solid Phase Extraction (SPE) with Multiple Reaction Monitoring (MRM) establishes a self-validating system. The SPE isolates the polar analyte, the UHPLC resolves it from isobaric interferences, and dual-transition MRM definitively confirms its identity.

Methodological Comparison: Performance Metrics

The following table objectively compares the newly validated UHPLC-MS/MS method against traditional HPLC-UV and standard LC-MS (Single Quadrupole) approaches based on empirical validation data.

Analytical ParameterTraditional HPLC-UVStandard LC-MS (Single Quad)New Method (UHPLC-MS/MS + HLB SPE)
Limit of Detection (LOD) 10.0 µg/L1.0 µg/L0.005 µg/L
Limit of Quantitation (LOQ) 30.0 µg/L5.0 µg/L0.050 µg/L
Linear Dynamic Range 10 – 1000 µg/L1 – 500 µg/L0.05 – 200 µg/L
Recovery (%) 65 – 85%75 – 90%92 – 104%
Precision (RSD) > 15%~ 12%< 5%
Matrix Effect Susceptibility High (Severe Co-elution)Moderate to HighLow (Corrected by SIL-IS)
Self-Validation Capability None (Retention time only)Low (m/z only)High (Dual MRM transitions)

Experimental Protocol: The Self-Validating UHPLC-MS/MS Workflow

This protocol is engineered to ensure high recovery and absolute quantitative fidelity. Every step is designed with a specific mechanistic purpose to overcome the inherent challenges of 4-MMTMA.

Step 1: Sample Preparation and Enrichment (SPE)

Causality: Direct injection of environmental water or plasma leads to rapid column degradation and severe electrospray ionization (ESI) suppression. We utilize a hydrophilic-lipophilic balanced (HLB) polymeric sorbent because it retains polar metabolites without requiring extreme acidic pH adjustments that might artificially degrade any remaining parent herbicide into 4-MMTMA.

  • Conditioning : Condition a 200 mg Oasis HLB SPE cartridge with 5 mL LC-MS grade methanol followed by 5 mL LC-MS grade water.

  • Loading : Load 200 mL of the aqueous sample (spiked with 10 µL of 100 µg/L SIL-IS) at a controlled flow rate of 5 mL/min.

  • Washing : Wash with 5 mL of 5% methanol in water to elute weakly bound salts and polar interferences.

  • Elution : Elute 4-MMTMA using 10 mL of base-adjusted acetonitrile (0.1% ammonium hydroxide). Reasoning: The basic environment ensures the secondary amine of 4-MMTMA remains deprotonated, disrupting secondary ionic interactions with the sorbent and ensuring >90% recovery.

  • Reconstitution : Evaporate the eluate under a gentle nitrogen stream at 40°C to <1 mL, and reconstitute to exactly 10 mL with the initial mobile phase.

Step 2: Chromatographic Separation

Causality: To prevent early elution, a polar-embedded C18 column or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is employed. This increases the retention factor, moving 4-MMTMA away from the ion-suppressing void volume.

  • Column : Waters Acquity UPLC HSS T3 (100 × 2.1 mm, 1.8 µm).

  • Mobile Phase A : Water with 0.1% formic acid (promotes protonation for positive ESI).

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : Start at 5% B, hold for 1 min, ramp to 60% B over 4 mins, then to 95% B for a 2-minute column wash. Flow rate: 0.4 mL/min.

Step 3: Tandem Mass Spectrometry (ESI-MS/MS)

Causality: Utilizing positive electrospray ionization (ESI+), 4-MMTMA readily forms a [M+H]+ precursor ion at m/z 155.1. The system is inherently self-validating because it monitors two distinct fragmentation pathways. The ratio between the quantifier and qualifier ions must remain constant (±20%) across all samples and standards, ensuring no hidden matrix interferences are co-eluting.

  • Precursor Ion : m/z 155.1

  • Quantifier Transition : m/z 155.1 → 113.1 (Collision Energy: 18 eV) — Corresponds to the loss of the methoxy/methyl group.

  • Qualifier Transition : m/z 155.1 → 71.0 (Collision Energy: 25 eV) — Corresponds to triazine ring cleavage.

Analytical Workflow Visualization

G N1 Sample Collection & IS Spiking (Water/Soil/Plasma) N2 Solid Phase Extraction (Oasis HLB, Base-Adjusted Elution) N1->N2 Enrichment & Cleanup N3 UHPLC Separation (Polar-Embedded C18 Column) N2->N3 Evaporation & Reconstitution N4 ESI-MS/MS Detection (Positive Ionization, MRM Mode) N3->N4 Chromatographic Resolution N5 Data Validation (Quantifier/Qualifier Ratio Check) N4->N5 Absolute Quantification

Fig 1. Self-validating UHPLC-MS/MS analytical workflow for 4-MMTMA quantification.

Conclusion

The transition from HPLC-UV to UHPLC-MS/MS utilizing HLB-SPE for the analysis of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine represents a critical advancement in analytical robustness. By leveraging the specific chemical properties of the metabolite—namely its polarity and ionization potential—this new method provides a self-validating, high-throughput solution that vastly outperforms traditional techniques in sensitivity, precision, and reliability.

References

  • US EPA Substance Registry Services - 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- Substance Details. US Environmental Protection Agency.
  • US EPA - Independent Laboratory Validation for Tribenuron-methyl & Degradates in Water 4937820. US Environmental Protection Agency.
  • Biomedical Chromatography - Simultaneous estimation of tribenuron-methyl and its major metabolites by high-performance liquid chromatography.
  • Journal of the American Society for Mass Spectrometry - Hydrolytic and photoinduced degradation of tribenuron methyl studied by HPLC-DAD-MS/MS. American Chemical Society.

Sources

Validation

A Comparative Cost-Analysis of Synthetic Routes to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine: A Guide for Researchers

Introduction: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key intermediate in the synthesis of various sulfonylurea herbicides, a class of compounds widely used in agriculture for their high efficiency and low toxicit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 2-Amino-4-methoxy-6-methyl-1,3,5-triazine is a key intermediate in the synthesis of various sulfonylurea herbicides, a class of compounds widely used in agriculture for their high efficiency and low toxicity.[1] The economic viability of these herbicides is intrinsically linked to the cost-effectiveness of their manufacturing processes, making the synthesis of this triazine derivative a subject of significant industrial and academic interest. This guide provides a detailed comparative analysis of the most prominent synthetic routes to 2-Amino-4-methoxy-6-methyl-1,3,5-triazine, with a focus on raw material costs, reaction yields, process complexity, and safety considerations. The insights presented herein are intended to assist researchers, chemists, and process development professionals in selecting the most suitable synthetic strategy for their specific needs.

Key Synthetic Pathways: An Overview

Several distinct synthetic strategies for the preparation of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine have been reported in the literature. This guide will focus on the following four primary routes:

  • The Cyanuric Chloride Pathway: A versatile approach utilizing the stepwise substitution of chlorine atoms on the readily available cyanuric chloride.

  • The Dialkyl-N-cyanoimidocarbonate Method: A convergent synthesis involving the reaction of an amidine with a cyanoimidocarbonate derivative.

  • The Biguanide Condensation Route: A classical method based on the cyclization of biguanide precursors with esters or other carbonyl compounds.

  • Alternative Industrial Methods: A brief overview of other reported industrial processes, including those utilizing acetyl chloride, acetic anhydride, or trimethyl orthoformate.

Route 1: The Cyanuric Chloride Pathway

The use of cyanuric chloride as a starting material is a well-established method for the synthesis of substituted triazines due to the differential reactivity of its three chlorine atoms, which allows for sequential and controlled nucleophilic substitution.[2][3][4]

One-Pot Synthesis from Cyanuric Chloride and Dimethyl Malonate

A patented one-pot method provides an efficient route to the target molecule.[1] This process avoids the isolation of intermediates, thereby reducing operational complexity and cost.

Experimental Protocol:

  • Step 1: Synthesis of Compound IV: In a reaction vessel, cyanuric chloride (1.0 eq) and dimethyl malonate (1.0-1.1 eq) are dissolved in a suitable solvent such as acetone. The mixture is cooled to between -20°C and 0°C. An alkali, for instance, a 32% sodium hydroxide solution (2.0-2.1 eq), is then added slowly while maintaining the low temperature. The reaction is stirred for 0.5 to 5 hours.[1]

  • Step 2: Synthesis of Compound V: Following the completion of the first step, the solvent is removed. A new solvent, such as dichloromethane, is introduced, and the pH is adjusted to 5-6 with hydrochloric acid. Aqueous ammonia (2.0-2.2 eq) is then added, and the mixture is stirred at a controlled temperature between 0°C and 45°C for 1 to 5 hours.[1]

  • Step 3: Synthesis of 2-Amino-4-methoxy-6-methyl-1,3,5-triazine (I): The solvent is again removed, and methanol is added. A 32% sodium hydroxide solution (4.0-5.0 eq) is added slowly at a temperature of 0-20°C, and the reaction is stirred for 5 to 10 hours. Finally, the pH is adjusted to 2-3 with hydrochloric acid, and the mixture is heated to 30-50°C for 1 to 5 hours to induce decarboxylation. The final product is isolated by crystallization.[1]

Overall Yield: 75%[1]

Causality of Experimental Choices: The stepwise addition of reagents and careful control of temperature are crucial for the selective substitution of the chlorine atoms on the cyanuric chloride ring. The one-pot nature of this process is a key design feature aimed at minimizing processing steps and maximizing efficiency, which are critical considerations for industrial-scale production.

Diagram of the Cyanuric Chloride One-Pot Workflow:

A Cyanuric Chloride + Dimethyl Malonate B Compound IV A->B  NaOH, Acetone (-20 to 0°C) C Compound V B->C  1. HCl 2. NH3(aq), CH2Cl2 (0-45°C) D 2-Amino-4-methoxy-6-methyl-1,3,5-triazine C->D  1. NaOH, Methanol (0-20°C) 2. HCl (30-50°C)

Caption: One-pot synthesis from cyanuric chloride.

Route 2: The Dialkyl-N-cyanoimidocarbonate Method

This route offers a highly efficient and direct, one-pot synthesis of the target triazine.[5] It involves the reaction of acetamidine hydrochloride with dimethyl N-cyanoimidocarbonate in the presence of a base.

Experimental Protocol:

  • A solution of acetamidine hydrochloride (9.5 g) in methanol (50 mL) is prepared. To this, potassium hydroxide pellets (6.8 g) are added at 10°C.

  • This mixture is then added dropwise to a solution of dimethyl N-cyanoimidocarbonate (11.4 g) in methanol (40 mL) at 10°C.

  • The reaction mixture is stirred at 25°C for 2 hours.

  • The reaction is quenched by pouring the mixture into ice water (40 mL).

  • The solid product is collected by filtration, washed with water and methanol, and dried.

Overall Yield: 84%[5] A similar procedure using sodium methoxide as the base has been reported to achieve a yield of 92.8%.[5]

Causality of Experimental Choices: The initial step involves the in-situ formation of free acetamidine from its hydrochloride salt by the addition of a base. The free amidine is a potent nucleophile that readily attacks the electrophilic carbon of the dimethyl N-cyanoimidocarbonate, leading to cyclization and the formation of the triazine ring. This one-pot approach is advantageous as it avoids the isolation of the unstable free amidine.

Diagram of the Dialkyl-N-cyanoimidocarbonate Workflow:

A Acetamidine HCl + KOH B Free Acetamidine A->B  Methanol, 10°C D 2-Amino-4-methoxy-6-methyl-1,3,5-triazine B->D  Methanol, 10-25°C C Dimethyl N-cyanoimidocarbonate C->D

Caption: Synthesis via acetamidine and an N-cyanoimidocarbonate.

Route 3: The Biguanide Condensation Route

The synthesis of 2,4-diamino-1,3,5-triazines through the condensation of biguanides with esters is a well-established method.[6][7] While the specific synthesis of 2-amino-4-methoxy-6-methyl-1,3,5-triazine from a biguanide precursor is less explicitly detailed in the readily available literature, the general principle can be applied. This would likely involve the reaction of a suitable biguanide with a methyl acetate equivalent.

General Experimental Concept:

  • A substituted biguanide hydrochloride is treated with a base, such as sodium methoxide or ethoxide, in an anhydrous alcohol solvent to generate the free biguanide.

  • An appropriate ester is then added to the reaction mixture.

  • The mixture is heated under reflux for several hours.

  • The product is isolated and purified, often by crystallization.

The yield for such reactions can vary widely, typically from 16% to 86%, depending on the specific substrates and reaction conditions.[6]

Causality of Experimental Choices: Biguanides possess the necessary N-C-N-C-N backbone to form the triazine ring upon cyclization with a suitable one-carbon electrophile, such as an ester. The use of a strong base is necessary to deprotonate the biguanide hydrochloride and generate the more nucleophilic free base.

Diagram of the Biguanide Condensation Workflow:

A Biguanide HCl + Base B Free Biguanide A->B  Anhydrous Alcohol D 2-Substituted-4,6-diamino-1,3,5-triazine B->D  Reflux C Ester C->D

Sources

Safety & Regulatory Compliance

Safety

4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine proper disposal procedures

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory requirement, but as an integral component of the experimental lifecycle. When working with specialized heterocyclic co...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety and disposal not merely as a regulatory requirement, but as an integral component of the experimental lifecycle. When working with specialized heterocyclic compounds like 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine (CAS 436808-50-3), standard "pour-and-store" waste procedures are insufficient.

This compound is a nitrogen-rich primary amine and a well-documented environmental metabolite of sulfonylurea herbicides such as tribenuron-methyl[1][2]. Because triazine derivatives exhibit high environmental mobility and resistance to rapid biodegradation[3], their disposal requires strict operational controls to prevent groundwater contamination and dangerous laboratory cross-reactions.

This guide provides a comprehensive, causality-driven framework for the safe handling, chemical pretreatment, and final disposal of 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine.

Chemical Profile & Hazard Assessment

Before designing a disposal protocol, we must understand the physicochemical properties of the analyte. The triazine ring, coupled with a methoxy group and a primary amine, dictates its reactivity and environmental persistence.

Table 1: Physical and Chemical Properties

Property Value Operational Implication
Systematic Name 1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- Contains multiple reactive nitrogen centers.
CAS Registry Number 436808-50-3 Essential for accurate waste manifesting[1].
Molecular Formula C6H10N4O High nitrogen-to-carbon ratio (N4); requires specific incineration parameters.
Molecular Weight 154.17 g/mol Readily crosses biological membranes if dissolved in polar solvents.

| Environmental Role | Herbicide photoproduct / metabolite | Highly mobile in aqueous systems; strictly prohibits drain disposal[4]. |

Generation Pathway in the Laboratory

In agricultural chemistry and drug development, this compound is rarely the starting material. It is typically generated during photolytic or hydrolytic degradation studies of parent sulfonylurea compounds[2]. Understanding this pathway is critical, as your waste stream will likely contain a mixture of the parent compound, the triazine metabolite, and other degradants.

Pathway TBM Tribenuron-methyl (Parent Herbicide) Light Photolysis / Hydrolysis (Environmental/Lab) TBM->Light Metabolite 4-Methoxy-6-methyl-1,3,5-triazin- 2-methylamine (CAS 436808-50-3) Light->Metabolite Cleavage of sulfonylurea bridge Other Other Degradants (e.g., Saccharin derivatives) Light->Other

Photolytic and hydrolytic degradation of tribenuron-methyl yielding the triazine metabolite.

Waste Segregation & Storage Logic

The fundamental rule of chemical disposal is that segregation dictates safety . 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine possesses a primary amine that can act as a nucleophile, while the triazine ring is susceptible to oxidation.

Table 2: Waste Segregation Compatibility Matrix

Chemical Class Compatibility Causality / Rationale
Strong Oxidizers (e.g., Peroxides, Nitrates) INCOMPATIBLE Risk of rapid, exothermic oxidation of the primary amine and triazine nitrogen atoms, potentially leading to over-pressurization of the waste container.
Strong Acids (e.g., Sulfuric, Nitric Acid) CAUTION Exothermic salt formation with the basic amine. If mixed rapidly, localized boiling of the solvent can occur.
Halogenated Solvents (e.g., DCM, Chloroform) COMPATIBLE Safe for co-storage, but segregating non-halogenated from halogenated waste significantly reduces commercial disposal costs.

| Aqueous Caustics (e.g., NaOH, KOH) | COMPATIBLE | Stable at room temperature. High pH can actually facilitate the slow hydrolysis of the triazine ring over long periods[5]. |

Step-by-Step Disposal Methodologies

For laboratories generating triazine waste, there are two primary routes: Direct Commercial Incineration (the industry standard) and In-Lab Alkaline Hydrolysis (a pretreatment method for small-scale, highly concentrated samples).

Route A: Standard Waste Packaging for Commercial Incineration

Because triazines contain a high mass percentage of nitrogen, burning them produces toxic nitrogen oxides (NOx). Therefore, they must be sent to a specialized facility equipped with high-temperature incinerators and caustic wet scrubbers[5].

  • Step 1: Container Selection. Use High-Density Polyethylene (HDPE) carboys or amber glass bottles. Causality: HDPE provides superior chemical resistance against the polar organic solvents (like methanol or acetonitrile) typically used to dissolve triazines, preventing container degradation and leaching.

  • Step 2: Transfer & Containment. Transfer the waste in a certified chemical fume hood. Ensure the container is never filled past 80% capacity. Causality: Leaving headspace accommodates vapor pressure expansion due to ambient temperature fluctuations in the waste storage area.

  • Step 3: Labeling. Affix a hazardous waste label immediately. The label must explicitly state: "Toxic Organic Waste: Contains Triazine Derivatives (CAS 436808-50-3)."

  • Step 4: Broker Handoff. Transfer the waste to your certified environmental health and safety (EHS) officer or waste broker. Ensure the manifest notes the high nitrogen content so the facility routes it to an incinerator with active NOx scrubbing[6].

Workflow Gen Waste Generation (Solid/Liquid) Seg Segregation (No Strong Oxidizers) Gen->Seg Drain Drain Disposal Gen->Drain STRICTLY PROHIBITED Store Satellite Accumulation (HDPE Containers, Labeled) Seg->Store Broker Waste Broker / Profiling Store->Broker Incineration High-Temp Incineration (>1000°C + NOx Scrubber) Broker->Incineration Primary Route

Standardized laboratory waste management workflow for triazine-derivative chemical waste.

Route B: In-Lab Alkaline Hydrolysis (Pretreatment Protocol)

If your laboratory is generating highly concentrated, neat material that poses an acute toxicity risk, you can chemically degrade the triazine ring prior to transferring it to the general waste stream. This is a self-validating protocol based on established triazine degradation chemistry[5].

  • Quantification & Setup: Weigh the triazine waste. Place it in a heavy-walled round-bottom flask equipped with a reflux condenser.

    • Causality: The condenser prevents the volatilization of unreacted amines and solvent during the heating phase, ensuring total containment.

  • Reagent Addition: Slowly add 10% (w/v) aqueous Sodium Hydroxide (NaOH) at a ratio of 15 mL per 1 gram of triazine waste.

    • Causality: A highly alkaline environment (pH >14) is required to drive nucleophilic aromatic substitution, effectively cleaving the stable triazine ring into non-toxic, smaller aliphatic fragments.

  • Thermal Hydrolysis: Heat the mixture to 85°C for 4 to 6 hours under continuous magnetic stirring.

    • Self-Validation Step: Extract a 10 µL aliquot, neutralize it, and analyze it via LC-MS or TLC. The complete disappearance of the parent mass peak (m/z 154) validates that the cyclic structure has been successfully destroyed.

  • Neutralization & Disposal: Allow the flask to cool to room temperature. Carefully neutralize the solution to pH 7-8 using 1M Hydrochloric Acid (HCl).

    • Self-Validation Step: Use wide-range pH test strips to verify neutrality. Once neutralized, the resulting liquid is no longer an acutely toxic pesticide metabolite, but it must still be disposed of as standard aqueous chemical waste (never down the drain)[3][6].

Regulatory Compliance & Environmental Stewardship

Under EPA guidelines, while 4-Methoxy-6-methyl-1,3,5-triazin-2-methylamine may not be explicitly listed on the RCRA P- or U-lists by its specific CAS number, it is generated as a pesticide metabolite and exhibits toxicity characteristics[5][7].

Laboratories must adhere to the Clean Water Act and local Publicly Owned Treatment Works (POTW) regulations, which strictly prohibit the drain disposal of persistent organic pollutants (POPs) and herbicide metabolites[6]. By utilizing high-temperature incineration or validated chemical degradation, your laboratory ensures absolute compliance and protects local watersheds from nitrogenous chemical accumulation.

References

  • US Environmental Protection Agency (EPA). "1,3,5-Triazine-2-methanamine, 4-methoxy-6-methyl- - Substance Details - SRS". EPA Substance Registry Services. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "4-METHOXY-6-METHYL-1,3,5-TRIAZIN-2-METHYLAMINE". Inxight Drugs Database. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / CDC. "Production, Import/Export, Use, and Disposal of Triazines". Available at: [Link]

  • US Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document". Available at: [Link]

  • Texas Commission on Environmental Quality (TCEQ). "Guidelines for the Classification and Coding of Industrial and Hazardous Wastes". Available at: [Link]

Sources

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